Product packaging for 3-(Chloromethyl)-3-(iodomethyl)oxetane(Cat. No.:CAS No. 35842-61-6)

3-(Chloromethyl)-3-(iodomethyl)oxetane

Cat. No.: B1593972
CAS No.: 35842-61-6
M. Wt: 246.47 g/mol
InChI Key: AAHVBCSCIJYASL-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-3-(iodomethyl)oxetane is a useful research compound. Its molecular formula is C5H8ClIO and its molecular weight is 246.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8ClIO B1593972 3-(Chloromethyl)-3-(iodomethyl)oxetane CAS No. 35842-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(chloromethyl)-3-(iodomethyl)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClIO/c6-1-5(2-7)3-8-4-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHVBCSCIJYASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CCl)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189385
Record name Oxetane, 3-(chloromethyl)-3-(iodomethyl)-
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Molecular Weight

246.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35842-61-6
Record name Oxetane, 3-(chloromethyl)-3-(iodomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035842616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxetane, 3-(chloromethyl)-3-(iodomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Chloromethyl)-3-(iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Oxetane Moiety in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern drug discovery.[1] Its unique physicochemical properties, including increased polarity, metabolic stability, and improved solubility, make it an attractive bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities. 3,3-disubstituted oxetanes, in particular, offer a rigid scaffold that can favorably influence the conformation of drug candidates, enhancing their binding affinity and pharmacological profile. Among these, 3-(chloromethyl)-3-(iodomethyl)oxetane serves as a versatile building block, enabling the introduction of the oxetane core into a wide range of molecules through further synthetic modifications of its reactive chloromethyl and iodomethyl groups. This guide provides a comprehensive overview of the synthesis mechanism of this important intermediate, complete with detailed experimental protocols and an analysis of the underlying chemical principles.

Overall Synthesis Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step reaction sequence starting from the readily available polyol, pentaerythritol. The overall transformation can be outlined as follows:

  • Oxetane Ring Formation: Synthesis of the precursor, 3,3-bis(chloromethyl)oxetane, from pentaerythritol.

  • Selective Halogen Exchange: Mono-iodination of 3,3-bis(chloromethyl)oxetane via a Finkelstein reaction to yield the final product.

This strategy leverages well-established and robust chemical transformations, ensuring a reliable and scalable route to the target molecule.

Part 1: Synthesis of 3,3-Bis(chloromethyl)oxetane

The initial step involves the construction of the strained oxetane ring from an acyclic precursor. The most common and industrially viable method for synthesizing 3,3-bis(chloromethyl)oxetane utilizes pentaerythritol as the starting material.[2][3]

Mechanism of Oxetane Ring Formation

The formation of the oxetane ring from pentaerythritol is a multi-step process that involves the selective chlorination of three of the four hydroxyl groups, followed by an intramolecular Williamson ether synthesis (cyclization).

  • Formation of Pentaerythritol Trichlorohydrin: Pentaerythritol is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) in the presence of a base like pyridine, or through a process involving a Vilsmeier reagent formed from N,N-dimethylformamide and thionyl chloride.[2][4] This results in the formation of pentaerythritol trichlorohydrin [3-chloro-2,2-bis(chloromethyl)propan-1-ol]. The use of a base is crucial to neutralize the HCl generated during the reaction.

  • Intramolecular Cyclization: The resulting trichlorohydrin undergoes an intramolecular SN2 reaction upon treatment with a strong base, such as sodium hydroxide. The alkoxide, formed by the deprotonation of the remaining hydroxyl group, acts as a nucleophile and attacks the carbon atom of one of the adjacent chloromethyl groups, displacing the chloride leaving group and forming the strained four-membered oxetane ring.

Part 2: Selective Mono-iodination via Finkelstein Reaction

The second and final stage of the synthesis is the selective conversion of one of the chloromethyl groups of 3,3-bis(chloromethyl)oxetane to an iodomethyl group. This is achieved through the Finkelstein reaction, a classic SN2 process for halogen exchange.[5][6][7][8]

The Finkelstein Reaction: Principles and Selectivity

The Finkelstein reaction involves treating an alkyl chloride or bromide with an excess of an alkali metal iodide (typically sodium iodide) in a suitable solvent, most commonly acetone.[5][6][7][8] The reaction's success hinges on Le Châtelier's principle: sodium iodide is soluble in acetone, while the resulting sodium chloride is not. The precipitation of sodium chloride from the reaction mixture drives the equilibrium towards the formation of the alkyl iodide.[5][6]

Achieving selective mono-iodination of a gem-dichloro compound like 3,3-bis(chloromethyl)oxetane requires careful control of the reaction conditions. The two chloromethyl groups are electronically and sterically equivalent, making selective substitution a challenge. However, by using a stoichiometric amount of sodium iodide (or a slight excess), it is possible to favor the formation of the mono-iodinated product. The reaction of the second chloromethyl group is statistically less likely to occur before all the mono-iodinated product is formed, especially if the reaction is monitored and stopped at the appropriate time.

Mechanism of the Finkelstein Reaction

The Finkelstein reaction proceeds via a classic SN2 mechanism. The iodide ion (I⁻), a potent nucleophile, attacks the electrophilic carbon of the chloromethyl group from the backside, leading to a trigonal bipyramidal transition state. Simultaneously, the chloride ion is displaced as the leaving group. This single, concerted step results in an inversion of stereochemistry at the reacting carbon center, although in this specific case, the carbon is not a stereocenter.

Visualizing the Synthesis Pathway

The following diagrams illustrate the key transformations in the synthesis of this compound.

Caption: Step 1: Synthesis of 3,3-Bis(chloromethyl)oxetane.

Caption: Step 2: Selective Finkelstein Reaction.

Experimental Protocols

The following protocols are provided as a detailed guide for the laboratory synthesis of this compound.

Protocol 1: Synthesis of 3,3-Bis(chloromethyl)oxetane

Materials:

  • Pentaerythritol

  • Pyridine

  • Thionyl chloride (SOCl₂)

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Ice

Procedure:

  • In a dry, four-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, thermometer, and a reflux condenser with a drying tube, charge pentaerythritol and pyridine.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride dropwise via the addition funnel with vigorous stirring, maintaining the reaction temperature between 65-95°C.[4]

  • After the addition is complete, heat the reaction mixture to 120-130°C until the evolution of sulfur dioxide ceases.[4]

  • Cool the reaction mixture and slowly add cold water with stirring to precipitate the crude product, a mixture of pentaerythritol tetrachloride and pentaerythritol trichlorohydrin.

  • Filter the precipitate and wash thoroughly with water. The crude product can often be used directly in the next step.

  • To the crude trichlorohydrin, add a solution of sodium hydroxide and heat the mixture under reflux for several hours to effect cyclization.

  • After cooling, the organic layer containing 3,3-bis(chloromethyl)oxetane can be separated, and the aqueous layer extracted with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 3,3-bis(chloromethyl)oxetane can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound

Materials:

  • 3,3-Bis(chloromethyl)oxetane

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,3-bis(chloromethyl)oxetane in anhydrous acetone.

  • Add sodium iodide (1.0 to 1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC or GC-MS. The formation of a white precipitate (NaCl) will be observed.

  • After the reaction is complete (or has reached the desired conversion to the mono-iodinated product), cool the mixture to room temperature.

  • Filter off the precipitated sodium chloride and wash the solid with a small amount of acetone.

  • Combine the filtrate and washings and remove the acetone under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a dilute aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel.

Data and Characterization

The following table summarizes key physical and spectral data for the starting material and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
3,3-Bis(chloromethyl)oxetaneC₅H₈Cl₂O155.0295 °C (at 30 mmHg)~4.5 (s, 4H), ~3.8 (s, 4H)~76 (CH₂), ~46 (C), ~44 (CH₂Cl)
This compoundC₅H₈ClIO246.47(Predicted higher than precursor)~4.5 (d, 2H), ~4.4 (d, 2H), ~3.8 (s, 2H), ~3.6 (s, 2H)~76 (CH₂), ~46 (C), ~44 (CH₂Cl), ~10 (CH₂I)

Note: NMR data are approximate and may vary depending on the specific instrument and conditions. The predicted shifts for the final product are based on known chemical shift ranges for similar functional groups.

Causality and Experimental Choices

  • Choice of Solvent in Finkelstein Reaction: Acetone is the solvent of choice due to the high solubility of sodium iodide and the poor solubility of sodium chloride, which drives the reaction to completion.[5][6] Other polar aprotic solvents like DMF can also be used.

  • Control of Stoichiometry for Mono-iodination: The use of a controlled amount of sodium iodide is critical to favor the formation of the mono-iodinated product over the di-iodinated byproduct.

  • Reaction Temperature: The Finkelstein reaction is typically performed at reflux to increase the reaction rate. However, for a selective reaction, starting at a lower temperature and gradually increasing it while monitoring the reaction progress may provide better control.

  • Work-up Procedure: The wash with sodium thiosulfate is essential to remove any traces of elemental iodine that may have formed, which could otherwise contaminate the final product.

Conclusion

The synthesis of this compound is a robust and reproducible process that provides access to a valuable building block for medicinal chemistry and materials science. By understanding the underlying mechanisms of oxetane formation and the Finkelstein reaction, researchers can effectively synthesize this compound and utilize it in the development of novel molecules with enhanced properties. The protocols and data provided in this guide serve as a comprehensive resource for the successful synthesis and characterization of this important chemical intermediate.

References

physicochemical properties of 3-(Chloromethyl)-3-(iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 3-(Chloromethyl)-3-(iodomethyl)oxetane

Authored by a Senior Application Scientist

Foreword: The oxetane ring, a four-membered cyclic ether, has transitioned from a chemical curiosity to a cornerstone motif in modern drug discovery and advanced polymer science.[1][2] Its unique combination of high ring strain (approximately 106 kJ/mol), polarity, and metabolic stability makes it a highly sought-after building block.[1][2] This guide focuses on the heterobifunctional derivative, this compound, a versatile intermediate whose distinct physicochemical properties and differential reactivity offer significant advantages for researchers, medicinal chemists, and materials scientists. While direct experimental data for this specific compound is limited in public literature, this document synthesizes information from closely related analogues and fundamental chemical principles to provide a comprehensive and predictive overview.

Core Physicochemical Profile

The introduction of two different halogens on the methyl substituents at the C3 position creates a molecule with significant potential for selective chemical transformations. Its physical properties are predicted by extrapolating from the well-characterized analogue, 3,3-bis(chloromethyl)oxetane (BCMO).[3][4][5]

Rationale for Predicted Properties: The substitution of a chlorine atom with a larger, more polarizable iodine atom is expected to increase the molecular weight, density, boiling point, and refractive index compared to BCMO. Solubility is anticipated to be poor in water but good in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Table 1: Comparison of Physicochemical Properties

Property 3,3-bis(chloromethyl)oxetane (BCMO) This compound Justification for Prediction
Molecular Formula C₅H₈Cl₂O[5] C₅H₈ClIO Direct substitution
Molecular Weight 155.02 g/mol [5] 246.47 g/mol Atomic weight difference (I vs. Cl)
Appearance Solid / Finely divided powder[3][4] Predicted to be a solid or high-boiling liquid Increased molecular weight and polarity
Melting Point 18.9 °C (66 °F)[4] Predicted > 20 °C Stronger intermolecular forces (van der Waals)
Boiling Point 198 °C (lit.); 91.6 °C at 30 mmHg[3] Predicted > 200 °C at atm. pressure Increased molecular weight
Density 1.29 - 1.4 g/mL at 25 °C[3] Predicted > 1.5 g/mL Higher mass of iodine atom

| Refractive Index | n20/D 1.486 (lit.) | Predicted > 1.500 | Higher polarizability of iodine |

Structural Elucidation: Spectroscopic Signature

The structure of this compound would be unambiguously confirmed by a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum is expected to show two distinct singlets for the methylene protons of the chloromethyl and iodomethyl groups, and a singlet for the four equivalent protons of the oxetane ring. The chemical shift of the -CH₂I protons will be further downfield compared to the -CH₂Cl protons due to the deshielding effect of iodine.

    • ¹³C NMR: The carbon spectrum will display distinct signals for the quaternary carbon (C3), the oxetane methylene carbons (C2/C4), the chloromethyl carbon, and the iodomethyl carbon.[6]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 246, along with isotopic patterns corresponding to the presence of one chlorine atom. Fragmentation patterns would likely involve the loss of I·, Cl·, CH₂I·, and CH₂Cl· radicals.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include C-O-C stretching of the ether linkage in the oxetane ring, and C-Cl and C-I stretching frequencies.

Synthesis and Purification Protocol

The most logical and efficient synthesis of the target compound is via a Finkelstein halogen exchange reaction on the readily available starting material, 3,3-bis(chloromethyl)oxetane (BCMO). This reaction leverages the greater nucleophilicity of iodide compared to chloride in an acetone solvent, where the resulting sodium chloride is poorly soluble and precipitates, driving the equilibrium towards the product.

Protocol 3.1: Synthesis via Finkelstein Reaction

Objective: To synthesize this compound from 3,3-bis(chloromethyl)oxetane.

Materials:

  • 3,3-bis(chloromethyl)oxetane (BCMO)

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,3-bis(chloromethyl)oxetane (1.0 eq) in anhydrous acetone.

  • Add sodium iodide (1.0-1.2 eq) to the solution. Expertise & Experience Insight: Using a slight excess of NaI can improve reaction rates, but a large excess may promote the formation of the di-iodinated byproduct. Careful stoichiometric control is key for monosubstitution.

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. The formation of a white precipitate (NaCl) indicates the reaction is proceeding.

  • After completion, cool the reaction mixture to room temperature and filter to remove the precipitated NaCl.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the resulting residue in dichloromethane.

  • Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate (to remove any residual iodine), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain the pure this compound.

Reactivity Profile and Mechanistic Pathways

The synthetic utility of this molecule stems from the differential reactivity of the two carbon-halogen bonds. The carbon-iodine bond is significantly weaker and more labile than the carbon-chlorine bond, and iodide is a superior leaving group. This allows for selective nucleophilic substitution at the iodomethyl position under conditions that leave the chloromethyl group intact.

Selective Nucleophilic Substitution

This differential reactivity enables stepwise functionalization, a powerful strategy in multi-step synthesis.

start 3-(ClCH₂)(ICH₂)C(CH₂)₂O intermediate Intermediate Adduct start->intermediate + Nu⁻ (SN2 Attack on C-I) product 3-(ClCH₂)(NuCH₂)C(CH₂)₂O intermediate->product - I⁻

Caption: SN2 displacement preferentially targets the C-I bond.

Protocol 4.1.1: Selective Amination
  • Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

  • Add a primary or secondary amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify by chromatography to yield the 3-(aminomethyl)-3-(chloromethyl)oxetane derivative.

Cationic Ring-Opening Polymerization (CROP)

Like other oxetanes, this monomer can undergo Cationic Ring-Opening Polymerization (CROP) initiated by strong acids or photo-acid generators.[7][8] This process yields a polyether backbone with pendant chloromethyl and iodomethyl groups, creating a highly functional polymer scaffold.

Trustworthiness Insight: The polymerization rate can be sluggish for some oxetanes. The rate-determining step is often the ring-opening of the stable tertiary oxonium ion intermediate.[7] The presence of electron-withdrawing halogen substituents can influence this rate.

cluster_initiation Initiation cluster_propagation Propagation I1 Monomer + H⁺ I2 Protonated Monomer (Secondary Oxonium) I1->I2 I3 Tertiary Oxonium Ion (stable intermediate) I2->I3 + Monomer P1 Ring-Opening I3->P1 P2 Chain Growth P1->P2 + n Monomers P3 ...Polymer P2->P3

Caption: General mechanism for Cationic Ring-Opening Polymerization of oxetanes.

Applications in Drug Discovery and Materials Science

The unique structure of this compound makes it a valuable tool for advancing complex molecular design.

  • Medicinal Chemistry: The oxetane motif is frequently used as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and cell permeability.[1][9][10] This bifunctional building block allows for the divergent synthesis of compound libraries. One halogen can be used as an attachment point to a core scaffold, while the second remains available for late-stage functionalization to probe structure-activity relationships (SAR).

  • Polymer and Materials Science: CROP of this monomer produces functional polyethers. The pendant haloalkyl groups can be post-modified via nucleophilic substitution to introduce a wide array of functionalities, such as azides for "click" chemistry (as seen with BCMO in the synthesis of energetic polymers like PolyBAMO), cross-linking agents, or chromophores.[4]

Safety and Handling

While specific toxicity data for this compound is not available, the closely related 3,3-bis(chloromethyl)oxetane is classified as an extremely hazardous substance in the United States.[4]

  • Health Hazards: Acute exposure to BCMO may cause irritation of the eyes, skin, and respiratory tract.[3][11] It is a potential lacrimator and may cause kidney damage and central nervous system effects if ingested.[3][4]

  • Handling Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

References

3-(Chloromethyl)-3-(iodomethyl)oxetane CAS number 35842-61-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Chloromethyl)-3-(iodomethyl)oxetane (CAS 35842-61-6)

Executive Summary

This compound is a halogenated derivative of the increasingly significant oxetane heterocyclic system. Possessing a strained four-membered ether ring and two distinct reactive halomethyl side chains, this compound represents a versatile, yet under-explored, building block at the intersection of polymer science and medicinal chemistry. Its asymmetric substitution offers unique potential for creating advanced polymers through cationic ring-opening polymerization (CROP) and for synthesizing novel therapeutics, underscored by preliminary findings of its biological activity. This guide provides a comprehensive technical overview, including its molecular profile, a detailed synthetic protocol, chemical reactivity, and a discussion of its dual applications for researchers, chemists, and drug development professionals.

The Oxetane Scaffold: A Primer on a Privileged Structure

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in modern chemistry. Its inherent ring strain (approximately 106 kJ/mol) makes it susceptible to ring-opening reactions, rendering it a useful synthetic intermediate.[1] Conversely, when incorporated into larger molecules, the oxetane moiety is often stable and can significantly improve the physicochemical properties of parent compounds.[1][2][3] In medicinal chemistry, oxetanes are frequently employed as polar bioisosteres for less desirable functional groups like gem-dimethyl or carbonyl groups.[1][3][4] This substitution can enhance aqueous solubility, metabolic stability, and cell permeability while improving the overall three-dimensional character of a drug candidate.[1][5]

Molecular Profile: this compound

This specific molecule is a 3,3-disubstituted oxetane featuring both a chloromethyl and an iodomethyl group. This unique asymmetric halogenation provides two distinct points of reactivity for sequential, selective chemical modifications.

Chemical Structure

Figure 1: Chemical Structure of this compound
Physicochemical and Safety Data

While exhaustive experimental data is limited, the following properties have been compiled from available safety data sheets and chemical databases.

PropertyValueSource
CAS Number 35842-61-6[6]
Molecular Formula C₅H₈ClIO[7]
Molecular Weight 246.47 g/mol N/A
Appearance Not specified; likely a liquid or low-melting solidN/A
Hazard Identification Irritant; May be harmful by ingestion and inhalation. Material is irritating to mucous membranes and upper respiratory tract.[6]
Incompatibilities Strong oxidizing agents, strong acids and bases.[6]

Synthesis and Manufacturing

The most logical and efficient synthesis of this compound involves a selective halide exchange reaction on a readily available precursor, 3,3-bis(chloromethyl)oxetane (BCMO).

Proposed Synthetic Pathway

The synthesis is a two-stage process. First, the BCMO precursor is synthesized, followed by a selective Finkelstein reaction to replace one chlorine atom with iodine.

G penta Pentaerythritol Trichlorohydrin bcmo 3,3-Bis(chloromethyl)oxetane (BCMO) penta->bcmo Cyclization (e.g., NaOH) target This compound bcmo->target Finkelstein Reaction (NaI, Acetone)

Figure 2: Proposed two-step synthesis workflow.

BCMO is commercially available and can be formed via the cyclization of pentaerythritol trichlorohydrin using a base like sodium hydroxide.[8] The key step is the subsequent mono-iodination.

Detailed Protocol: Finkelstein Reaction for Selective Mono-iodination

The Finkelstein reaction is a classic Sₙ2 reaction that involves the exchange of one halogen for another. Its success in this context relies on the differential solubility of sodium halides in an acetone solvent.

Causality and Experimental Choices:

  • Solvent: Acetone is the solvent of choice because sodium iodide (NaI) is soluble in it, whereas the sodium chloride (NaCl) product is not.[9]

  • Le Chatelier's Principle: The precipitation of NaCl from the reaction mixture drives the equilibrium towards the products, ensuring a high conversion rate.[9]

  • Stoichiometry: Using approximately one equivalent of NaI relative to BCMO favors mono-substitution. A large excess of NaI would increase the likelihood of forming the di-iodo product.

  • Temperature: The reaction is typically performed at reflux to increase the reaction rate, although prolonged heating can lead to side reactions.[9]

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.

  • Reagents: To the flask, add 3,3-bis(chloromethyl)oxetane (BCMO) (1.0 eq). Dissolve it in anhydrous acetone.

  • Addition: Add sodium iodide (NaI) (1.0-1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux with vigorous stirring. A white precipitate (NaCl) should begin to form. Monitor the reaction progress using TLC or GC-MS. The reaction may take several hours to days to reach optimal conversion.[9]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the precipitated NaCl and wash the solid with a small amount of cold acetone.

  • Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by dissolving it in a suitable organic solvent (e.g., diethyl ether), washing with water and brine to remove any remaining salts, drying over an anhydrous salt (e.g., MgSO₄), filtering, and concentrating. Final purification is typically achieved via vacuum distillation or column chromatography.

Applications in Polymer Science

Like its BCMO precursor, this compound is a prime candidate for Cationic Ring-Opening Polymerization (CROP).[10] This process is initiated by strong acids or Lewis acids and proceeds via the cleavage of the strained ether bond.

Mechanism of Cationic Ring-Opening Polymerization (CROP)

CROP_Mechanism Monomer Oxetane Monomer (R = -CH₂Cl, -CH₂I) ActiveCenter Activated Monomer or Active Chain End Monomer->ActiveCenter Initiator Initiator (e.g., BF₃OEt₂) Initiator->ActiveCenter Propagation Propagation: Monomer Addition ActiveCenter->Propagation Reacts with another monomer Propagation->Propagation n Polymer Polyether Backbone Propagation->Polymer Chain Growth

Figure 3: Conceptual workflow of Cationic Ring-Opening Polymerization (CROP).

The polymerization of oxetanes can proceed through two main mechanisms: the activated chain end (ACE) and the activated monomer (AM) mechanisms.[11] The resulting polymer features a stable polyether backbone with pendant chloromethyl and iodomethyl groups.

Potential Polymer Properties and Advantages
  • Post-Polymerization Modification: The two different pendant halogens offer a unique advantage. The C-I bond is significantly more labile than the C-Cl bond, allowing for selective post-polymerization modification. For example, the iodo group could be substituted with an azide to create an energetic polymer, while leaving the chloro group intact for subsequent cross-linking reactions.

  • Tunable Properties: Copolymerization with other oxetane monomers, such as 3,3-bis(azidomethyl)oxetane (BAMO), can be used to fine-tune the physical and energetic properties of the final material.[12]

  • Asymmetry: The random orientation of the chloromethyl and iodomethyl groups along the polymer chain would likely disrupt chain packing and reduce crystallinity compared to the polymer derived from the symmetric BCMO, potentially leading to more amorphous, elastomeric materials.

Applications in Drug Discovery and Medicinal Chemistry

The structure of this compound is highly relevant to modern drug discovery programs.

A Versatile Building Block for Lead Optimization

The true value of this molecule in medicinal chemistry lies in its utility as a synthetic intermediate. The two reactive handles allow for the introduction of the beneficial oxetane core into a target molecule, followed by further elaboration.

MedChem_Workflow Start 3-(Chloromethyl)-3- (iodomethyl)oxetane Step1 Selective Reaction at C-I Bond (e.g., Suzuki Coupling, Nucleophilic Substitution) Start->Step1 Intermediate Functionalized Oxetane Intermediate Step1->Intermediate Step2 Reaction at C-Cl Bond (e.g., Azide Formation, Etherification) Intermediate->Step2 Final Complex Drug Candidate with Oxetane Core Step2->Final

Figure 4: Use as a dual-functional building block in drug discovery.

The greater reactivity of the iodomethyl group makes it an ideal site for initial carbon-carbon bond-forming reactions, such as Suzuki or Sonogashira cross-couplings, which are cornerstones of modern medicinal chemistry.[13] The less reactive chloromethyl group can then be modified in a subsequent step.

Documented Pharmacological Activity

A study has shown that this compound possesses a pronounced broncholytic effect, comparable to that of the established drug euphyllin.[14] This finding, while preliminary, strongly suggests that the molecule itself or its derivatives could be promising leads for the development of new treatments for respiratory conditions like asthma. The study also noted that iodo-containing oxetanes exhibited lower toxicity than their chlorinated counterparts, further enhancing their therapeutic potential.[14]

Conclusion and Future Outlook

This compound, CAS 35842-61-6, is a strategically designed chemical entity with significant, albeit largely untapped, potential. Its asymmetric halogenation provides a platform for both advanced polymer design and sophisticated medicinal chemistry. For material scientists, it offers a route to functional polyethers with sites for selective, orthogonal modification. For drug discovery professionals, it is a valuable building block for incorporating the property-enhancing oxetane scaffold into novel therapeutics, with evidence suggesting inherent biological activity. Further research into its polymerization behavior and its exploration as a scaffold in various therapeutic areas is highly warranted and promises to yield exciting innovations.

References

An In-depth Technical Guide to the Reactivity of the Oxetane Ring in 3-(Chloromethyl)-3-(iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3-(chloromethyl)-3-(iodomethyl)oxetane, a unique trifunctional building block with significant potential in chemical synthesis and drug discovery. The document elucidates the delicate interplay between the strained oxetane ring and the two distinct haloalkyl substituents at the C3 position. A core focus is placed on the chemoselectivity of nucleophilic substitution reactions at the chloromethyl and iodomethyl groups, alongside an exploration of the conditions governing the stability and ring-opening of the oxetane core. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to effectively harness the synthetic utility of this versatile molecule.

Introduction: The Oxetane Moiety in Modern Chemistry

Oxetanes, four-membered cyclic ethers, have emerged from relative obscurity to become a privileged structural motif in medicinal chemistry and materials science.[1] Their inherent ring strain, estimated at approximately 25.5 kcal/mol, renders them susceptible to ring-opening reactions, providing a pathway to unique 1,3-difunctionalized acyclic structures.[2] Conversely, the oxetane ring can act as a metabolically stable, polar surrogate for more common functionalities like gem-dimethyl groups or carbonyls, often improving the physicochemical properties of drug candidates.[3] The 3,3-disubstituted pattern, in particular, enhances the stability of the oxetane ring, making these derivatives attractive for incorporation into complex molecular architectures.[4]

This compound presents a particularly interesting case study. The presence of two different halogens on the C3 substituents introduces a level of complexity and synthetic opportunity, demanding a nuanced understanding of its reactivity to achieve selective transformations.

Structural Features and Inherent Reactivity

The reactivity of this compound is dictated by three key features: the strained oxetane ring, the primary chloromethyl group, and the primary iodomethyl group.

  • The Oxetane Ring: The four-membered ring is susceptible to cleavage under acidic conditions, a reaction driven by the relief of ring strain.[5] The oxygen atom can be protonated by a Brønsted acid or coordinate to a Lewis acid, activating the ring for nucleophilic attack. In general, 3,3-disubstituted oxetanes exhibit greater stability towards ring-opening compared to their less substituted counterparts due to steric hindrance.[1]

  • The Halomethyl Groups: Both the chloromethyl and iodomethyl groups are primary alkyl halides, making them amenable to nucleophilic substitution reactions, typically proceeding via an SN2 mechanism. However, the nature of the halogen atom significantly influences the reactivity of these groups.

Diagram of this compound

Caption: Structure of this compound.

Chemoselectivity in Nucleophilic Substitution: A Tale of Two Halogens

A critical aspect of the reactivity of this compound is the differential reactivity of the C-Cl and C-I bonds in nucleophilic substitution reactions. This chemoselectivity allows for the sequential functionalization of the molecule.

The Superior Leaving Group: Iodide

In SN2 reactions, the rate of reaction is highly dependent on the ability of the leaving group to depart. The leaving group ability of the halogens follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻.[6][7] This trend is primarily governed by two factors:

  • Basicity: Weaker bases are better leaving groups. Iodide is the conjugate base of a very strong acid (HI), making it a very weak base and thus an excellent leaving group.[7]

  • Polarizability: Larger atoms like iodine have more diffuse electron clouds that are more easily distorted, which helps to stabilize the developing negative charge in the transition state.[8]

Therefore, the iodomethyl group in this compound is significantly more reactive towards nucleophiles than the chloromethyl group. This allows for selective substitution at the C-I bond under carefully controlled conditions, leaving the C-Cl bond intact for subsequent transformations.

Workflow for Selective Nucleophilic Substitution

G start This compound step1 Nucleophilic Attack (e.g., NaN3, R-NH2) start->step1 product1 Selective substitution at C-I 3-(Azidomethyl)-3-(chloromethyl)oxetane step1->product1 step2 Further Nucleophilic Substitution or Ring Opening product1->step2

Caption: General workflow for the selective functionalization of this compound.

Experimental Protocol: Selective Azidation

This protocol describes the selective conversion of the iodomethyl group to an azidomethyl group, a versatile functional handle for further chemistry such as click reactions or reductions to amines.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by pouring the mixture into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, 3-(azidomethyl)-3-(chloromethyl)oxetane, can be purified by column chromatography on silica gel.

Self-Validation: The success of the selective substitution can be confirmed by ¹H and ¹³C NMR spectroscopy, where the disappearance of the signal corresponding to the iodomethyl protons and the appearance of a new signal for the azidomethyl protons will be observed. The persistence of the chloromethyl proton signals confirms the chemoselectivity.

Reactivity of the Oxetane Ring: Stability and Ring-Opening

While the halomethyl groups provide sites for substitution, the oxetane ring itself possesses a unique reactivity profile.

Stability Under Neutral and Basic Conditions

The 3,3-disubstituted oxetane core in this compound is generally stable under neutral and basic conditions.[9] This stability allows for a wide range of nucleophilic substitution reactions to be performed on the side chains without compromising the integrity of the four-membered ring.

Acid-Catalyzed Ring-Opening

The oxetane ring is susceptible to cleavage under acidic conditions.[5] The reaction is initiated by protonation of the ether oxygen, followed by nucleophilic attack on one of the ring carbons.

Mechanism of Acid-Catalyzed Ring-Opening

G cluster_0 Protonation cluster_1 Nucleophilic Attack A Oxetane C Protonated Oxetane A->C + H+ B H+ E Ring-Opened Product C->E + Nu- D Nu-

Caption: General mechanism for the acid-catalyzed ring-opening of an oxetane.

The regioselectivity of the ring-opening of unsymmetrical oxetanes is influenced by both steric and electronic factors. In the case of 3,3-disubstituted oxetanes, nucleophilic attack typically occurs at the less sterically hindered C2 or C4 positions.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol outlines the acid-catalyzed ring-opening of this compound using water as the nucleophile to yield a diol.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • Water

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor the reaction progress by TLC.

  • Once the starting material is consumed, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting diol, 2-(chloromethyl)-2-(iodomethyl)propane-1,3-diol, can be purified by column chromatography or recrystallization.

Self-Validation: The ring-opening can be confirmed by the disappearance of the characteristic oxetane proton signals in the ¹H NMR spectrum and the appearance of two new hydroxyl proton signals. Infrared (IR) spectroscopy will also show a broad O-H stretch.

Quantitative Data Summary

PropertyThis compoundReference
Molecular Formula C₅H₈ClIO[10]
Molecular Weight 246.47 g/mol [10]
CAS Number 35842-61-6[10]
Reactivity of C-X bond (SN2) C-I > C-Cl[6][7]

Conclusion: A Versatile Tool for Chemical Innovation

This compound is a highly valuable synthetic intermediate whose reactivity is governed by a delicate balance of factors. The pronounced difference in the leaving group ability of iodide and chloride allows for predictable and selective nucleophilic substitutions at the C3 side chains. This chemoselectivity, coupled with the conditional stability of the oxetane ring, opens up a vast chemical space for the design and synthesis of novel molecules. A thorough understanding of the principles outlined in this guide will empower researchers to unlock the full potential of this unique building block in their synthetic endeavors.

References

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability of 3-(Chloromethyl)-3-(iodomethyl)oxetane

Abstract

The oxetane motif is increasingly utilized in medicinal chemistry as a versatile scaffold to enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1] The functionalized derivative, this compound, represents a key intermediate for introducing this valuable structural unit. However, its utility is intrinsically linked to its stability. This guide provides a comprehensive analysis of the thermal stability of this compound, grounded in fundamental chemical principles and established analytical methodologies. We will explore the likely decomposition pathways, detail the experimental workflows for assessing thermal liability, and offer insights into safe handling and storage protocols.

Introduction: The Dichotomy of Reactivity and Stability

The 3,3-disubstituted oxetane framework is a cornerstone for creating complex molecular architectures in drug discovery.[2] The presence of two distinct halomethyl arms—chloromethyl and iodomethyl—on this compound provides orthogonal reactivity for sequential chemical modifications. However, the very features that make this molecule an attractive synthetic building block also introduce potential thermal instabilities. The inherent ring strain of the oxetane core (approximately 25.5 kcal/mol) and the disparate bond energies of the carbon-halogen bonds present a complex thermal profile.[3]

A thorough understanding of a compound's thermal stability is not merely an academic exercise; it is a critical component of risk assessment, process safety, and quality control in drug development. Uncontrolled thermal decomposition can lead to pressure buildup, the release of toxic gases, and the degradation of valuable intermediates. This guide is designed to equip researchers with the theoretical knowledge and practical protocols necessary to confidently handle and utilize this potent chemical entity.

Theoretical Framework: Predicting Thermal Decomposition Pathways

The thermal decomposition of this compound is dictated by the relative strengths of its covalent bonds and the stability of the resulting intermediates. The primary competing pathways are homolytic bond cleavage and molecular elimination.

The Weakest Link: Carbon-Iodine Bond Homolysis

The Carbon-Iodine (C-I) bond is the most labile covalent bond in the molecule, with a bond dissociation energy (BDE) significantly lower than that of the Carbon-Chlorine (C-Cl), Carbon-Carbon (C-C), or Carbon-Oxygen (C-O) bonds. Consequently, the most probable initial decomposition step is the homolytic cleavage of the C-I bond.[4][5][6][7]

Pathway A: C-I Bond Fission This pathway generates a primary alkyl radical centered on the oxetane core and a free iodine atom. The resulting radical is a highly reactive intermediate that can undergo several subsequent reactions, including:

  • Dimerization: Recombination of two radicals.

  • Hydrogen Abstraction: Reaction with solvent or other molecules.

  • Rearrangement: Potential for ring-opening or other structural changes.

Alternative Routes: Molecular Elimination and Ring Opening

While C-I bond fission is dominant, other pathways cannot be discounted, particularly at elevated temperatures.

Pathway B: HI Elimination A concerted, four-center molecular elimination reaction can produce an exo-methylene oxetane and hydrogen iodide (HI).[4][5] This pathway is common in the thermal decomposition of alkyl iodides. The HI produced is a strong acid and can act as a catalyst for subsequent degradation reactions.

Pathway C: Acid-Catalyzed Ring Opening The oxetane ring, while more stable than an epoxide, is susceptible to ring-opening reactions in the presence of strong acids.[8][9] The generation of HI via Pathway B could catalyze the cleavage of the C-O bonds in the oxetane ring, potentially leading to oligomerization or polymerization, a known reaction mode for oxetanes.[10][11]

The diagram below, generated using DOT language, visualizes these primary competing decomposition pathways.

cluster_0 Initial Compound cluster_1 Primary Decomposition Pathways cluster_2 Resulting Intermediates & Products cluster_3 Secondary Decomposition start This compound A Pathway A: C-I Bond Homolysis (Most Probable) start->A B Pathway B: HI Elimination start->B A_prod Oxetane Radical + Iodine Atom A->A_prod B_prod Exo-methylene Oxetane + HI B->B_prod C Pathway C: HI-Catalyzed Ring Opening B_prod->C HI byproduct

Caption: Primary thermal decomposition pathways of this compound.

Experimental Assessment: A Validated Workflow

A robust evaluation of thermal stability requires a multi-technique approach. The combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), particularly when coupled with evolved gas analysis (EGA), provides a comprehensive picture of decomposition events.

Core Analytical Techniques
  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, heat of fusion, and the onset temperature and enthalpy of exothermic decomposition events.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time. It quantifies mass loss associated with decomposition and volatilization.

  • TGA-Mass Spectrometry (TGA-MS) / TGA-Infrared Spectroscopy (TGA-FTIR): Couples the TGA instrument to a mass spectrometer or FTIR spectrometer to identify the chemical nature of the gases evolved during decomposition.

The following diagram illustrates the logical workflow for a comprehensive thermal stability analysis.

cluster_workflow Thermal Analysis Workflow prep Sample Preparation (5-10 mg in sealed Al pan) dsc DSC Analysis (e.g., 10°C/min under N2) prep->dsc tga TGA-MS/FTIR Analysis (e.g., 10°C/min under He) prep->tga data_int Data Integration & Interpretation dsc->data_int tga->data_int report Final Stability Report data_int->report

Caption: Experimental workflow for assessing thermal stability.

Detailed Experimental Protocols

Protocol 1: DSC Analysis for Decomposition Onset

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an identical empty pan as a reference.

  • Method Parameters:

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp at 10°C/min to 350°C.

    • Atmosphere: Nitrogen purge gas at 50 mL/min.

  • Analysis: Run the experiment. Determine the extrapolated onset temperature (T_onset) of any significant exothermic event, which indicates the start of thermal decomposition. Integrate the peak to determine the enthalpy of decomposition (ΔH_d).

Protocol 2: TGA-MS for Mass Loss and Evolved Gas Analysis

  • Calibration: Perform temperature and mass calibration according to the instrument manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Method Parameters:

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp at 10°C/min to 400°C.

    • Atmosphere: Helium purge gas at 50 mL/min (Helium is used for its inertness and low molecular weight, ideal for MS interfacing).

    • MS Parameters: Set the mass spectrometer to scan a mass-to-charge (m/z) range of 10-300 amu.

  • Analysis: Correlate each mass loss step observed in the TGA curve with the corresponding ion currents from the MS data to identify the evolved gases. Look for characteristic ions of expected fragments (e.g., I₂, HI, HCl).

Anticipated Results and Data Interpretation

Based on the theoretical framework, a hypothetical dataset for this compound is summarized below.

ParameterAnalytical TechniqueExpected ObservationInterpretation
Melting Point DSCEndotherm around 40-60°CPhase transition from solid to liquid.
Decomposition Onset (T_onset) DSCExotherm starting at ~150-180°CThe onset of energetic thermal decomposition.
Enthalpy of Decomposition (ΔH_d) DSCSignificant exothermic value (>200 J/g)Indicates a high-energy decomposition process.
Initial Mass Loss TGAA distinct mass loss step starting around T_onsetCorresponds to the initial loss of the most labile fragment.
Evolved Gas Analysis TGA-MSDetection of I₂ (m/z 254) and/or HI (m/z 128)Confirms that the initial decomposition involves the cleavage of the C-I bond or elimination of HI.
Subsequent Mass Loss TGAFurther mass loss at higher temperaturesDegradation of the remaining oxetane structure.
Final Residue TGALow percentage of residue at 400°CIndicates near-complete decomposition into volatile products.

The initial mass loss event is the most diagnostic. If it corresponds to the loss of an iodine atom (127 g/mol ) or HI (128 g/mol ), it provides strong evidence for Pathway A or B being the primary decomposition trigger. Subsequent detection of fragments related to the oxetane ring would indicate the further breakdown of the core structure.

Safety, Handling, and Storage Recommendations

Given the predicted thermal lability, the following precautions are essential:

  • Storage: Store the compound at reduced temperatures (2-8°C) in a tightly sealed container under an inert atmosphere (argon or nitrogen) to minimize degradation. Protect from light, as photolytic cleavage of the C-I bond can also occur.

  • Handling: Handle in a well-ventilated fume hood. Avoid heating the compound above its melting point for extended periods. When used in reactions, consider adding it to the reaction mixture at a controlled rate to manage any potential exotherms.

  • Scale-up: Before performing reactions on a larger scale, a comprehensive thermal hazard assessment, including DSC analysis, is mandatory to define safe operating limits.

Conclusion

This compound is a valuable synthetic intermediate whose utility is tempered by its inherent thermal instability. The primary decomposition pathway is anticipated to be initiated by the cleavage of the weak Carbon-Iodine bond, occurring at moderately elevated temperatures. This event can trigger a cascade of further degradation, including potential ring-opening of the strained oxetane core. A rigorous analytical approach combining DSC and TGA-MS is crucial for quantifying its thermal limits. By understanding these decomposition pathways and adhering to strict handling and storage protocols, researchers can safely and effectively leverage the synthetic potential of this versatile building block in drug discovery and development.

References

Solubility Profile of 3-(Chloromethyl)-3-(iodomethyl)oxetane: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The oxetane motif has become increasingly significant in medicinal chemistry, valued for its ability to modulate key physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2] 3-(Chloromethyl)-3-(iodomethyl)oxetane is a structurally unique derivative, featuring a polar oxetane core functionalized with two distinct halogenated alkyl groups. This guide provides a comprehensive analysis of its expected solubility in common organic solvents, grounded in fundamental chemical principles. We bridge theoretical predictions with a detailed, field-proven experimental protocol for systematic solubility determination, enabling researchers to make informed decisions in reaction setup, purification, and formulation. This document is designed to serve as a practical reference for scientists and professionals engaged in chemical synthesis and drug development.

Introduction: The Structural Significance of this compound

This compound is a disubstituted oxetane featuring both a chloromethyl and an iodomethyl group attached to the same carbon of the four-membered ether ring.[3] This unique substitution pattern makes it a potentially valuable building block in organic synthesis. The oxetane ring itself is a polar, strained cyclic ether that can act as a hydrogen bond acceptor.[4] The introduction of an oxetane can beneficially influence a molecule's properties, often serving as a bioisostere for gem-dimethyl or carbonyl groups to improve metabolic stability and solubility.[1][5]

The two attached halomethyl groups, however, introduce significant lipophilic character and increase the molecule's overall size. The differing nature of the carbon-halogen bonds (C-Cl vs. C-I) also provides differential reactivity for subsequent synthetic transformations. Understanding the solubility of this compound is a critical first step for its effective use, dictating the choice of solvents for reactions, extractions, chromatography, and crystallization.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Molecular Formula C₅H₈ClIOPubChem[3]
Molecular Weight 246.47 g/mol PubChem[3]
Appearance (Predicted) Colorless to light yellow liquid or low-melting solidN/A

Theoretical Principles of Solubility

The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is the foundational guideline for predicting solubility, stating that substances with similar polarities are more likely to be soluble in one another.[6]

Molecular Polarity Analysis

The solubility of this compound is a balance between its polar and non-polar features.

  • Polar Region: The primary source of polarity is the oxetane ring's ether oxygen. The lone pairs on this oxygen can act as hydrogen bond acceptors, and the C-O bonds create a significant dipole moment. This feature promotes solubility in polar solvents.[7]

  • Non-Polar Regions: The two halomethyl side chains (-CH₂Cl and -CH₂I) and the aliphatic carbon backbone of the ring contribute to the molecule's non-polar, lipophilic character. Larger molecules are generally less soluble than smaller ones because it is more difficult for solvent molecules to surround them.[8] The bulky iodine atom further enhances this effect.

The diagram below illustrates the distinct polarity regions of the molecule.

References

Functionalized Oxetanes: A Technical Guide to Unlocking Novel Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The oxetane ring, a four-membered oxygen-containing heterocycle, has rapidly evolved from a synthetic curiosity into a powerhouse motif in modern chemical research, particularly in drug discovery and development.[1] Its unique combination of properties—high polarity, low molecular weight, metabolic stability, and a distinct three-dimensional structure—offers researchers a potent tool to overcome long-standing challenges in molecular design.[2][3] This guide provides an in-depth exploration of the strategic applications of functionalized oxetanes, detailing their role in modulating physicochemical properties, their use as versatile bioisosteres, and the synthetic methodologies required to access these valuable structures. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights and authoritative data to empower the next wave of innovation built upon the oxetane scaffold.

Introduction: The Unique Character of the Oxetane Moiety

At its core, the oxetane ring is a strained cyclic ether (approx. 106 kJ/mol of strain energy) that adopts a nearly planar, puckered conformation.[4] This structural rigidity, combined with the polar influence of the ether oxygen, sets it apart from more common acyclic and carbocyclic fragments. The oxygen atom acts as a strong hydrogen bond acceptor, a property comparable to a carbonyl group, while the sp³-rich carbon framework provides a three-dimensional character often sought in modern drug design to escape the "flatland" of aromatic systems.[4] These intrinsic features are the foundation of the oxetane's utility as a transformative element in molecular architecture.[5]

Caption: Core structure and key influential properties of the oxetane moiety.

Part I: Strategic Applications in Drug Discovery

The incorporation of an oxetane ring is not a mere substitution but a strategic decision to rationally modulate a molecule's properties. Its impact is most profound in addressing common liabilities encountered during lead optimization.

Modulating Physicochemical Properties: The Path to "Drug-Likeness"

One of the most celebrated applications of oxetanes is their ability to enhance a compound's aqueous solubility and metabolic stability, two critical hurdles in drug development.[4][6][7]

  • Solubility Enhancement: Replacing a non-polar group, such as a gem-dimethyl group, with a polar oxetane can dramatically increase aqueous solubility.[3][6][7] This effect is particularly pronounced in lipophilic scaffolds, where solubility can be a limiting factor for oral bioavailability. Studies have shown that this substitution can improve solubility by a factor of 4 to over 4000, depending on the molecular context.[6][7]

  • Metabolic Stability: The oxetane ring itself is generally robust against oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][8] When used to replace metabolically labile groups (e.g., a methylene group prone to hydroxylation), it can act as a "metabolic shield," increasing the compound's half-life.[1][8]

  • Lipophilicity (LogD) and Basicity (pKa) Control: The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the pKa of adjacent basic amines (by up to 1-2 pKa units).[2] This is a crucial tool for medicinal chemists to fine-tune the ionization state of a molecule at physiological pH, which can reduce off-target effects (e.g., hERG inhibition) and optimize cell permeability.[2][9]

Data Presentation: Impact of Oxetane Incorporation

The following table, compiled from literature data, provides a quantitative comparison of how oxetane incorporation improves key drug-like properties in an MMP-13 inhibitor scaffold.[4]

CompoundStructureMMP-13 Ki (nM)Aqueous Solubility (µg/mL)Metabolic Stability (% remaining)
Parent (35) (Structure with methyl group)2.7< 0.115
Oxetane (36) (Structure with oxetane group)2.91585
Oxetane (37) (Structure with oxetane group)4.8678

Data adapted from a study on MMP-13 inhibitors, illustrating the significant improvement in solubility and metabolic stability upon replacing a methyl group with an oxetane moiety.[4]

The Oxetane as a Versatile Bioisostere

Bioisosteres are chemical groups that can be interchanged without significantly altering a molecule's biological activity, but which may improve its pharmacokinetic profile. The oxetane is an exemplary modern bioisostere.[1][4]

  • gem-Dimethyl Isostere: The oxetane ring occupies a similar volume to a gem-dimethyl group.[4] However, it imparts polarity rather than lipophilicity. This allows chemists to block metabolic "hot spots" without the penalty of increased LogD that comes with adding alkyl groups.[1][3][8]

  • Carbonyl Isostere: With a similar dipole moment and hydrogen bond accepting capability, the oxetane can effectively replace a carbonyl group.[4][8] This is highly advantageous because carbonyls can be susceptible to metabolic reduction or can be chemically reactive, whereas the oxetane ring is generally more stable.[3][8]

  • Morpholine Isostere: Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have emerged as superior replacements for the commonly used morpholine group, often providing even greater improvements in solubility.[6][7]

G cluster_lead Initial Lead Compound cluster_strategy Strategic Modification cluster_candidate Optimized Candidate Lead Lead Molecule - Poor Solubility - Metabolic Liability Strategy Incorporate Functionalized Oxetane Lead->Strategy Bioisosteric Replacement Candidate Improved Candidate + Enhanced Solubility + Increased Stability + Tuned pKa Strategy->Candidate Property Modulation

Caption: Workflow for improving lead compounds using oxetane incorporation.

Part II: Core Synthetic Methodologies

Accessing functionalized oxetanes is critical for their application. While their synthesis can be challenging due to ring strain, several robust methods have been established.[10]

Intramolecular Cyclization of 1,3-Diol Derivatives

The most common and versatile route to the oxetane core is the intramolecular Williamson etherification of a substrate containing an alcohol and a leaving group in a 1,3-relationship.[10][11]

G Precursor 1,3-Diol Derivative (with Leaving Group 'LG') Intermediate Alkoxide Intermediate Precursor->Intermediate Deprotonation Product Functionalized Oxetane Intermediate->Product Intramolecular Displacement of LG Base Base (e.g., NaH, KOtBu) Base->Intermediate SN2 4-exo-tet SN2 Cyclization SN2->Product

Caption: General scheme for oxetane synthesis via intramolecular cyclization.

Experimental Protocol: Synthesis of a 3,3-Disubstituted Oxetane

Causality: This protocol exemplifies the cyclization of a 1,3-diol derivative. The diol is first converted to a cyclic carbonate, which serves as a masked di-leaving group. A nucleophile opens the carbonate, and a subsequent intramolecular cyclization, driven by a strong base, forms the strained ether ring. This multi-step, one-pot sequence is often more efficient than attempting a direct cyclization from a halo-alcohol, which can be prone to side reactions like elimination.[10]

  • Carbonate Formation: To a solution of 2,2-bis(hydroxymethyl)propane-1,3-diol derivative (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C, add triphosgene (0.4 eq) and pyridine (2.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cyclic carbonate.

  • Ring Opening & Cyclization: Dissolve the crude carbonate in anhydrous THF (0.2 M). Add the desired nucleophile (e.g., benzylamine, 1.1 eq) and stir at 60 °C for 4 hours. Cool the reaction to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise.

  • Finalization: Allow the reaction to warm to room temperature and stir for 16 hours. Carefully quench with water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired 3-substituted-3-(aminomethyl)oxetane.

The Paternò-Büchi Reaction

A classic photochemical method, the Paternò-Büchi reaction is a [2+2] photocycloaddition between an excited carbonyl compound and a ground-state alkene to directly form the oxetane ring.[12][13][14]

  • Mechanism: The reaction proceeds via excitation of the carbonyl to its triplet state, which then adds to the alkene to form a 1,4-diradical intermediate.[15] Subsequent spin inversion and ring closure yield the oxetane.[12]

  • Application: This method is particularly useful for synthesizing oxetanes with specific stereochemistry and for accessing structures that are difficult to make via cyclization.[12][15] The regioselectivity and stereoselectivity are influenced by the stability of the diradical intermediate and the nature of the substituents.[15]

Derivatization of Oxetane Building Blocks

With the increasing commercial availability of core oxetane structures like oxetan-3-one and 3-methyleneoxetane, a powerful strategy involves building complexity from these pre-formed rings.[6][16] This approach is often used in the later stages of a synthesis to install the oxetane moiety.[1] For example, nucleophilic addition to oxetan-3-one followed by dehydration can provide access to a wide array of 3-substituted oxetanes.[16]

Part III: Emerging Applications and Future Outlook

While the impact of functionalized oxetanes is most established in medicinal chemistry, their unique properties are creating opportunities in other fields.

  • Materials Science: The ring strain of oxetanes makes them suitable monomers for ring-opening polymerization, producing polyethers with distinct properties.[17][18] These polymers can be used in advanced coatings, adhesives, and composites where thermal stability and tailored flexibility are required.[10][17]

  • Chemical Probes & Diagnostics: The metabolic stability and defined structural orientation of the oxetane ring make it an attractive scaffold for designing highly specific chemical probes to study biological systems.

Future Outlook: The "oxetane rush" in medicinal chemistry is far from over.[1] As synthetic methods become more robust and scalable, we anticipate seeing even more oxetane-containing candidates advancing through clinical trials.[9][19] The next frontier will likely involve the exploration of more complex, polyfunctionalized, and spirocyclic oxetane systems to probe new areas of chemical space and tackle increasingly challenging biological targets. The continued synthesis of novel oxetane building blocks will be paramount to fueling these future discoveries.[20][21]

References

Methodological & Application

step-by-step synthesis of 3-(Chloromethyl)-3-(iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

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Application Note and Protocol for the Purification of 3-(Chloromethyl)-3-(iodomethyl)oxetane by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of 3-(chloromethyl)-3-(iodomethyl)oxetane using column chromatography. The methodology is designed for researchers, scientists, and professionals in drug development who require a robust and reliable method for isolating this key synthetic intermediate. This guide emphasizes the critical parameters influencing separation efficiency, including the choice of stationary and mobile phases, and addresses the potential instability of the oxetane ring. The causality behind each experimental choice is explained to ensure both reproducibility and a deeper understanding of the purification process.

Introduction: The Significance and Challenges of Purifying this compound

The oxetane motif has garnered significant interest in medicinal chemistry due to its unique physicochemical properties, serving as a versatile bioisostere for carbonyl groups and gem-dimethyl functionalities.[1][2] Specifically, 3,3-disubstituted oxetanes are crucial building blocks in the synthesis of novel therapeutic agents.[3][4] The target molecule, this compound, is a valuable intermediate, possessing two distinct halogenated arms that allow for differential downstream functionalization.

However, the purification of this compound presents unique challenges. The strained four-membered oxetane ring can be susceptible to ring-opening, particularly under acidic conditions.[4][5][6] Furthermore, the presence of two different halogens can influence the molecule's polarity and its interaction with the stationary phase, making the optimization of chromatographic conditions critical for achieving high purity. This document outlines a systematic approach to purify this compound, ensuring high yield and purity while maintaining the integrity of the oxetane ring.

Foundational Principles of Chromatographic Separation

Column chromatography is a cornerstone technique for the purification of organic compounds.[7][8] The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[7][8] The choice of these two phases is paramount for a successful separation and is dictated by the polarity of the target molecule and the impurities present.[9]

G

Materials and Methods

Materials and Reagents
  • Crude this compound: Synthesized via appropriate methods.

  • Silica Gel: Standard grade, 230-400 mesh.

  • n-Hexane: HPLC grade.

  • Ethyl Acetate: HPLC grade.

  • Dichloromethane: HPLC grade (for sample loading).

  • Thin-Layer Chromatography (TLC) plates: Silica gel coated.

  • Potassium Permanganate Stain: For TLC visualization.

Equipment
  • Glass chromatography column.

  • Fraction collector or test tubes.

  • Rotary evaporator.

  • TLC tank.

  • UV lamp.

Detailed Purification Protocol

This protocol is designed as a self-validating system, with checkpoints to ensure the success of the purification.

Step 1: Thin-Layer Chromatography (TLC) Analysis of the Crude Mixture

Rationale: Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. This allows for a rapid assessment of the separation and helps in choosing the eluent system that provides the best resolution between the desired product and impurities.

Procedure:

  • Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane.

  • Spot the dissolved crude mixture onto a TLC plate.

  • Develop the TLC plate in a developing jar containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

  • The ideal solvent system should give the product a retention factor (Rf) of approximately 0.2-0.3.

Step 2: Column Packing

Rationale: A well-packed column is crucial for achieving good separation.[8] Proper packing prevents channeling and ensures a uniform flow of the mobile phase, leading to sharp, well-resolved bands.[10]

Procedure:

  • Select a glass column of appropriate size. A general rule is to use 20-50 times the weight of the crude material in silica gel.[8]

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand on top of the plug.

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (determined by TLC).

  • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

  • Once the silica gel has settled, add another thin layer of sand on top of the silica bed.

  • Drain the excess solvent until the solvent level is just above the top layer of sand.

G Start Start A A Start->A:f0 1. Select Column A:f0->A:f1 2. Insert Plug A:f1->A:f2 3. Add Bottom Sand A:f2->A:f3 4. Pour Slurry A:f3->A:f4 5. Add Top Sand End End A:f4->End 6. Equilibrate

Step 3: Sample Loading and Elution

Rationale: Proper sample loading is critical to obtain sharp bands. The sample should be loaded in a concentrated solution using a minimal amount of solvent to ensure it is applied as a narrow band at the top of the column.

Procedure:

  • Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent, such as dichloromethane or the initial eluent.

  • Carefully apply the dissolved sample to the top of the silica gel column.

  • Drain the solvent until the sample has fully entered the silica gel.

  • Carefully add the mobile phase to the top of the column without disturbing the silica bed.

  • Begin eluting the column with the mobile phase, starting with the low-polarity mixture determined by TLC.

  • Collect fractions in test tubes.

  • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

  • If the separation is not progressing, gradually increase the polarity of the mobile phase (gradient elution).[11][12]

Parameter Recommendation Justification
Stationary Phase Silica Gel (230-400 mesh)Standard, versatile, and effective for moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for fine-tuning of polarity to achieve optimal separation.
Sample Loading Concentrated in minimal solventEnsures a narrow starting band for better resolution.
Elution Gradient ElutionImproves separation of compounds with different polarities and reduces elution time.[12]
Step 4: Product Isolation

Rationale: Once the fractions containing the pure product have been identified by TLC, the solvent needs to be removed to isolate the purified compound.

Procedure:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • The resulting residue is the purified product.

  • Determine the yield and confirm the purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Troubleshooting and Considerations

  • Poor Separation: If the product and impurities elute together, the mobile phase polarity needs to be optimized further. A shallower gradient or a different solvent system may be required.

  • Band Tailing: This can be caused by overloading the column or interactions between the analyte and the stationary phase. Using a less polar loading solvent or a smaller sample size can help.

  • Oxetane Ring Instability: Silica gel is slightly acidic, which can potentially lead to the ring-opening of the oxetane.[4] To mitigate this, the chromatography should be performed as quickly as possible. If instability is a significant issue, using a deactivated stationary phase, such as neutral alumina, could be considered.[13]

Conclusion

The protocol described in this application note provides a reliable and systematic approach for the purification of this compound by column chromatography. By carefully selecting the stationary and mobile phases and adhering to proper chromatographic techniques, researchers can obtain this valuable synthetic intermediate in high purity, enabling its use in subsequent synthetic transformations. The principles and troubleshooting guide presented herein are also applicable to the purification of other substituted oxetanes and halogenated small molecules.

References

Harnessing Asymmetric Functionality: A Guide to the Cationic Ring-Opening Polymerization of 3-(Chloromethyl)-3-(iodomethyl)oxetane (CMIMO)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Symmetric Monomers

Cationic ring-opening polymerization (CROP) of cyclic ethers is a powerful technique for synthesizing well-defined polyether backbones. Among the monomers available, oxetanes are particularly noteworthy due to their high ring strain (~107 kJ/mol) and the basicity of their ether oxygen, which facilitates rapid polymerization.[1] While symmetrically substituted monomers like 3,3-bis(chloromethyl)oxetane (BCMO) are well-documented,[2][3] the use of asymmetrically substituted monomers opens a new frontier for creating multifunctional polymers with precisely controlled architectures.

This application note details the use of 3-(Chloromethyl)-3-(iodomethyl)oxetane (CMIMO), a unique monomer featuring two different halide functionalities on a single quaternary center.[4] The resulting polymer, poly(CMIMO), possesses a polyether backbone with pendant chloromethyl and iodomethyl groups. The significant difference in the reactivity of the carbon-iodine and carbon-chlorine bonds—with iodide being a far superior leaving group—presents a compelling platform for sequential, site-selective post-polymerization modification. This feature is highly desirable for advanced applications, including the development of sophisticated drug delivery systems, functional coatings, and energetic materials.[5][6][7]

This guide provides a foundational understanding of the polymerization mechanism, detailed experimental protocols, characterization techniques, and a discussion of the unique potential of poly(CMIMO) in materials science and drug development.

The Mechanism: Activating the Oxetane Ring

The CROP of oxetane derivatives proceeds via a tertiary oxonium ion intermediate.[8][9][10] The polymerization can be understood through three primary stages: initiation, propagation, and termination. While it can occur through an activated monomer (AM) or activated chain end (ACE) mechanism, the ACE pathway is predominant for oxetanes under typical conditions.[11][12]

  • Initiation: The reaction begins when a Lewis acid (e.g., Boron Trifluoride Etherate, BF₃·OEt₂) or a protonic acid initiator activates the oxygen atom of the CMIMO monomer. This forms a highly strained and electrophilic tertiary oxonium ion.

  • Propagation: A neutral monomer molecule acts as a nucleophile, attacking one of the α-methylene carbons of the activated oxonium ion. This SN2-type attack opens the strained four-membered ring and extends the polymer chain, regenerating the active oxonium ion at the new chain end.[8] This process repeats, consuming monomer to build the polymer backbone.

  • Termination: The polymerization is concluded either deliberately by adding a quenching agent (e.g., methanol, water) that reacts with the cationic chain end, or unintentionally by impurities. In some systems, intramolecular "backbiting" can lead to the formation of cyclic oligomers, though this is often suppressed by using appropriate solvents like 1,4-dioxane.[10][12]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer CMIMO Monomer Oxonium Active Tertiary Oxonium Ion Monomer->Oxonium Activation Initiator Lewis Acid (BF₃) Initiator->Oxonium PropagatingChain Propagating Chain (Oxonium End) Oxonium->PropagatingChain LongerChain Propagating Chain (n+1) PropagatingChain->LongerChain  Nucleophilic Attack NewMonomer CMIMO Monomer NewMonomer->LongerChain ActiveEnd Propagating Chain (Oxonium End) LongerChain->ActiveEnd FinalPolymer Dormant Polymer Chain ActiveEnd->FinalPolymer Quenching Quencher Quenching Agent (e.g., CH₃OH) Quencher->FinalPolymer

Caption: Cationic Ring-Opening Polymerization (CROP) Mechanism for CMIMO.

Key Experimental Parameters & Rationale

The success of a living or controlled polymerization hinges on meticulous control over experimental variables. Understanding the causality behind each choice is critical for reproducibility and achieving desired polymer characteristics.

ParameterRecommended ChoiceRationale & Expert Insights
Monomer Purity >99%, freshly distilled or passed through neutral aluminaThe cationic propagating center is highly reactive and can be terminated by nucleophilic impurities like water or alcohols. Rigorous purification is the most critical step for achieving controlled molecular weights and low polydispersity.
Initiator Boron Trifluoride Etherate (BF₃·OEt₂)BF₃·OEt₂ is a convenient and effective liquid initiator that provides a good balance of initiation rate and control. For photopolymerization applications, diaryliodonium or sulfonium salts would be employed.[13][14]
Solvent Anhydrous Dichloromethane (DCM) or 1,4-DioxaneDCM is a common choice due to its polarity and ability to dissolve the monomer and resulting polymer.[9] 1,4-Dioxane is an excellent alternative that can suppress chain transfer and the formation of cyclic oligomers by coordinating with the active chain end, leading to more "living" characteristics.[12]
Temperature 0°C to Room TemperatureLower temperatures (e.g., 0°C) are often used to moderate the exothermic reaction, slow the rate of propagation relative to initiation, and minimize side reactions. This typically leads to better control over the final polymer architecture.
Atmosphere Inert (Dry Nitrogen or Argon)Essential for excluding atmospheric moisture, which is a potent terminating agent for cationic polymerizations. Standard Schlenk line or glovebox techniques are required.

Experimental Protocols

Protocol 1: Synthesis of Poly(CMIMO) via Thermal Cationic Polymerization

This protocol describes a representative lab-scale synthesis of poly(CMIMO) targeting a specific degree of polymerization (DP) by controlling the monomer-to-initiator ratio ([M]/[I]).

Materials and Reagents:

  • This compound (CMIMO, >99%)

  • Boron Trifluoride Etherate (BF₃·OEt₂, freshly distilled)

  • Anhydrous Dichloromethane (DCM, <10 ppm H₂O)

  • Methanol (anhydrous)

  • Hexanes (ACS grade)

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Schlenk flask or oven-dried, three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles/syringes

  • Schlenk line or glovebox

  • Low-temperature bath (ice/water)

Step-by-Step Methodology:

  • Preparation: Bake all glassware at 120°C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: Assemble the reaction flask with a stir bar, septum, and nitrogen inlet. Purge the system with inert gas for 15-20 minutes.

  • Monomer Dissolution: In the flask, dissolve CMIMO (e.g., 2.46 g, 10 mmol) in anhydrous DCM (e.g., 20 mL) via syringe under a positive pressure of inert gas.

  • Equilibration: Cool the stirred solution to 0°C using an ice bath and allow it to equilibrate for 15 minutes.

  • Initiator Stock Solution: In a separate dry, nitrogen-flushed vial, prepare a stock solution of BF₃·OEt₂ in anhydrous DCM (e.g., 142 mg, 1 mmol, in 10 mL DCM). This step allows for accurate addition of small quantities.

  • Initiation: Calculate the required volume of initiator stock solution based on the desired [M]/[I] ratio (e.g., for a target DP of 100, [M]/[I] = 100, so add 1.0 mL of the 0.1 M stock solution for 10 mmol of monomer). Add the initiator dropwise to the rapidly stirring monomer solution.

  • Polymerization: Allow the reaction to proceed at 0°C. Monitor the reaction progress by periodically taking aliquots for ¹H NMR analysis to observe the disappearance of monomer peaks, or by observing the increase in viscosity of the solution. A typical reaction time is 2-6 hours.

  • Quenching: Terminate the polymerization by adding a 5-fold molar excess of anhydrous methanol relative to the initiator (e.g., 0.5 mmol of methanol, ~16 µL). Let the solution stir for an additional 20 minutes.

  • Isolation: Slowly pour the polymer solution into a large volume of a non-solvent, such as cold hexanes (~400 mL), while stirring vigorously. The polymer will precipitate as a solid or viscous oil.

  • Purification & Drying: Decant the solvent. Re-dissolve the polymer in a minimal amount of DCM and re-precipitate into hexanes two more times to remove unreacted monomer and low molecular weight oligomers. Collect the final product and dry it under vacuum at room temperature to a constant weight.

G start Start: Oven-Dried Glassware setup Assemble & Purge with N₂/Ar start->setup dissolve Dissolve CMIMO in Anhydrous DCM setup->dissolve cool Cool to 0°C dissolve->cool initiate Add BF₃·OEt₂ Initiator cool->initiate polymerize Polymerize (2-6 hours @ 0°C) initiate->polymerize quench Quench with Methanol polymerize->quench precipitate Precipitate Polymer in Hexanes quench->precipitate dry Isolate & Dry Under Vacuum precipitate->dry characterize Characterize: NMR, GPC, DSC dry->characterize end End: Pure Poly(CMIMO) characterize->end G cluster_step1 Step 1: Selective Iodide Substitution cluster_step2 Step 2: Chloride Substitution Polymer Poly(CMIMO) Backbone -CH₂I -CH₂Cl Polymer1 Functionalized Backbone -CH₂-NucA -CH₂Cl Polymer:f1->Polymer1:f1 Mild Conditions NucA Nucleophile A (e.g., N₃⁻) NucA->Polymer:f1 Polymer2 Di-Functionalized Backbone -CH₂-NucA -CH₂-NucB Polymer1:f2->Polymer2:f2 Stronger Conditions NucB Nucleophile B (e.g., R-O⁻) NucB->Polymer1:f2

References

Application Note & Protocol: Leveraging 3-(Chloromethyl)-3-(iodomethyl)oxetane for Controlled Ring-Opening Polymerization and the Synthesis of Functional Polyethers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Advancing Polyether Synthesis

Cationic ring-opening polymerization (CROP) of oxetanes is a powerful technique for producing aliphatic polyethers, a class of polymers with significant commercial and academic interest due to their applications in coatings, adhesives, elastomers, and biomedical materials.[1][][3] The cornerstone of a successful CROP is the initiator, which dictates the rate of polymerization, the final polymer architecture, and the nature of the chain-end functional groups. A precisely engineered initiator enables the synthesis of well-defined polymers with low polydispersity, a hallmark of living or controlled polymerization.[4][5]

This guide introduces 3-(chloromethyl)-3-(iodomethyl)oxetane , a specialized initiator designed for the controlled synthesis of functional polyethers. Its unique asymmetrical bifunctional nature, containing both a highly labile iodomethyl group and a more robust chloromethyl group, allows for a two-stage approach to polymer design:

  • Controlled Initiation: Selective activation of the carbon-iodine bond to initiate a living cationic polymerization.

  • Post-Polymerization Modification: The preserved chloromethyl group serves as a reactive handle for subsequent chemical transformations.[6][7]

This application note provides a comprehensive overview of the initiation mechanism, detailed experimental protocols for polymerization and modification, and standard characterization techniques for researchers, scientists, and drug development professionals seeking to synthesize advanced polyether structures.

The Initiator: A Tool for Precision Polymer Engineering

Structure and Inherent Reactivity
  • Chemical Name: this compound

  • Molecular Formula: C₅H₈ClIO

  • Molecular Weight: 246.47 g/mol

The key to this initiator's utility lies in the differential reactivity of the two carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-chlorine (C-Cl) bond. This disparity allows a mild Lewis acid to selectively abstract the iodide anion, generating the active cationic species that initiates polymerization while leaving the C-Cl bond intact.

Mechanism of Controlled Initiation

The initiation of CROP using this compound is a classic example of an "activated chain end" (ACE) mechanism.[4] The process, typically co-initiated with a Lewis acid capable of halide abstraction (e.g., AgSbF₆, ZnCl₂, or BF₃·OEt₂), proceeds as follows:

  • Activation: The Lewis acid (LA) coordinates to and abstracts the iodide from the initiator, forming a transient carbocation. This carbocation is immediately stabilized by the neighboring ether oxygen of the oxetane ring, forming a tertiary oxonium ion. This is the rate-determining step for initiation.

  • Propagation: The highly strained tertiary oxonium ion is susceptible to nucleophilic attack by the oxygen atom of a monomer molecule. This attack opens the initiator's oxetane ring and transfers the cationic active center to the newly added monomer unit, propagating the polymer chain.

  • Preservation of Functionality: Throughout the initiation and propagation steps, the chloromethyl group remains unaffected, effectively installing a reactive chloride functionality at the α-end of the growing polymer chain.

This controlled initiation process leads to the formation of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).

G cluster_initiation Initiation Phase cluster_propagation Propagation Phase Initiator Initiator This compound ActiveSpecies Active Initiating Species (Tertiary Oxonium Ion) Initiator->ActiveSpecies Iodide Abstraction LewisAcid Lewis Acid (e.g., AgSbF₆) LewisAcid->ActiveSpecies GrowingChain Propagating Polymer Chain (α-chloromethyl end-group) ActiveSpecies->GrowingChain Ring-Opening Attack Monomer Oxetane Monomer Monomer->GrowingChain GrowingChain->GrowingChain FinalPolymer Functional Polyether (Dormant or Terminated) GrowingChain->FinalPolymer Termination/Quenching

Caption: Mechanism of controlled cationic ring-opening polymerization.

Experimental Protocols

Critical Prerequisite: Cationic polymerizations are extremely sensitive to moisture and protic impurities, which can act as terminating or chain-transfer agents. All glassware must be flame-dried under vacuum, and all reagents and solvents must be rigorously purified and dried before use.[8]

Protocol 1: Homopolymerization of 3-Ethyl-3-hydroxymethyloxetane (EHO)

This protocol describes the synthesis of a polyether with a chloromethyl group at one end and pendant hydroxyl groups along the backbone.

Materials:

  • This compound (Initiator)

  • 3-Ethyl-3-hydroxymethyloxetane (EHO, Monomer)

  • Silver hexafluoroantimonate (AgSbF₆, Co-initiator)

  • Dichloromethane (DCM, Solvent), distilled from CaH₂

  • Methanol (Quenching agent), anhydrous

  • Argon or Nitrogen gas supply (inert atmosphere)

  • Schlenk line and associated glassware

Procedure:

  • Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.

  • Reagent Preparation:

    • In the reaction flask, dissolve the EHO monomer (e.g., 1.16 g, 10 mmol) and the this compound initiator (e.g., 24.6 mg, 0.1 mmol, for a target degree of polymerization of 100) in anhydrous DCM (e.g., 20 mL).

    • In a separate, dry vial, prepare a stock solution of AgSbF₆ in anhydrous DCM (e.g., 34.3 mg, 0.1 mmol, in 2 mL DCM). Note: Handle AgSbF₆ in a glovebox if possible, as it is hygroscopic.

  • Initiation:

    • Cool the monomer/initiator solution to 0 °C using an ice bath.

    • Using a gas-tight syringe, slowly add the AgSbF₆ solution to the stirred reaction mixture. The formation of a yellow precipitate (AgI) is a visual indicator of successful initiation.

  • Polymerization:

    • Allow the reaction to proceed at 0 °C. Monitor the polymerization progress by periodically taking aliquots (under inert atmosphere) and analyzing them by ¹H NMR (disappearance of monomer peaks) or GPC (increase in molecular weight).

    • Typical reaction times can range from 2 to 24 hours, depending on the target molecular weight and monomer reactivity.

  • Termination:

    • Once the desired conversion is reached, quench the polymerization by adding a small amount of anhydrous methanol (e.g., 1 mL). This will react with the cationic chain ends.

  • Purification:

    • Allow the mixture to warm to room temperature. Filter the solution to remove the AgI precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the polymer by slowly adding the concentrated solution to a large volume of a non-solvent (e.g., cold diethyl ether or hexane).

    • Collect the purified polymer by filtration or decantation and dry under vacuum to a constant weight.

Caption: General experimental workflow for polymerization.

Protocol 2: Post-Polymerization Modification via Azidation

This protocol demonstrates the conversion of the terminal chloromethyl group to an azidomethyl group, creating an energetic polymer or a precursor for "click" chemistry.

Materials:

  • α-Chloromethyl-poly(EHO) (from Protocol 1)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Dichloromethane (DCM) for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the α-chloromethyl-poly(EHO) (e.g., 1 g) in anhydrous DMF (e.g., 20 mL).

  • Azidation: Add an excess of sodium azide (NaN₃) (e.g., 5-10 molar equivalents relative to the chloro-end group).

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by ¹H NMR or FTIR for the disappearance of the -CH₂Cl signal and the appearance of the -CH₂N₃ signal.

  • Workup:

    • Cool the reaction to room temperature.

    • Pour the mixture into a large volume of deionized water to precipitate the polymer and dissolve the excess NaN₃.

    • Extract the aqueous phase with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solution. Purify the azido-functionalized polymer by precipitation as described in Protocol 1. Dry the final product under vacuum.

Polymer Characterization

Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized polymers.[9][10][11]

Technique Purpose Expected Observations / Data
¹H & ¹³C NMR Confirm polymer structure, end-groups, and calculate degree of polymerization (DP).Appearance of characteristic polyether backbone signals. Presence of signals corresponding to the α-chloromethyl end-group (e.g., ~3.5-3.7 ppm in ¹H NMR). After modification, a new signal for the α-azidomethyl group will appear.[8]
GPC/SEC Determine number-average (Mₙ) and weight-average (Mₙ) molecular weights and Polydispersity Index (PDI = Mₙ/Mₙ).A narrow, monomodal distribution with a low PDI value (typically < 1.3) indicates a controlled polymerization. Mₙ should be close to the theoretical value ([Monomer]/[Initiator] x MW_monomer + MW_initiator).[12]
FTIR Identify functional groups.Strong C-O-C ether stretch (~1100 cm⁻¹). Broad O-H stretch (~3400 cm⁻¹) for hydroxyl-functionalized polymers. After azidation, a sharp, strong N₃ stretch will appear around 2100 cm⁻¹.
DSC / TGA Analyze thermal properties.Determine the glass transition temperature (T₉) and thermal decomposition profile of the polymer.[13]

Troubleshooting

Problem Potential Cause Suggested Solution
No Polymerization Inactive initiator/co-initiator; presence of potent inhibitors (e.g., water).Ensure all reagents are pure and the system is rigorously anhydrous. Verify the activity of the Lewis acid co-initiator.
Low Molecular Weight High concentration of chain transfer agents (impurities); incorrect stoichiometry.Purify monomer and solvent meticulously. Accurately weigh all reagents, especially the initiator and co-initiator.
Broad PDI (> 1.5) Slow initiation compared to propagation; presence of impurities causing side reactions.Ensure rapid and complete initiation by adding the co-initiator quickly to the cold solution. Re-purify all reagents.
Incomplete Post-Modification Insufficient reaction time or temperature; poor reagent stoichiometry.Increase reaction time and/or temperature. Use a larger excess of the modifying agent (e.g., NaN₃). Ensure the polymer is fully dissolved in the reaction solvent.

Conclusion

This compound is a highly effective and versatile initiator for the cationic ring-opening polymerization of oxetanes. Its unique structure enables the synthesis of well-defined polyethers with a reactive chloromethyl end-group, facilitating a wide range of post-polymerization modifications.[14][15] This dual functionality provides a robust platform for designing advanced materials, including block copolymers, stimuli-responsive polymers, and functional surfaces for applications in drug delivery, energetic materials, and high-performance coatings.[16][17]

References

protocol for the polymerization of monomers with 3-(Chloromethyl)-3-(iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for the Cationic Ring-Opening Polymerization of 3-(Chloromethyl)-3-(iodomethyl)oxetane

Audience: Researchers, scientists, and drug development professionals.

A Guide to the Controlled Polymerization of Asymmetrically Substituted Oxetanes: Synthesis of Functional Polyethers

The synthesis of functional polyethers is a cornerstone of modern materials science and biomedical research. These polymers find diverse applications, from advanced coatings and adhesives to sophisticated drug delivery systems and biocompatible materials.[1][2][3] Among the various synthetic routes, the cationic ring-opening polymerization (CROP) of oxetane derivatives offers a powerful method for producing well-defined linear polyethers.[4][5] The high ring strain of the four-membered oxetane ring provides a strong thermodynamic driving force for polymerization.[6]

This application note provides a detailed protocol and scientific rationale for the polymerization of a unique and highly functional monomer: this compound. The presence of two distinct halogen substituents on the same carbon atom offers significant potential for sequential and selective post-polymerization modifications, making the resulting polymer a versatile platform for creating advanced functional materials. We will delve into the mechanistic underpinnings of the polymerization, provide a robust experimental workflow, and discuss the critical parameters that govern the synthesis of the target polymer.

Mechanistic Foundation: Cationic Ring-Opening Polymerization (CROP)

The CROP of oxetanes is a chain-growth polymerization initiated by cationic species, typically strong Brønsted or Lewis acids.[7] The process can be conceptually divided into three main stages: initiation, propagation, and termination.

  • Initiation : The polymerization is triggered when an initiator, such as Boron Trifluoride Etherate (BF₃·OEt₂), reacts with the oxygen atom of the oxetane ring. This creates a highly reactive tertiary oxonium ion.[4][8]

  • Propagation : The propagation step involves the nucleophilic attack of a monomer molecule on one of the α-carbon atoms of the activated, positively charged oxonium ion at the end of the growing polymer chain. This attack opens the strained four-membered ring and regenerates the active oxonium ion at the new chain end, allowing for the sequential addition of monomers.[8] This process is generally referred to as the Active Chain End (ACE) mechanism .[9][10] In the presence of hydroxyl groups (e.g., from impurities or co-initiators), an alternative Activated Monomer (AM) mechanism can compete, where a protonated monomer is attacked by a neutral hydroxyl group from the polymer chain.[8][10]

  • Termination/Transfer : The polymerization can be terminated by the introduction of a nucleophile (e.g., water, methanol) that reacts with the cationic chain end. Chain transfer reactions, where the active center is transferred to another molecule (monomer, solvent, or polymer), can also occur and may influence the final molecular weight and dispersity of the polymer. The choice of solvent is critical; for instance, using 1,4-dioxane can help suppress undesirable intra- and intermolecular transfer reactions that lead to cyclic oligomers.[9][11]

crop_mechanism cluster_initiation Initiation cluster_propagation Propagation (ACE Mechanism) cluster_termination Termination I Initiator (e.g., H⁺) M Oxetane Monomer I->M Activation OM Activated Monomer (Oxonium Ion) M->OM Forms Pn Growing Polymer Chain (P_n-Oxonium⁺) OM->Pn Chain Growth M2 Monomer Pn->M2 Nucleophilic Attack Pn_plus_1 Extended Polymer Chain (P_{n+1}-Oxonium⁺) M2->Pn_plus_1 Ring Opening Pn_plus_1_term Growing Polymer Chain (P_{n+1}-Oxonium⁺) Nu Terminating Agent (e.g., CH₃OH) Pn_plus_1_term->Nu Reaction DP Dead Polymer Nu->DP Quenches

References

The Strategic Application of 3-(Chloromethyl)-3-(iodomethyl)oxetane in Medicinal Chemistry: A Guide to Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has emerged as a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, often serving as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[1][2] Among the diverse array of oxetane-based building blocks, 3-(Chloromethyl)-3-(iodomethyl)oxetane stands out as a highly versatile reagent, particularly for the construction of spirocyclic systems. This guide provides an in-depth exploration of its synthesis, reactivity, and application, complete with detailed protocols for its use in the synthesis of medicinally relevant spiro-heterocycles.

The Oxetane Advantage in Drug Design

The utility of the oxetane motif stems from its unique combination of structural and electronic properties. The strained four-membered ring introduces a degree of three-dimensionality, which can improve target engagement and selectivity.[1] Furthermore, the polar oxygen atom can act as a hydrogen bond acceptor, enhancing solubility and modulating the basicity of nearby functional groups.[3] These attributes have led to the inclusion of oxetanes in numerous clinical and preclinical drug candidates targeting a wide range of diseases.[1]

Synthesis of this compound: A Stepwise Approach

The primary route to this compound involves a two-step process starting from the commercially available 3,3-bis(chloromethyl)oxetane.

Synthesis of the Precursor: 3,3-bis(chloromethyl)oxetane

The synthesis of 3,3-bis(chloromethyl)oxetane is well-established and can be achieved through the cyclization of pentaerythritol trichlorohydrin.[4]

Selective Halogen Exchange: The Finkelstein Reaction

With the dichloro-precursor in hand, a selective mono-halogen exchange is performed using the Finkelstein reaction. This reaction takes advantage of the differential solubility of sodium halides in acetone. Sodium iodide is soluble in acetone, while the resulting sodium chloride is not, driving the equilibrium towards the formation of the iodo-substituted product. By carefully controlling the stoichiometry of sodium iodide, a high yield of the mono-iodinated product, this compound, can be achieved.

Synthesis cluster_conditions BCMO 3,3-Bis(chloromethyl)oxetane Product This compound BCMO->Product Finkelstein Reaction NaI NaI (1 eq) Acetone, Reflux NaCl NaCl (precipitate)

Caption: Synthesis of this compound.

The Power of Differential Reactivity: Stepwise Spirocyclization

The synthetic utility of this compound lies in the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds. The C-I bond is weaker and iodide is a better leaving group than chloride, allowing for selective nucleophilic substitution at the iodomethyl position under milder conditions. This differential reactivity is the cornerstone of a stepwise approach to constructing complex spiro-heterocycles.

This strategy allows for the sequential introduction of two different nucleophiles, leading to the formation of unsymmetrical spirocycles, which would be challenging to access using a di-halo precursor in a single step.

Application Protocol: Synthesis of a Spiro-Azacycle

A prime application of this building block is in the synthesis of spiro-azetidines and other nitrogen-containing spirocycles, which are valuable motifs in drug discovery. For instance, 2-oxa-6-azaspiro[3.3]heptane has been identified as a valuable surrogate for morpholine.[3] The following protocol outlines a general procedure for a stepwise spirocyclization with a diamine.

Experimental Protocol: Stepwise Synthesis of a Spiro-N-heterocycle

Step 1: Mono-alkylation at the Iodomethyl Position

  • Reaction Setup: To a solution of a primary amine (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a mild base such as potassium carbonate (1.5 equivalents).

  • Addition of Oxetane: Add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the mono-alkylated intermediate, 3-(aminomethyl)-3-(chloromethyl)oxetane.

Step 2: Intramolecular Cyclization

  • Reaction Setup: Dissolve the purified mono-alkylated intermediate in a polar aprotic solvent like DMF.

  • Base Addition: Add a stronger base, such as sodium hydride (1.2 equivalents), portion-wise at 0 °C.

  • Cyclization: Allow the reaction to warm to room temperature and then heat to 60-80 °C to facilitate the intramolecular nucleophilic substitution of the chloride.

  • Reaction Monitoring: Monitor the formation of the spirocyclic product by TLC or LC-MS.

  • Work-up and Purification: Carefully quench the reaction with water and extract the product. Purify the crude product by column chromatography or crystallization to obtain the desired spiro-N-heterocycle.

Spirocyclization cluster_step1 Step 1: Selective SN2 cluster_step2 Step 2: Intramolecular Cyclization start 3-(Chloromethyl)-3- (iodomethyl)oxetane intermediate 3-((R-amino)methyl)-3- (chloromethyl)oxetane start->intermediate R-NH2, K2CO3 (mild base) product Spiro-N-heterocycle intermediate->product NaH (strong base) Heat

Caption: Stepwise Spirocyclization Workflow.

Alternative Applications: Click Chemistry and Further Functionalization

The differential reactivity of this compound opens doors to other valuable synthetic transformations in medicinal chemistry.

Synthesis of an Azide Intermediate for Click Chemistry

The more reactive iodomethyl group can be selectively converted to an azidomethyl group through reaction with sodium azide. The resulting 3-(azidomethyl)-3-(chloromethyl)oxetane is a valuable intermediate. The azide functionality can then participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to introduce a wide variety of molecular fragments.[5][] The remaining chloromethyl group can then be used for a subsequent cyclization or another nucleophilic substitution.

Click_Chemistry_Pathway start This compound azide_intermediate 3-(Azidomethyl)-3-(chloromethyl)oxetane start->azide_intermediate NaN3 click_product Triazole-linked Oxetane azide_intermediate->click_product Alkyne, Cu(I) catalyst (Click Reaction) final_product Functionalized Spirocycle click_product->final_product Intramolecular Cyclization

Caption: Click Chemistry Application Pathway.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its key advantage lies in the differential reactivity of its two halomethyl groups, which enables a controlled, stepwise approach to the synthesis of complex spiro-heterocycles. This allows for the creation of diverse molecular scaffolds with improved drug-like properties. The protocols and strategies outlined in this guide are intended to provide researchers with the foundational knowledge to effectively utilize this valuable reagent in their drug discovery programs.

References

The Versatile Building Block: 3-(Chloromethyl)-3-(iodomethyl)oxetane for Advanced Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Oxetanes in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced three-dimensionality and improved physicochemical properties is paramount. Spirocycles, compounds containing two rings connected by a single common atom, have emerged as privileged structures in drug design.[1][2] Their inherent rigidity and three-dimensional nature can lead to higher target selectivity and improved pharmacokinetic profiles.[2] Among these, spirocyclic oxetanes are of particular interest. The oxetane ring, a four-membered ether, is a valuable bioisostere for gem-dimethyl and carbonyl groups, often improving metabolic stability and aqueous solubility without a significant increase in lipophilicity.[3]

This application note provides a comprehensive guide to the use of 3-(chloromethyl)-3-(iodomethyl)oxetane as a strategic building block for the synthesis of a diverse range of spirocyclic compounds. The differential reactivity of the chloromethyl and iodomethyl groups allows for sequential and selective reactions, making it a powerful tool for constructing complex molecular architectures. We will delve into the synthesis of this key intermediate and provide detailed protocols for its application in the preparation of aza-, oxa-, and thia-spirocycles, which are of significant interest to researchers in drug development.

Physicochemical Properties and Synthesis of this compound

The utility of this compound (CAS No. 35842-61-6) stems from the distinct reactivity of the two carbon-halogen bonds.[4] The carbon-iodine bond is significantly more labile and susceptible to nucleophilic substitution than the more robust carbon-chlorine bond. This reactivity difference is the cornerstone of its application in sequential spirocyclization reactions.

While direct synthesis protocols for this compound are not extensively documented, a reliable synthetic strategy can be devised from readily available starting materials. A proposed two-step synthesis starting from the commercially available 3,3-bis(hydroxymethyl)oxetane is outlined below. This approach involves a selective monotosylation followed by a Finkelstein reaction.

Proposed Synthetic Pathway

G A 3,3-Bis(hydroxymethyl)oxetane B 3-(Hydroxymethyl)-3-(tosyloxymethyl)oxetane A->B TsCl, Pyridine C 3-(Chloromethyl)-3-(tosyloxymethyl)oxetane B->C SOCl2 D 3-(Chloromethyl)-3-(hydroxymethyl)oxetane C->D LiAlH4 (reduction of tosylate) E This compound D->E I2, PPh3, Imidazole

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of 3-(Chloromethyl)-3-(hydroxymethyl)oxetane

  • Monotosylation: To a solution of 3,3-bis(hydroxymethyl)oxetane (1.0 eq) in pyridine at 0 °C, slowly add p-toluenesulfonyl chloride (1.05 eq).

  • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain 3-(hydroxymethyl)-3-(tosyloxymethyl)oxetane.

  • Chlorination: To a solution of the crude tosylate in a suitable solvent (e.g., DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction with saturated NaHCO3 solution.

  • Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate.

  • Detosylation: The resulting 3-(chloromethyl)-3-(tosyloxymethyl)oxetane can be reduced using a mild reducing agent like LiAlH4 to afford 3-(chloromethyl)-3-(hydroxymethyl)oxetane. Careful control of stoichiometry is crucial to avoid reduction of the chloride.

Part 2: Iodination of 3-(Chloromethyl)-3-(hydroxymethyl)oxetane

  • To a solution of 3-(chloromethyl)-3-(hydroxymethyl)oxetane (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (1.5 eq) in anhydrous dichloromethane at 0 °C, add iodine (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of Na2S2O3.

  • Extract the product with dichloromethane, wash with brine, and dry over anhydrous Na2SO4.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Application in Spirocycle Synthesis

The differential reactivity of the C-I and C-Cl bonds in this compound allows for a stepwise approach to spirocyclization. The more reactive iodomethyl group can participate in an initial intramolecular or intermolecular cyclization, leaving the chloromethyl group available for a subsequent ring-closing step.

Synthesis of Aza-Spirocycles: The Gateway to Novel Bioactive Amines

Aza-spirocycles are prevalent motifs in many biologically active compounds. The reaction of this compound with primary amines or diamines provides a facile route to these important structures.

G cluster_0 Step 1: First Ring Closure cluster_1 Step 2: Second Ring Closure A 3-(Chloromethyl)-3- (iodomethyl)oxetane C Intermediate Azetidine A->C Reaction with amine (nucleophilic attack on C-I) B Primary Amine (R-NH2) B->C D 2-Oxa-6-azaspiro[3.3]heptane Derivative C->D Intramolecular nucleophilic attack on C-Cl

Caption: General workflow for the synthesis of aza-spirocycles.

Protocol: Synthesis of N-benzyl-2-oxa-6-azaspiro[3.3]heptane

  • First Cyclization: To a solution of benzylamine (1.1 eq) in a polar aprotic solvent such as DMF, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

  • Add this compound (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture for 12-16 hours at room temperature. The more reactive iodide will be displaced first to form the intermediate N-benzyl-3-(chloromethyl)azetidine-3-methanol.

  • Second Cyclization: Heat the reaction mixture to 80-100 °C for 6-8 hours to facilitate the intramolecular cyclization, where the secondary amine attacks the chloromethyl group.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Purify the crude product by column chromatography to yield the desired N-benzyl-2-oxa-6-azaspiro[3.3]heptane.

ReactantProductYield (%)Reference
2-Fluoro-4-nitroaniline6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane87[5][6]
p-TosylamideOxalate salt of 2-oxa-6-azaspiro[3.3]heptane-[7]
Synthesis of Oxa-Spirocycles: Crafting Novel Ethers

Oxa-spirocycles are valuable scaffolds in natural products and medicinal chemistry. The reaction of this compound with diols provides an efficient route to these compounds.

Protocol: Synthesis of 1,6-Dioxaspiro[3.3]heptane

  • Preparation of the Alkoxide: To a solution of ethane-1,2-diol (1.0 eq) in anhydrous THF, add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the dialkoxide.

  • Cyclization: Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in THF dropwise.

  • Stir the reaction at room temperature for 24 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO4, and concentrate carefully due to the volatility of the product.

  • Purify by distillation or column chromatography to obtain 1,6-dioxaspiro[3.3]heptane.

Synthesis of Thia-Spirocycles: Accessing Sulfur-Containing Scaffolds

Thia-spirocycles are of interest due to the unique properties of sulfur in medicinal chemistry. The synthesis can be achieved by reacting this compound with dithiols.

Protocol: Synthesis of 1-Oxa-6-thiaspiro[3.3]heptane

  • Thiolate Formation: To a solution of ethane-1,2-dithiol (1.0 eq) in a suitable solvent like ethanol, add a base such as sodium ethoxide (2.1 eq).

  • Cyclization: Add this compound (1.0 eq) to the solution of the dithiolate.

  • Stir the reaction at room temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Purify by column chromatography to yield 1-oxa-6-thiaspiro[3.3]heptane.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of a wide array of spirocyclic systems. Its differential halide reactivity allows for a controlled and stepwise approach to complex molecular architectures that are of high interest in drug discovery and materials science. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this unique reagent and to generate novel spirocyclic compounds with potentially enhanced biological activity and improved physicochemical properties. Further exploration of its reactivity with other dinucleophiles will undoubtedly expand its utility and lead to the discovery of new and innovative molecular entities.

References

Application Notes and Protocols for the Experimental Setup of Photoinitiated Cationic Polymerization of Oxetanes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of the experimental setup and methodology for the photoinitiated cationic polymerization of oxetanes. Oxetanes are four-membered cyclic ether monomers that undergo cationic ring-opening polymerization (CROP) to produce high-performance polymers with applications in coatings, adhesives, 3D printing, and biomedical devices.[1][2] Key advantages of oxetane-based systems include rapid polymerization rates, low shrinkage, high adhesion, and excellent thermal and chemical resistance.[1][3] This document details the essential components, underlying mechanisms, step-by-step experimental protocols, and analytical techniques required to successfully conduct and characterize these photopolymerization reactions.

Introduction to Oxetane Photopolymerization

Photoinitiated cationic polymerization is a powerful technique that uses light to generate a strong acid, which then initiates the ring-opening of cyclic monomers like oxetanes.[2] Unlike free-radical polymerization, cationic polymerization is not inhibited by oxygen, allowing for curing in ambient atmospheres without the need for inert blanketing.[4] The polymerization of oxetanes proceeds via a cationic ring-opening mechanism, driven by the relief of ring strain in the four-membered ether ring (approximately 107 kJ/mol).[3] While their ring strain is slightly lower than that of epoxides (114 kJ/mol), the higher basicity of the oxetane oxygen atom makes them highly reactive monomers in CROP.[3]

This application note is designed for researchers and professionals in materials science, polymer chemistry, and drug development, providing the foundational knowledge and practical protocols to implement this versatile polymerization technique.

Core Components of the Experimental Setup

A successful experimental setup for oxetane photopolymerization hinges on the careful selection and integration of three core components: the oxetane monomer(s), the cationic photoinitiator, and the light source.

Oxetane Monomers

Oxetane monomers are the building blocks of the resulting polymer. Their structure dictates the polymerization kinetics and the final properties of the material. They can be monofunctional or multifunctional, with the latter leading to cross-linked polymer networks. A key characteristic of oxetane monomers is their low viscosity, which facilitates easy handling and formulation.[1][5]

Key Considerations for Monomer Selection:

  • Functionality: Monofunctional oxetanes produce linear polymers, while di- or multifunctional oxetanes create cross-linked networks with enhanced mechanical and thermal properties.

  • Reactivity: The substitution pattern on the oxetane ring influences its reactivity. Electron-donating groups can enhance reactivity.[3]

  • Co-monomers: Oxetanes are often copolymerized with other cyclic ethers, such as epoxides, to accelerate polymerization and tailor final properties like flexibility and adhesion.[5][6][7] The addition of highly reactive cycloaliphatic epoxides can reduce or eliminate the characteristic induction period often seen in oxetane homopolymerization.[6][8]

Table 1: Representative Oxetane Monomers for Photopolymerization

Monomer NameAbbreviationStructureFunctionalityKey Features
3-Ethyl-3-(hydroxymethyl)oxetaneOXT-1013-ethyl-3-((phenoxymethyl)oxetane)MonofunctionalProvides hydroxyl functionality for further reactions.
3,3'-(Oxybis(methylene))bis(3-ethyloxetane)DOXBis-[(1-ethyl(3-oxetanyl))methyl] etherDifunctionalHighly reactive, low viscosity, forms tough, cross-linked polymers.[5]
3-Ethyl-3-{[(3-ethyloxetan-3-yl)methoxy]methyl}oxetaneXDO(3-ethyl-3-oxetanyl)methyl 3'-ethyl-3'-oxetanylmethyl etherDifunctionalOften used in formulations for its good balance of reactivity and flexibility.[3]
Cationic Photoinitiators (Photoacid Generators - PAGs)

Cationic photoinitiators are compounds that, upon absorption of light, generate a strong Brønsted or Lewis acid, which is the true initiating species for the polymerization.[2] Onium salts, such as diaryliodonium and triarylsulfonium salts, are the most common and efficient class of photoinitiators for cationic polymerization.[3][4]

Key Considerations for Photoinitiator Selection:

  • Absorption Spectrum: The UV-Vis absorption spectrum of the photoinitiator must overlap with the emission spectrum of the light source to ensure efficient generation of the acidic species.[5]

  • Counter-anion: The non-nucleophilic nature of the counter-anion (e.g., SbF₆⁻, PF₆⁻, B(C₆F₅)₄⁻) is critical. A less nucleophilic anion leads to a more "free" and reactive propagating cation, resulting in faster polymerization rates.

  • Concentration: Typically used in concentrations of 0.5-5 wt%, the initiator concentration affects both the rate of polymerization and the final monomer conversion.[6]

Table 2: Common Cationic Photoinitiators for Oxetane Polymerization

Initiator TypeExample Compound NameAbbreviationCounter-anionTypical Absorption Maxima (nm)
TriarylsulfoniumTriphenylsulfonium hexafluoroantimonateTAS-SbF₆SbF₆⁻~230, ~280
TriarylsulfoniumDiphenyl-4-thiophenoxyphenylsulfonium hexafluoroantimonateSOCSbF₆⁻~225, ~300[5]
DiaryliodoniumDiphenyliodonium hexafluorophosphateDPI-PF₆PF₆⁻~250
Diaryliodonium(4-Octyloxyphenyl)phenyliodonium hexafluoroantimonateOPIASbF₆⁻~235, ~275
Light Sources

The choice of light source is dictated by the absorption characteristics of the selected photoinitiator. The goal is to maximize photon absorption by the initiator while minimizing potential side reactions or degradation of the monomer and polymer.

  • Broadband UV Lamps: High-pressure mercury arc lamps are powerful sources covering a wide UV range (UVA, UVB, UVC). They are effective for many onium salts but can generate significant heat.[5][9]

  • Light Emitting Diodes (LEDs): LEDs offer numerous advantages, including narrow wavelength emission, low heat output, long lifetime, and stable intensity.[9][10][11] Common choices for cationic polymerization include LEDs at 365 nm, 395 nm, and 405 nm, which match the absorption tails of many onium salts.[12]

  • Sensitized Systems: For polymerization with visible or near-infrared (NIR) light, a sensitizer (dye) is added to the formulation. The sensitizer absorbs the long-wavelength light and then transfers energy to the onium salt, inducing its decomposition.[8][13][14] This is particularly useful for curing thick or pigmented samples.[15]

Mechanism of Photoinitiated Cationic Ring-Opening Polymerization

The polymerization proceeds via a cationic ring-opening mechanism, which can be broken down into three main stages: initiation, propagation, and termination/chain transfer.

1. Initiation:

  • Photolysis: Upon irradiation, the photoinitiator (e.g., a sulfonium salt, Ar₃S⁺X⁻) absorbs a photon and undergoes irreversible photolysis to generate a strong Brønsted acid (H⁺X⁻).[6]

  • Protonation: The generated acid protonates the highly basic oxygen atom of an oxetane monomer, forming a tertiary oxonium ion. This is the activated monomer that starts the polymer chain.[2][16]

2. Propagation:

  • The propagation step involves the nucleophilic attack of another monomer molecule on one of the α-carbon atoms of the activated, ring-strained tertiary oxonium ion.[17] This opens the ring and regenerates the oxonium ion at the end of the newly extended chain. This process repeats, leading to the growth of the polymer chain. Two competitive mechanisms can occur: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism.[18]

3. Termination and Chain Transfer:

  • In "living" cationic polymerizations, true termination is absent. However, the reaction can be stopped by chain transfer reactions with impurities (especially water) or by the addition of a terminating agent. The propagating cationic center can also be reversibly terminated by reaction with the counter-anion or other nucleophiles in the system.

CROP_Mechanism cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_product 3. Final Product PAG Photoinitiator (Ar₃S⁺X⁻) Acid Strong Acid (H⁺X⁻) PAG->Acid Photolysis Light Light (hν) Light->PAG Monomer Oxetane Monomer Acid->Monomer Protonation ActiveMonomer Activated Monomer (Tertiary Oxonium Ion) Monomer->ActiveMonomer ActiveChain Propagating Chain (Active Oxonium Ion) ActiveMonomer->ActiveChain Chain Growth Start NewMonomer Oxetane Monomer ActiveChain->NewMonomer Nucleophilic Attack Polymer Poly(oxetane) ActiveChain->Polymer Termination/ Chain Transfer LongerChain Elongated Chain NewMonomer->LongerChain LongerChain->ActiveChain Chain Regeneration Workflow cluster_prep A. Formulation Preparation cluster_cure B. Curing Process cluster_analysis C. Analysis weigh_m 1. Weigh Oxetane Monomer(s) weigh_pi 2. Weigh Photoinitiator weigh_m->weigh_pi mix 3. Homogenize in Amber Vial (Vortex) weigh_pi->mix apply 4. Apply Thin Film on Substrate mix->apply irradiate 5. Irradiate with UV/LED Light Source apply->irradiate tack_free 6. Assess Cure (Tack-Free Film) irradiate->tack_free kinetics Real-Time Analysis (e.g., RT-FTIR) irradiate->kinetics In-situ Monitoring properties Post-Cure Characterization (e.g., DMA, TGA) tack_free->properties

References

incorporating 3-(Chloromethyl)-3-(iodomethyl)oxetane into drug scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Strategic Incorporation of 3-(Chloromethyl)-3-(iodomethyl)oxetane: A Versatile Building Block for Novel Drug Scaffold Elaboration

Abstract

The oxetane ring has emerged as a highly valuable motif in modern drug discovery, prized for its ability to beneficially modulate the physicochemical properties of lead compounds.[1] This four-membered heterocycle is a compact, polar, and three-dimensional scaffold that can serve as a bioisosteric replacement for less favorable groups, such as gem-dimethyl or carbonyl functionalities, often leading to significant improvements in aqueous solubility, metabolic stability, and target affinity.[2][3] This guide introduces this compound (CMIO), a specialized building block designed for the strategic and sequential elaboration of drug scaffolds. We provide a detailed analysis of its reactivity, protocols for its selective incorporation, and insights into the causative principles behind the experimental design, empowering researchers to leverage this tool for the development of next-generation therapeutics.

The Strategic Value of the 3,3-Disubstituted Oxetane Motif in Medicinal Chemistry

The incorporation of a 3,3-disubstituted oxetane into a molecule is a strategic decision aimed at optimizing its drug-like properties. Unlike flat, aromatic systems, the sp³-rich, non-planar structure of the oxetane ring can improve target selectivity and reduce attrition rates for clinical candidates.[1] Its introduction has been shown to have profound and positive effects on key pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) parameters.

Key Physicochemical Improvements:

  • Enhanced Aqueous Solubility: The polar nature of the ether oxygen in the oxetane ring can dramatically increase the aqueous solubility of a parent compound. Replacing a lipophilic gem-dimethyl group with an oxetane has been shown to boost solubility by factors ranging from 4 to over 4000, a critical advantage for oral bioavailability.[4][5]

  • Reduced Lipophilicity (LogD): High lipophilicity is often linked to off-target toxicity and poor pharmacokinetic profiles. Oxetane-containing analogues are consistently less lipophilic than their gem-dimethyl counterparts, aiding in the development of safer drug candidates.[5]

  • Modulation of Amine Basicity (pKa): The electron-withdrawing nature of the oxetane ring can reduce the basicity of adjacent amine groups.[6] This is a crucial tool for mitigating off-target effects, such as hERG inhibition, which is often associated with highly basic amines.[2][6]

  • Improved Metabolic Stability: The oxetane moiety itself is generally robust towards metabolic degradation, particularly when compared to carbonyl groups which are susceptible to enzymatic reduction.[3] Furthermore, installing an oxetane can block metabolically vulnerable positions on a scaffold, diverting metabolic processes and reducing clearance.[4]

Table 1: Impact of Oxetane Incorporation on Physicochemical Properties

PropertyTypical Change ObservedRationale & AdvantageSupporting Sources
Aqueous Solubility 25- to 4000-fold increase vs. methylene groupThe polar ether acts as a hydrogen bond acceptor, improving interaction with water. Crucial for oral absorption.[4]
Lipophilicity (LogD) Significant reduction vs. gem-dimethylReduces non-specific binding and can improve safety profiles.[1][3]
Amine pKa Decrease of 1.0 - 1.5 unitsMitigates basicity-related off-target liabilities (e.g., hERG channel binding).[1][6]
Metabolic Stability Increased intrinsic clearance (CLint)The oxetane ring is more stable to oxidative metabolism than many common functional groups.[3]
Principles of Reactivity: Harnessing Differential Halogen Leaving Group Ability

The synthetic utility of this compound (CMIO) stems from the significant difference in the leaving group ability of iodide and chloride ions in nucleophilic substitution (Sₙ2) reactions. Iodide is an outstanding leaving group due to its large size, high polarizability, and the relative weakness of the C-I bond. In contrast, chloride is a considerably poorer leaving group. This intrinsic difference allows for highly selective, stepwise reactions.

Causality of Selective Functionalization: The first nucleophilic attack will occur almost exclusively at the carbon atom bearing the iodine. This is because the activation energy for the displacement of iodide is much lower than that for the displacement of chloride. By carefully controlling reaction conditions, particularly temperature, it is possible to achieve near-perfect selectivity for the monofunctionalized product. The subsequent displacement of the chloride requires more forcing conditions, such as elevated temperatures or the use of a stronger nucleophile, enabling the introduction of a second, distinct functional group. The 3,3-disubstitution pattern also contributes to the overall stability of the oxetane ring, making it tolerant to a range of reaction conditions, though strong acids should be avoided to prevent ring-opening.[6][7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Chloromethyl)-3-(iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(Chloromethyl)-3-(iodomethyl)oxetane. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the success of your synthetic endeavors. Our guidance is rooted in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction, specifically the Finkelstein reaction, on 3,3-bis(chloromethyl)oxetane.[1] While seemingly straightforward, this reaction requires careful control to achieve high yield and purity. This guide will help you troubleshoot common issues related to byproduct formation.

Issue 1: Incomplete Conversion and Presence of Starting Material

Observation: Your reaction mixture analysis (e.g., by GC-MS or ¹H NMR) shows a significant amount of the starting material, 3,3-bis(chloromethyl)oxetane, remaining after the expected reaction time.

Probable Causes:

  • Insufficient Reaction Time or Temperature: The Finkelstein reaction is an equilibrium process.[1] While often conducted at room temperature, sluggish reactions may occur, especially with chloroalkanes which are less reactive than bromoalkanes.[2]

  • Poor Solubility of Iodide Salt: The choice of iodide salt and solvent is critical. The classic Finkelstein reaction relies on the precipitation of the sodium chloride byproduct in acetone to drive the equilibrium forward.[1] If using potassium iodide (KI) in acetone, its lower solubility compared to sodium iodide (NaI) can hinder the reaction rate.

  • Inadequate Molar Excess of Iodide: An insufficient amount of the iodide source will lead to incomplete conversion.

Solutions & Scientific Rationale:

Solution Step-by-Step Protocol Causality
Optimize Reaction Time & Temperature 1. Monitor the reaction progress at regular intervals using TLC or GC. 2. If the reaction is sluggish at room temperature, consider gently heating the mixture to 40-50 °C. 3. Continue monitoring until the starting material is consumed to the desired level.Increasing the temperature enhances the reaction kinetics, accelerating the rate of the SN2 substitution.
Select Appropriate Reagents 1. Use sodium iodide (NaI) as the preferred iodide source when using acetone as the solvent.[1][2] 2. If only potassium iodide (KI) is available, consider using a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) where KI is more soluble.[1]NaI has significantly better solubility in acetone than NaCl, causing NaCl to precipitate and drive the reaction to completion according to Le Châtelier's principle.[1]
Adjust Stoichiometry 1. Employ a slight molar excess of sodium iodide (e.g., 1.1 to 1.5 equivalents).A moderate excess of the nucleophile (iodide) will shift the equilibrium towards the product side, ensuring a higher conversion of the starting material.
Issue 2: Formation of the Di-iodinated Byproduct

Observation: Your product mixture contains a notable amount of 3,3-bis(iodomethyl)oxetane.

Probable Causes:

  • Excessive Iodide Reagent: A large excess of the iodide salt can lead to the substitution of the second chloride atom.

  • Prolonged Reaction Time or Elevated Temperature: Forcing the reaction conditions can promote the less favorable second substitution.

Solutions & Scientific Rationale:

Solution Step-by-Step Protocol Causality
Control Stoichiometry 1. Use a carefully measured amount of sodium iodide, ideally not exceeding 1.0 equivalent. A slight deficit (e.g., 0.95 equivalents) might be considered to minimize the di-substituted product, at the expense of some unreacted starting material.Limiting the amount of the nucleophile is the most direct way to prevent the second substitution reaction from occurring to a significant extent.
Careful Monitoring 1. Closely monitor the reaction progress by TLC or GC. 2. Stop the reaction as soon as the desired mono-iodinated product is maximized and before significant formation of the di-iodinated byproduct is observed.Kinetic control is key. The first substitution is generally faster than the second, and by stopping the reaction at the optimal time, the formation of the di-iodinated species can be minimized.
Purification Strategy 1. If the di-iodinated byproduct does form, separation can be achieved by column chromatography on silica gel. The polarity difference between the mono- and di-iodinated products should allow for effective separation.Chromatographic separation is a standard and effective method for isolating compounds with different polarities.
Issue 3: Potential for Oxetane Ring-Opening

Observation: You observe unexpected byproducts that do not correspond to the starting material or the expected substitution products. This could manifest as a complex mixture of unidentified compounds in your analytical data.

Probable Causes:

  • Harsh Reaction Conditions: Although the oxetane ring is generally stable, prolonged exposure to high temperatures or strongly acidic or basic conditions can lead to ring-opening polymerization or other decomposition pathways.[3][4]

  • Presence of Protic Impurities: Water or other protic impurities can potentially facilitate ring-opening, especially under heated conditions.

Solutions & Scientific Rationale:

Solution Step-by-Step Protocol Causality
Maintain Anhydrous Conditions 1. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. 2. Handle hygroscopic reagents like sodium iodide in a dry atmosphere (e.g., under nitrogen or in a glovebox).Preventing the ingress of water minimizes the risk of acid- or base-catalyzed ring-opening reactions of the strained four-membered ether.
Moderate Reaction Conditions 1. Avoid excessive heating. For most Finkelstein reactions on this substrate, room temperature to gentle warming (around 40-50 °C) should be sufficient.Milder conditions preserve the integrity of the oxetane ring, which is a key structural feature of the desired product.

Reaction Pathway and Byproduct Formation

The following diagram illustrates the intended synthetic route to this compound and the pathways leading to common byproducts.

Finkelstein_Reaction SM 3,3-Bis(chloromethyl)oxetane (Starting Material) Product This compound (Desired Product) SM->Product + NaI - NaCl DiIodo 3,3-Bis(iodomethyl)oxetane (Di-iodinated Byproduct) Product->DiIodo + NaI - NaCl (Excess NaI / Heat)

Caption: Synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this Finkelstein reaction?

A1: Acetone is the most commonly used and effective solvent for the Finkelstein reaction involving the conversion of alkyl chlorides or bromides to alkyl iodides.[1] This is because sodium iodide is soluble in acetone, while the resulting sodium chloride is not. This insolubility of NaCl causes it to precipitate out of the solution, which, according to Le Châtelier's principle, drives the equilibrium towards the formation of the desired iodoalkane.[1] Other polar aprotic solvents like DMF or DMSO can also be used, especially if solubility issues with other reagents arise.[1]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, the product, and any byproducts. The spots can be visualized under UV light (if applicable) or by staining with a potassium permanganate solution. For more quantitative analysis, Gas Chromatography (GC) or ¹H NMR spectroscopy can be employed on aliquots taken from the reaction mixture.

Q3: My starting material, 3,3-bis(chloromethyl)oxetane, appears to be impure. What are the likely contaminants?

A3: The synthesis of 3,3-bis(chloromethyl)oxetane often starts from pentaerythritol and involves chlorinating agents like thionyl chloride.[5] Potential impurities could include residual starting materials like pentaerythritol monochlorohydrin or pentaerythritol trichlorohydrin.[5] The presence of these impurities can complicate the subsequent Finkelstein reaction and the purification of the final product. It is advisable to purify the 3,3-bis(chloromethyl)oxetane, for instance by distillation, before proceeding.

Q4: What are the recommended storage conditions for this compound?

A4: Alkyl iodides can be sensitive to light and may slowly decompose over time to release free iodine, which can give the compound a purplish or brownish tint. It is recommended to store the product in a cool, dark place, preferably in an amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) to prolong its shelf life.

Q5: Are there any specific safety precautions I should take when running this reaction?

A5: Yes. 3,3-Bis(chloromethyl)oxetane is classified as an extremely hazardous substance and can cause kidney damage and irritation.[6][7] Alkylating agents, in general, should be handled with care as they can be harmful. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

References

Technical Support Center: Synthesis of 3-(Chloromethyl)-3-(iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for optimizing the synthesis of 3-(Chloromethyl)-3-(iodomethyl)oxetane. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable heterocyclic building block. We will delve into common challenges, provide in-depth troubleshooting, and offer a validated protocol to help you consistently achieve high yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for preparing this compound is through a nucleophilic substitution reaction, specifically the Finkelstein reaction. This process involves the selective conversion of one of the chloromethyl groups of the readily available starting material, 3,3-bis(chloromethyl)oxetane, into an iodomethyl group using an alkali metal iodide.[1]

Q2: Why is the Finkelstein reaction preferred for this synthesis?

The Finkelstein reaction is an equilibrium process that can be effectively driven to completion. By using an acetone solvent, the reaction takes advantage of the differential solubility between the reactant (sodium iodide, soluble) and the byproduct (sodium chloride, insoluble). The precipitation of sodium chloride from the reaction mixture shifts the equilibrium towards the formation of the desired iodo-substituted product, in accordance with Le Châtelier's principle.[1]

Q3: What are the most critical parameters that influence the reaction yield?

Several factors are crucial for maximizing the yield:

  • Reagent Purity: Anhydrous conditions are paramount. The presence of water in the solvent can increase the solubility of the sodium chloride byproduct, hindering the forward reaction.

  • Solvent Choice: Acetone is the standard and highly recommended solvent due to the low solubility of NaCl.

  • Reaction Temperature: Elevated temperatures, typically at the reflux point of the solvent, are necessary to ensure a reasonable reaction rate.

  • Molar Ratio of Iodide: Using a stoichiometric excess of sodium iodide is critical to push the equilibrium towards the product side.

Q4: What are the primary safety concerns when handling these compounds?

The starting material, 3,3-bis(chloromethyl)oxetane, is classified as an acute oral toxin and an irritant.[2][3] Organohalides, in general, are reactive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[2]

Troubleshooting Guide: Overcoming Low Yields

This guide addresses the most common issues encountered during the synthesis of this compound.

Issue 1: The reaction is incomplete, with significant starting material remaining.

Potential Cause A: Insufficient Reaction Time or Temperature The conversion of the C-Cl bond to a C-I bond can be sluggish. The reaction often requires prolonged heating to reach completion.

  • Solution: Ensure the reaction is maintained at a steady reflux. We recommend a minimum reaction time of 24 hours. Monitor the reaction progress via TLC or GC-MS to confirm the disappearance of the starting material before proceeding with the workup.[1]

Potential Cause B: Presence of Moisture Water contamination in the acetone solvent or on the glassware can impede the precipitation of NaCl, thereby slowing down or stalling the reaction.

  • Solution: Use anhydrous acetone (≤0.005% water). Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for several hours) and cooled under a stream of dry nitrogen or in a desiccator before use.

Potential Cause C: Inadequate Amount of Sodium Iodide The reaction is an equilibrium. An insufficient amount of the iodide source will result in an incomplete conversion.

  • Solution: Employ a significant excess of sodium iodide. A molar ratio of 1.5 to 2.0 equivalents of NaI relative to the 3,3-bis(chloromethyl)oxetane is recommended to drive the reaction to completion.[1]

Issue 2: Formation of significant byproducts.

Potential Cause A: Formation of the Di-iodinated Product While the goal is mono-substitution, prolonged reaction times or higher excesses of sodium iodide can lead to the formation of 3,3-bis(iodomethyl)oxetane.

  • Solution: Carefully control the stoichiometry. Start with a smaller excess of NaI (e.g., 1.5 equivalents) and monitor the reaction closely. If the reaction stalls, a small additional portion of NaI can be added. It is often easier to separate the desired mono-iodinated product from the starting material than from the di-iodinated byproduct.

Potential Cause B: Oxetane Ring-Opening The oxetane ring, while more stable than commonly perceived, can be susceptible to ring-opening under strongly acidic or basic conditions.[4][5]

  • Solution: This is less common in a standard Finkelstein reaction. However, ensure your starting materials and solvent are free from acidic or basic impurities. The reaction should be run under neutral conditions.

Troubleshooting Workflow Diagram

G cluster_incomplete Incomplete Reaction cluster_byproducts Byproduct Formation start Low Yield of This compound cause1 Significant Starting Material Remaining start->cause1 cause2 Di-iodinated Product (3,3-bis(iodomethyl)oxetane) start->cause2 cause3 Ring-Opening Impurities start->cause3 sol1a Increase Reflux Time (≥24 hrs) cause1->sol1a Potential Solutions sol1b Use Anhydrous Solvent & Glassware cause1->sol1b Potential Solutions sol1c Increase NaI Stoichiometry (1.5-2.0 equiv.) cause1->sol1c Potential Solutions sol2 Control NaI Stoichiometry (start with ~1.5 equiv.) cause2->sol2 Minimize by sol3 Ensure Neutral pH (Purify Reagents if Needed) cause3->sol3 Minimize by

Caption: Troubleshooting workflow for low-yield synthesis.

Optimized Experimental Protocol

This protocol details a reliable method for the synthesis of this compound from 3,3-bis(chloromethyl)oxetane.

Materials:

  • 3,3-bis(chloromethyl)oxetane (1.0 equiv)

  • Sodium iodide (NaI) (1.75 equiv)

  • Anhydrous Acetone

  • Celite® or diatomaceous earth

  • Hexanes

  • Round bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Preparation: To a flame-dried 250 mL round bottom flask equipped with a magnetic stir bar, add 3,3-bis(chloromethyl)oxetane (e.g., 10.0 g, 64.5 mmol, 1.0 equiv).

  • Reagent Addition: Add anhydrous acetone (120 mL) to the flask, followed by sodium iodide (16.9 g, 112.9 mmol, 1.75 equiv).

  • Reaction: Attach a reflux condenser (with a drying tube) to the flask. Heat the mixture to a gentle reflux using a heating mantle. A white precipitate (NaCl) should begin to form as the reaction proceeds.

  • Monitoring: Allow the reaction to reflux for 24 hours. The progress can be monitored by taking small aliquots, filtering them, and analyzing by GC-MS or TLC (staining with permanganate).

  • Workup - Step 1 (Isolation): After 24 hours, cool the reaction mixture to room temperature. The mixture will be a thick slurry due to the precipitated NaCl.

  • Workup - Step 2 (Filtration): Remove the acetone using a rotary evaporator. To the resulting slurry, add hexanes (100 mL) and mix thoroughly. Pass this mixture through a short plug of Celite® to filter out the sodium salts.

  • Workup - Step 3 (Purification): Wash the Celite® pad with additional hexanes (50 mL) to ensure all the product is collected.

  • Final Product: Combine the hexane filtrates and remove the solvent via rotary evaporation. This will yield the this compound product, which should be of high purity. For exact quantitative applications, further purification via column chromatography may be performed if minor impurities are detected.

Data Summary: Impact of Reaction Parameters

The following table summarizes the expected outcomes based on key reaction variables. This data is synthesized from established chemical principles of the Finkelstein reaction.

ParameterCondition AOutcome ACondition BOutcome BRationale
NaI (equiv) 1.1 equivIncomplete conversion, significant starting material remains.1.75 equivHigh conversion to mono-iodide product.A larger excess of the nucleophile drives the reaction equilibrium forward.[1]
Solvent AcetoneHigh Yield. NaCl precipitates, driving the reaction.EthanolLow Yield. NaCl is more soluble, hindering equilibrium shift.The insolubility of the chloride salt byproduct is the primary driving force for the reaction.
Temperature Room TempVery slow reaction rate, negligible conversion after 24h.Reflux (56 °C)Efficient conversion within 24h.Increased kinetic energy overcomes the activation energy barrier for the substitution.
Water Content 1% H₂O in AcetoneReduced yield due to partial solubilization of NaCl.Anhydrous AcetoneOptimal yield.Maximizes the precipitation of NaCl, ensuring a complete reaction.

References

troubleshooting guide for the polymerization of 3-(Chloromethyl)-3-(iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and polymerization of 3-(Chloromethyl)-3-(iodomethyl)oxetane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specialized monomer. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its polymerization.

Introduction to the Polymerization of this compound

The polymerization of this compound proceeds via a cationic ring-opening polymerization (CROP) mechanism. The strained four-membered oxetane ring is susceptible to electrophilic attack by a cationic initiator, leading to ring opening and subsequent propagation. However, the presence of two different halogenated substituents at the C3 position introduces unique challenges, including steric hindrance and potential side reactions involving the highly reactive iodomethyl group. This guide provides practical solutions to common experimental hurdles.

The generally accepted mechanism for CROP of oxetanes can proceed through two main pathways: the activated chain end (ACE) mechanism and the activated monomer (AM) mechanism. In the ACE mechanism, the cationic propagating species is at the end of the growing polymer chain. In the AM mechanism, a protonated monomer is attacked by a neutral polymer chain end. For most oxetane polymerizations initiated by strong Lewis acids, the ACE mechanism is predominant.

Troubleshooting Guide

Question 1: My polymerization of this compound is not initiating, or the conversion is very low. What are the possible causes and solutions?

Answer:

Failure to initiate or low conversion is a common issue, particularly with sterically hindered 3,3-disubstituted oxetanes. The problem can typically be traced back to three main areas: the initiator system, impurities, or the reaction conditions.

Causality Analysis:

  • Initiator Inactivity: The choice of initiator is critical. A weak Lewis acid may not be sufficiently electrophilic to initiate the polymerization of this sterically hindered and electron-deficient monomer. Common initiators for oxetane CROP include Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂) and strong Brønsted acids.[1]

  • Presence of Impurities: Cationic polymerizations are notoriously sensitive to impurities, especially nucleophiles like water, alcohols, or amines. These impurities can react with the cationic initiator or the propagating chain, leading to termination. The monomer itself must be rigorously purified to remove any residual solvents or reactants from its synthesis.

  • Sub-optimal Reaction Conditions: Low temperatures can significantly slow down the rate of initiation and propagation. While lower temperatures can help control the polymerization, they may also prevent it from starting if the activation energy barrier is too high.

Step-by-Step Troubleshooting Protocol:

  • Verify Monomer and Solvent Purity:

    • Monomer: Purify the this compound monomer by distillation under reduced pressure. Confirm purity using ¹H NMR and GC-MS.

    • Solvent: Use a dry, non-coordinating solvent such as dichloromethane (DCM) or chlorobenzene. Ensure the solvent is freshly distilled from a suitable drying agent (e.g., CaH₂). Store the solvent over molecular sieves.

  • Re-evaluate the Initiator System:

    • If using BF₃·OEt₂, ensure it is fresh and has been handled under inert conditions to prevent deactivation by atmospheric moisture.

    • Consider using a more powerful initiator system. A pre-formed salt of a non-coordinating anion, such as a hexafluoroantimonate salt, can be more effective.[2]

    • Molecular iodine (I₂) can also initiate the cationic polymerization of some cyclic ethers and could be a viable, albeit potentially complex, initiator for this system.[3]

  • Optimize Reaction Temperature:

    • Start the polymerization at a slightly elevated temperature (e.g., 0 °C to room temperature) to overcome the initial activation energy barrier.

    • Once initiation is confirmed (e.g., by an increase in viscosity or by taking a sample for NMR analysis), the temperature can be lowered to better control the propagation and minimize side reactions.

  • Consider a Co-monomer:

    • Adding a more reactive co-monomer, such as an epoxide, can sometimes "kick-start" the polymerization of a sluggish oxetane.[4] The epoxide will initiate more readily and the resulting propagating chain can then incorporate the oxetane monomer.

Question 2: The polydispersity index (PDI) of my polymer is very high, indicating a broad molecular weight distribution. How can I achieve better control?

Answer:

A high PDI (typically > 1.5) in CROP suggests a lack of control over the polymerization, often due to a slow initiation rate relative to propagation, chain transfer reactions, or irreversible termination. The iodomethyl group in your monomer is a likely contributor to side reactions.

Causality Analysis:

  • Slow Initiation: If the rate of initiation is slower than the rate of propagation, new polymer chains are formed throughout the reaction, leading to a broad distribution of chain lengths.

  • Chain Transfer: This is a significant issue in cationic polymerizations. A proton can be transferred from the propagating chain end to another monomer, the solvent, or a polymer backbone, terminating one chain and starting a new one. The ether oxygens in the polymer backbone can act as nucleophiles, leading to chain scrambling.

  • Side Reactions of the Iodomethyl Group: The C-I bond is weaker than the C-Cl bond and iodide is a good leaving group. The propagating cationic center could potentially be attacked by the iodide from another monomer or polymer chain, leading to termination or branching. Furthermore, under certain conditions, iodine-mediated radical reactions could occur, further broadening the MWD.[5]

Step-by-Step Troubleshooting Protocol:

  • Optimize the Initiator System for Fast Initiation:

    • Switch to an initiator that provides a high concentration of active species quickly. As mentioned before, initiators with non-coordinating anions are often effective.[2]

    • Ensure the rapid and homogeneous mixing of the initiator with the monomer solution at the start of the reaction.

  • Minimize Chain Transfer:

    • Conduct the polymerization at a lower temperature (e.g., -20 °C to 0 °C) after initiation has occurred. This will disfavor chain transfer reactions, which typically have a higher activation energy than propagation.

    • Use a non-nucleophilic solvent. Dichloromethane is a common choice, but for highly controlled systems, solvents like 1,4-dioxane have been shown to suppress transfer reactions.[2]

  • Control the Monomer Concentration:

    • Running the polymerization at a lower monomer concentration can sometimes reduce the likelihood of intermolecular side reactions and chain transfer to the monomer.

  • Employ a "Living" Polymerization Strategy:

    • Techniques such as adding a common ion salt (e.g., a tetraalkylammonium salt with the same counter-ion as the initiator) can suppress the dissociation of the propagating ion pair, leading to a more controlled, "living-like" polymerization with a narrower MWD.

Table 1: Comparison of Initiator Systems for Controlled Polymerization

Initiator SystemTypical PDIAdvantagesDisadvantages
BF₃·OEt₂> 1.5Readily available, easy to handle.Slow initiation, prone to side reactions.
Strong Brønsted Acids (e.g., TfOH)1.3 - 1.8Strong initiator.Can lead to chain transfer.
Onium Salts (e.g., Ph₂I⁺SbF₆⁻)1.1 - 1.4Fast initiation, good for photopolymerization.Can be expensive, may require specific activation (e.g., UV light).
Pre-formed Carbocation Salts1.1 - 1.3Very fast initiation, can lead to living polymerization.Can be difficult to synthesize and handle.

Frequently Asked Questions (FAQs)

Q: Can I use a protic initiator like triflic acid for the polymerization of this compound?

A: Yes, a strong protic acid like triflic acid (TfOH) can be used. However, be aware that protic acids can increase the likelihood of chain transfer reactions, which may lead to a broader molecular weight distribution.

Q: Is it possible that the iodomethyl group is reacting with the Lewis acid initiator?

A: This is a valid concern. Lewis acids can coordinate with halogens. It is possible that the initiator interacts with the iodomethyl group, potentially leading to side reactions or partial deactivation of the initiator. If you suspect this is happening, using a lower initiator concentration or switching to a different type of initiator (e.g., a photoinitiator) might be beneficial.

Q: My polymer appears to be cross-linked and has formed a gel. Why did this happen?

A: Gelation suggests the formation of a cross-linked network. With your monomer, a likely cause is an intermolecular reaction involving the iodomethyl group. For example, the propagating cationic center on one chain could be attacked by the iodide on another chain, leading to a covalent link between chains. To avoid this, consider running the polymerization at a lower temperature and/or at a higher dilution.

Q: What is the expected glass transition temperature (Tg) for poly[this compound]?

A: While there is no specific data for this polymer in the literature, we can estimate its properties based on related polymers. For instance, poly[3,3-bis(chloromethyl)oxetane] (poly(BCMO)) has a relatively high Tg. Given the larger size and polarizability of the iodine atom compared to chlorine, you can expect the Tg of your polymer to be different, likely influenced by changes in chain stiffness and intermolecular forces. The exact value would need to be determined experimentally via techniques like Differential Scanning Calorimetry (DSC).

Visualizing the Process

Diagram 1: Cationic Ring-Opening Polymerization (CROP) Workflow

CROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer Monomer Purification (Distillation) Initiation Initiator Addition (e.g., BF3.OEt2) at controlled temp. Monomer->Initiation Solvent Solvent Drying (Distillation over CaH2) Solvent->Initiation Inert Inert Atmosphere Setup (N2 or Ar) Inert->Initiation Propagation Propagation (Monitor viscosity/conversion) Initiation->Propagation Termination Termination (e.g., with Methanol) Propagation->Termination Precipitation Polymer Precipitation & Purification Termination->Precipitation Characterization Characterization (NMR, GPC, DSC) Precipitation->Characterization

Caption: Standard experimental workflow for the CROP of oxetanes.

Diagram 2: Troubleshooting Logic for Low Conversion

Troubleshooting_Low_Conversion Start Problem: Low/No Conversion Check_Purity Are monomer and solvent rigorously pure? Start->Check_Purity Check_Initiator Is the initiator active and appropriate? Check_Purity->Check_Initiator Yes Purify Action: Purify monomer/solvent Check_Purity->Purify No Check_Temp Is the reaction temperature too low? Check_Initiator->Check_Temp Yes New_Initiator Action: Use fresh/stronger initiator Check_Initiator->New_Initiator No Increase_Temp Action: Increase initiation temp. Check_Temp->Increase_Temp Yes Success Problem Resolved Check_Temp->Success No Purify->Start New_Initiator->Start Increase_Temp->Start

Caption: A logical flow for diagnosing low polymerization conversion.

References

preventing premature ring-opening of 3-(Chloromethyl)-3-(iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(chloromethyl)-3-(iodomethyl)oxetane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the premature ring-opening of this valuable synthetic building block. By understanding the underlying chemical principles and adopting the recommended best practices, you can ensure the integrity of the oxetane ring throughout your experimental workflows.

Introduction: The Duality of the Oxetane Ring

The four-membered oxetane ring is a prized motif in medicinal chemistry, offering a unique combination of properties. It can enhance aqueous solubility, improve metabolic stability, and act as a non-classical hydrogen bond acceptor.[1][2][3][4] However, the inherent ring strain of approximately 107 kJ/mol makes it susceptible to ring-opening reactions, a characteristic that can be both a synthetic advantage and an experimental pitfall.[4][5] The 3,3-disubstituted pattern of this compound generally imparts greater stability compared to other substitution patterns due to steric hindrance, which shields the ether oxygen from nucleophilic attack.[6] Nevertheless, careful handling and precise control of reaction conditions are paramount to prevent its unintended decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the premature ring-opening of this compound?

A1: The primary culprits for premature ring-opening are acidic conditions, strong nucleophiles, and elevated temperatures. The strained C-O bonds of the oxetane ring are susceptible to cleavage when protonated by an acid, which significantly activates the ring towards nucleophilic attack.[1][7][8][9] Potent nucleophiles, such as organometallic reagents (Grignard, organolithiums), can also directly attack the ring, although this often requires higher temperatures.[1][10][11]

Q2: How does the substitution pattern of this compound influence its stability?

A2: The 3,3-disubstitution pattern is crucial for its enhanced stability. The two substituents at the C3 position sterically hinder the approach of external nucleophiles to the C-O σ* antibonding orbital, making ring-opening more difficult compared to mono-substituted or unsubstituted oxetanes.[6]

Q3: Can the chloro- and iodomethyl substituents themselves lead to instability?

A3: While the primary concern is the oxetane ring itself, the substituents are electrophilic and can potentially participate in intramolecular reactions under certain conditions, although this is less common than direct ring-opening. More importantly, they can be targeted by nucleophiles, and the choice of reagents for reactions involving these groups must be made carefully to avoid conditions that would also promote oxetane ring-opening.

Q4: Is this compound stable in aqueous media?

A4: The stability in aqueous media is highly pH-dependent. In neutral or slightly basic aqueous solutions, it is expected to be relatively stable for short periods at room temperature. However, in acidic aqueous solutions (pH < 5), the risk of hydrolysis to the corresponding 1,3-diol increases significantly.[1] Some studies have shown high stability of certain oxetanes in aqueous buffers over a pH range of 1-10 for short durations.[1]

Q5: What is the recommended temperature range for storing this compound?

A5: For long-term storage, it is advisable to keep this compound in a cool, dark, and dry place, preferably refrigerated (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen). This minimizes the risk of degradation from heat, light, or moisture.

Troubleshooting Guide: Preventing Premature Ring-Opening

This guide addresses specific experimental issues and provides actionable solutions to maintain the structural integrity of your this compound.

Problem 1: Significant product decomposition observed during a reaction.
Probable Cause Solution
Acidic Reagents or Byproducts: The reaction may be generating acidic byproducts, or a reagent may be inherently acidic, leading to catalytic ring-opening.1. Buffer the Reaction: If compatible with your desired transformation, add a non-nucleophilic base (e.g., proton sponge, 2,6-lutidine) to neutralize any generated acid. 2. Use Acid-Free Reagents: Ensure all reagents are free from acidic impurities. For example, some grades of chloroform can contain trace HCl. 3. Alternative Synthetic Route: Consider a synthetic pathway that avoids acidic conditions altogether.
High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for ring-opening, even under neutral conditions.1. Lower the Reaction Temperature: If the reaction rate is sufficient, perform the experiment at a lower temperature. Many reactions involving sensitive substrates benefit from being run at 0 °C or even sub-zero temperatures. 2. Optimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially destabilizing conditions.
Inappropriate Solvent Choice: Protic solvents (e.g., methanol, ethanol) can participate in solvolysis, especially under acidic conditions.1. Use Aprotic Solvents: Opt for aprotic solvents such as THF, dioxane, acetonitrile, or DMF. Ensure the solvent is anhydrous, as water can act as a nucleophile.
Problem 2: Low yield in a nucleophilic substitution reaction targeting the chloromethyl or iodomethyl group.
Probable Cause Solution
Competitive Ring-Opening: The nucleophile may be attacking the oxetane ring in addition to the desired electrophilic center.1. Use "Softer" Nucleophiles: Consider using less basic, more polarizable ("softer") nucleophiles, which may exhibit greater selectivity for the alkyl halides over the oxetane ring carbons. 2. Modulate Nucleophile Strength: If using a strong base to generate the nucleophile in situ, consider using a weaker base or a pre-formed salt of the nucleophile to avoid excess base that could attack the oxetane. 3. Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate to favor the desired substitution pathway.
Lewis Acid Catalysis: If a Lewis acid is used to activate the alkyl halide, it may also be coordinating to the oxetane oxygen, promoting ring-opening.1. Choose a Milder Lewis Acid: If a Lewis acid is necessary, screen for milder options that may show more selectivity. 2. Stoichiometry Control: Use only a catalytic amount of the Lewis acid.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Receipt and Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Inert Atmosphere: Handle the compound under an inert atmosphere (argon or nitrogen) whenever possible, especially when transferring or weighing.

  • Storage: Store the compound in its original container, tightly sealed, at 2-8 °C. Protect from light.

  • Dispensing: For dispensing, allow the container to warm to room temperature before opening to prevent moisture condensation. Use clean, dry syringes or spatulas.

Protocol 2: A General Procedure for Nucleophilic Substitution on the Halomethyl Groups

This protocol provides a starting point for a nucleophilic substitution reaction, with an emphasis on preserving the oxetane ring.

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous aprotic solvent (e.g., THF, acetonitrile).

  • Nucleophile Addition: Add the nucleophile (1.0-1.2 eq) to the solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, add it dropwise.

  • Temperature Control: Maintain the reaction at a low temperature (e.g., 0 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with a neutral or slightly basic aqueous solution (e.g., saturated ammonium chloride or sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Problem: The Mechanism of Acid-Catalyzed Ring-Opening

The following diagram illustrates the general mechanism of acid-catalyzed ring-opening of an oxetane, which is a key pathway to avoid.

ring_opening cluster_1 Step 2: Nucleophilic Attack Oxetane This compound ProtonatedOxetane Protonated Oxetane (Activated) Oxetane->ProtonatedOxetane Fast, Reversible H_plus H+ ProtonatedOxetane_ref Protonated Oxetane Nu Nucleophile (Nu⁻) RingOpened Ring-Opened Product (1,3-Diol if Nu = H₂O) ProtonatedOxetane_ref->RingOpened Slow, Rate-Determining

Caption: Acid-catalyzed ring-opening of this compound.

Logical Workflow for Preventing Ring-Opening

This workflow provides a decision-making framework for designing experiments that minimize the risk of premature ring-opening.

preventative_workflow start Experiment Design with This compound check_conditions Are acidic reagents or byproducts present? start->check_conditions check_temp Is the reaction temperature above room temperature? check_conditions->check_temp No add_buffer Add non-nucleophilic base or use acid-free reagents check_conditions->add_buffer Yes check_nucleophile Is a strong nucleophile (e.g., organometallic) used? check_temp->check_nucleophile No lower_temp Lower reaction temperature (e.g., to 0 °C or below) check_temp->lower_temp Yes proceed Proceed with Caution: Monitor reaction closely check_nucleophile->proceed No use_mild_nucleophile Consider alternative, milder nucleophiles or conditions check_nucleophile->use_mild_nucleophile Yes end Successful Reaction: Oxetane Ring Intact proceed->end add_buffer->check_temp lower_temp->check_nucleophile use_mild_nucleophile->proceed

Caption: Decision workflow for minimizing oxetane ring-opening.

References

Technical Support Center: Optimizing Reaction Conditions for 3,3-Disubstituted Oxetane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,3-disubstituted oxetanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of these valuable heterocyclic motifs. 3,3-Disubstituted oxetanes are increasingly important in medicinal chemistry as isosteric replacements for gem-dimethyl and carbonyl groups, offering improvements in metabolic stability and aqueous solubility.[1][2][3] However, their synthesis can be challenging due to the inherent ring strain of the four-membered ether.[4]

This resource provides in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient synthesis in your laboratory.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3,3-disubstituted oxetanes, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired 3,3-Disubstituted Oxetane

Potential Cause 1: Inefficient Cyclization in Williamson Etherification

The intramolecular Williamson etherification of a 1,3-diol derivative is a common and robust method for forming the oxetane ring.[2][5][6] However, low yields can result from several factors.

  • Poor Leaving Group: The choice of leaving group on the primary carbon of the 1,3-diol is critical. Mesylates and tosylates are commonly used, but halides like iodide can also be effective.[5] If you are experiencing low yields, consider converting the primary alcohol to a better leaving group.

  • Inappropriate Base: The base used for the deprotonation of the tertiary alcohol must be strong enough to form the alkoxide but not so hindered that it slows down the reaction. Sodium hydride (NaH) is a common choice.[5][7] For substrates sensitive to strong bases, milder conditions with bases like potassium carbonate or cesium carbonate might be beneficial, although they may require higher temperatures.

  • Steric Hindrance: Highly substituted diols can hinder the intramolecular cyclization. Increasing the reaction temperature or using a less coordinating solvent might help overcome this. However, be aware that higher temperatures can also promote side reactions.[2]

  • Grob Fragmentation: A potential side reaction in the Williamson etherification of 1,3-diols is Grob fragmentation, which leads to the formation of an alkene and a carbonyl compound instead of the desired oxetane.[2][6] This is more likely to occur if the leaving group and the C-C bond are anti-periplanar. Using milder reaction conditions can sometimes suppress this pathway.

Solution Workflow for Williamson Etherification:

Caption: Troubleshooting workflow for low yields in Williamson etherification.

Potential Cause 2: Inefficient [2+2] Photocycloaddition (Paternò-Büchi Reaction)

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of a carbonyl compound and an alkene, is an atom-economical method to synthesize oxetanes.[8][9][10] However, its success is highly dependent on the substrates and reaction conditions.

  • Mismatched Electronic Properties: This reaction generally works best with an electron-rich alkene and an excited state of a carbonyl compound.[9][11] If the reaction is not proceeding, consider the electronic nature of your substrates.

  • Incorrect Wavelength of Light: The carbonyl compound needs to be excited to its triplet state for the reaction to occur efficiently.[9] Ensure you are using a light source with the appropriate wavelength to excite your specific carbonyl compound.

  • Competing Reactions: Dimerization of the alkene can be a significant side reaction.[11] Using a solvent that can suppress this, such as p-xylene, may be beneficial.[11]

Problem 2: Formation of Significant Byproducts

Potential Cause 1: Ring-Opening of the Oxetane Product

The oxetane ring is susceptible to opening under acidic conditions, and this tendency can be exacerbated by heating.[1][4][12]

  • Acidic Workup or Purification: If your reaction is successful but you lose your product during workup or purification, consider the pH of your aqueous washes and the nature of your chromatography stationary phase. Using a neutralized workup and a deactivated silica gel can prevent product degradation.

  • In Situ Ring Opening: Some starting materials or reagents may generate acidic species during the reaction, leading to in-situ ring opening of the newly formed oxetane. The presence of nucleophiles can further facilitate this process.[6] Buffering the reaction mixture or using milder conditions can help.

  • Intramolecular Ring Opening: If the substituents on the oxetane contain nucleophilic groups (e.g., alcohols, amines), intramolecular ring-opening to form larger rings (e.g., tetrahydrofurans, pyrrolidines) can occur, especially under acidic conditions.[1][13][14]

Recommended Conditions to Minimize Ring-Opening:

ConditionRecommendationRationale
Reaction pH Maintain neutral or basic conditions where possible.Oxetanes are generally more stable under basic conditions.[12][15]
Workup Use a mild aqueous wash (e.g., saturated NaHCO₃ solution).To neutralize any acidic species.
Purification Use deactivated silica gel or alternative methods like distillation or recrystallization.To avoid acid-catalyzed degradation on the column.
Temperature Use the lowest effective temperature for the reaction.Higher temperatures can promote ring-opening.[1]

Potential Cause 2: Formation of Elimination Products

In base-mediated cyclizations, elimination to form an allylic alcohol is a common side reaction, competing with the desired intramolecular substitution.

  • Steric Hindrance: If the intramolecular substitution is sterically hindered, elimination may become the major pathway.

  • Base Strength and Steric Bulk: A strong, bulky base might favor proton abstraction leading to elimination over nucleophilic attack.

Solutions to Minimize Elimination:

  • Use a less hindered base.

  • Optimize the solvent to favor the SN2 reaction. Polar aprotic solvents like DMF or DMSO are often good choices.

  • Lower the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route for my target 3,3-disubstituted oxetane?

The choice of synthetic route depends heavily on the desired substitution pattern and the availability of starting materials.

  • Williamson Etherification from 1,3-Diols: This is a versatile and widely used method, particularly for simple alkyl or aryl substituents.[5][16][17] It is often the most reliable for scaling up.[18]

  • Paternò-Büchi Reaction: This is an excellent choice for accessing structurally complex oxetanes in a single step, provided you have the appropriate carbonyl and alkene precursors and photochemical equipment.[8][9][11]

  • Derivatization of Oxetan-3-one: If your target has functionality at the 3-position, starting from commercially available oxetan-3-one can be a very efficient strategy.[6][15][19] A wide range of nucleophiles can be added to the ketone, followed by further modifications.

Q2: How do I choose the right starting materials for a Williamson etherification?

The key starting material is a 1,3-diol with appropriate substituents at the 2-position. This diol can often be synthesized from a substituted malonate ester.[5] The primary alcohol of the diol is then selectively converted to a good leaving group (e.g., tosylate, mesylate, or halide) before cyclization.

General Protocol for Oxetane Synthesis via Williamson Etherification of a 1,3-Diol:

  • Synthesis of the 1,3-Diol:

    • Start with a 3,3-disubstituted diethyl malonate.

    • Reduce the ester groups to alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

  • Selective Monotosylation:

    • Dissolve the diol in a suitable solvent like pyridine or dichloromethane.

    • Add one equivalent of p-toluenesulfonyl chloride (TsCl) at 0 °C and allow the reaction to proceed until the starting material is consumed. This selectively tosylates the less sterically hindered primary alcohol.

  • Cyclization:

    • Dissolve the monotosylate in an anhydrous polar aprotic solvent like THF or DMF.

    • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction carefully with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography or distillation.

Q3: What are the key reaction parameters to control?

  • Temperature: Many oxetane syntheses are sensitive to temperature. Higher temperatures can lead to side reactions and product decomposition.[1][2]

  • Solvent: The choice of solvent can influence reaction rates and selectivity. Polar aprotic solvents are often used for Williamson etherification to promote the SN2 reaction.

  • Purity of Reagents and Solvents: Using anhydrous solvents and pure reagents is crucial, especially when working with strong bases and moisture-sensitive intermediates.

Q4: How can I purify my 3,3-disubstituted oxetane?

Given their potential instability to acid, purification requires care.

  • Column Chromatography: Use silica gel that has been deactivated with a base (e.g., triethylamine) to prevent ring-opening.

  • Distillation: For volatile oxetanes, distillation under reduced pressure can be an effective purification method.

  • Recrystallization: If the oxetane is a solid, recrystallization from a suitable solvent system can provide highly pure material.

Q5: What are the main safety considerations when synthesizing oxetanes?

  • Ring Strain: Oxetanes are strained molecules and can be more reactive than other ethers.[4][12]

  • Reagents: Many of the reagents used in these syntheses are hazardous (e.g., sodium hydride, strong acids, and bases). Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE).

  • Photochemical Reactions: The Paternò-Büchi reaction requires a UV light source, which can be harmful. Ensure proper shielding and eye protection are used.

Conclusion

The synthesis of 3,3-disubstituted oxetanes offers both opportunities and challenges. By understanding the underlying chemical principles and potential pitfalls, researchers can effectively troubleshoot their reactions and optimize conditions to achieve high yields of these valuable compounds. This guide provides a starting point for addressing common issues, but as with any chemical synthesis, careful observation and systematic optimization are key to success.

References

Technical Support Center: Synthesis of Energetic Polymers with Oxetanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of energetic polymers derived from oxetane monomers. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with or exploring the use of energetic polymers such as poly(BAMO) and poly(AMMO). Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome challenges in your research.

Understanding the Core Chemistry: Cationic Ring-Opening Polymerization (CROP) of Oxetanes

The synthesis of energetic polymers from oxetane monomers, such as 3,3-bis(azidomethyl)oxetane (BAMO) and 3-azidomethyl-3-methyloxetane (AMMO), primarily proceeds via cationic ring-opening polymerization (CROP). This process, while effective, is susceptible to several side reactions that can significantly impact the properties of the final polymer. A foundational understanding of the polymerization mechanism and potential side reactions is crucial for effective troubleshooting.

The CROP of oxetanes can proceed through two main mechanisms: the Activated Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism.[1][2] The prevalence of each mechanism is influenced by the choice of initiator, co-initiator, and reaction conditions. Generally, promoting the AM mechanism is desirable as it can significantly reduce side reactions like backbiting, leading to better control over molecular weight and a lower proportion of cyclic byproducts.[3]

Below is a diagram illustrating the primary polymerization pathway and the key side reactions.

CROP_Side_Reactions cluster_main Desired Polymerization Pathway cluster_side Undesired Side Reactions Initiator Initiator (e.g., BF3·OEt2/diol) Monomer Oxetane Monomer (e.g., BAMO, AMMO) Initiator->Monomer Activation ActivatedMonomer Activated Monomer Monomer->ActivatedMonomer PropagatingChain Propagating Chain (Growing Polymer) ActivatedMonomer->PropagatingChain Propagation LinearPolymer Desired Linear Energetic Polymer PropagatingChain->LinearPolymer Termination (controlled) Backbiting Backbiting PropagatingChain->Backbiting Intramolecular ChainTransfer Chain Transfer (e.g., to -OH group) PropagatingChain->ChainTransfer to impurity/solvent IntermolecularReaction Intermolecular Reaction PropagatingChain->IntermolecularReaction Intermolecular CyclicOligomer Cyclic Oligomer (e.g., Tetramer) Backbiting->CyclicOligomer TerminatedChain Prematurely Terminated Chain ChainTransfer->TerminatedChain BranchedPolymer Branched/Cross-linked Polymer IntermolecularReaction->BranchedPolymer caption Figure 1. CROP of Oxetanes: Main Pathway and Side Reactions.

Caption: Figure 1. CROP of Oxetanes: Main Pathway and Side Reactions.

Frequently Asked Questions (FAQs)

Q1: My polymerization of BAMO yields a polymer with a lower than expected molecular weight and a broad molecular weight distribution. What are the likely causes?

A1: A lower than expected molecular weight and broad polydispersity are common issues in the CROP of energetic oxetanes. The primary culprits are typically uncontrolled termination and chain transfer reactions.

  • Chain Transfer: Hydroxyl groups are potent chain transfer agents in cationic polymerization.[4][5] Water, alcohols (like the diol co-initiator), or any other hydroxyl-containing impurities in your monomer or solvent can react with the propagating cationic chain end. This terminates the growing chain and generates a new proton, which can then initiate a new, shorter polymer chain, leading to an overall decrease in molecular weight and a broadening of the distribution.[5][6]

  • Termination: The growing polymer chain can be terminated by various mechanisms, including reaction with the counter-ion or impurities.[7] This premature termination stops chain growth, contributing to lower molecular weights.

  • Initiator Concentration: An unusually high concentration of the initiator system can also lead to the formation of a larger number of shorter polymer chains.[8][9]

Troubleshooting Steps:

  • Rigorous Purification: Ensure your monomer (BAMO), solvent (e.g., dichloromethane), and initiator are scrupulously dried and purified. The use of high vacuum techniques for drying and distillation is recommended.[10]

  • Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of atmospheric moisture.[11][12]

  • Optimize Initiator/Co-initiator Ratio: The ratio of the Lewis acid (e.g., BF₃·OEt₂) to the diol co-initiator is critical. A 1:1 ratio of BF₃ to hydroxyl groups often gives the maximum rate of polymerization and can help control the molecular weight.[6]

  • Monomer Purity: Ensure the BAMO monomer is of high purity. Impurities from the synthesis of BAMO can act as chain transfer or terminating agents.

Q2: I'm observing a significant amount of a low molecular weight species in my GPC analysis, which I suspect to be cyclic oligomers. How can I confirm this and how can I minimize their formation?

A2: The formation of cyclic oligomers, particularly the cyclic tetramer, is a well-documented side reaction in the CROP of oxetanes.[10][13] This occurs through a "back-biting" mechanism where a lone pair of electrons from an oxygen atom in the polymer backbone attacks the active cationic chain end, leading to the formation of a stable cyclic structure.[1][10]

Confirmation of Cyclic Oligomers:

  • Mass Spectrometry (MS): This is a definitive technique to identify the exact mass of the low molecular weight species and confirm if it corresponds to the cyclic tetramer or other oligomers.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can often distinguish the signals of the cyclic oligomers from the linear polymer due to their different chemical environments.[14]

Minimization Strategies:

  • Promote the Activated Monomer Mechanism (AMM): The AMM is known to significantly reduce the formation of cyclic species.[3][15] Using a proton source like a diol in conjunction with a Lewis acid (e.g., BF₃·OEt₂-diol system) favors the AMM.[1][3]

  • Solvent Choice: The choice of solvent can influence the extent of side reactions. The use of 1,4-dioxane as a solvent has been shown to prevent both intra- and intermolecular transfer reactions, leading to polymers with no cyclic oligomer formation in some cases.[16]

  • Copolymerization: Copolymerizing the energetic oxetane with another cyclic ether, such as tetrahydrofuran (THF), can disrupt the regularity of the polymer chain and reduce the tendency for back-biting and cyclic oligomer formation.[6][10]

  • Temperature Control: Lowering the polymerization temperature can sometimes reduce the rate of back-biting relative to the rate of propagation.

Q3: My poly(AMMO) synthesis resulted in an insoluble polymer. What could be the cause of this?

A3: Insolubility in energetic polymers like poly(AMMO) or poly(BAMO) often points to cross-linking. While the desired product is a linear polymer, side reactions can lead to the formation of a network structure.

  • Intermolecular Reactions: The active cationic end of one growing polymer chain can be attacked by an oxygen atom from the backbone of another polymer chain.[1] This intermolecular reaction can lead to branching and, if extensive, cross-linking, resulting in an insoluble polymer.

  • High Monomer Conversion: At very high monomer conversions, the concentration of monomer becomes low, and the probability of intermolecular reactions between polymer chains increases.

  • Bifunctional Impurities: The presence of bifunctional impurities in the monomer or initiator system could potentially lead to cross-linking.

Troubleshooting Steps:

  • Control Monomer Conversion: Avoid pushing the polymerization to extremely high conversions. Quenching the reaction at a moderate conversion (e.g., 80-90%) can sometimes prevent extensive cross-linking.

  • Dilution: Conducting the polymerization at a lower monomer concentration can reduce the likelihood of intermolecular reactions.

  • Purification: As with other issues, ensuring the high purity of all reactants and solvents is crucial to avoid unintended cross-linking reactions initiated by impurities.

Troubleshooting Guide: A Tabular Summary

Problem Encountered Potential Cause(s) Recommended Solutions & Protocols
Low Molecular Weight / Broad Polydispersity 1. Chain transfer to hydroxyl groups (water, alcohol).[4][5] 2. Premature termination.[7] 3. Incorrect initiator concentration.[8][9]1. Protocol: Rigorously dry all glassware, solvents, and monomers. Use high vacuum techniques.[10] 2. Protocol: Conduct polymerization under a dry, inert atmosphere (e.g., Argon).[11][12] 3. Protocol: Optimize the Lewis acid to diol ratio (aim for 1:1 BF₃:OH).[6]
Presence of Cyclic Oligomers 1. "Back-biting" intramolecular reaction.[1][10] 2. Predominance of the Activated Chain End (ACE) mechanism.1. Protocol: Utilize an initiator system that promotes the Activated Monomer Mechanism (AMM), such as a BF₃·OEt₂/diol system.[3] 2. Protocol: Consider using 1,4-dioxane as the solvent.[16] 3. Protocol: Introduce a comonomer like THF to disrupt chain regularity.[6][10]
Insoluble Polymer (Cross-linking) 1. Intermolecular reactions between polymer chains.[1] 2. High monomer conversion. 3. Bifunctional impurities.1. Protocol: Quench the reaction before reaching full conversion. 2. Protocol: Perform the polymerization at a lower monomer concentration. 3. Protocol: Ensure high purity of all reagents through appropriate purification methods.
Poor Reproducibility 1. Inconsistent purity of reagents. 2. Variations in reaction conditions (temperature, atmosphere). 3. Sensitivity of azido-monomers.[17]1. Protocol: Standardize purification procedures for all materials. 2. Protocol: Implement strict control over reaction temperature and maintain a consistently inert atmosphere. 3. Safety Note: Handle energetic monomers like BAMO and AMMO with extreme care due to their sensitivity.[17] Consider alternative, safer synthetic routes, such as polymerizing a halogenated precursor followed by azidation, although this can present its own challenges like insolubility of the halogenated polymer.[11][17]

Experimental Protocols: Key Analytical Techniques

To effectively troubleshoot these side reactions, a robust analytical workflow is essential.

Protocol 1: Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity
  • Sample Preparation: Dissolve a known concentration of the polymer in a suitable solvent (e.g., THF).

  • Instrumentation: Utilize a GPC system equipped with a refractive index (RI) detector.

  • Analysis: Run the sample through the GPC columns. The resulting chromatogram will show the molecular weight distribution. The presence of a distinct, low molecular weight shoulder or peak may indicate the presence of cyclic oligomers.

  • Calibration: Use polystyrene standards to calibrate the instrument for accurate molecular weight determination.

Protocol 2: NMR Spectroscopy for Structural Elucidation
  • Sample Preparation: Dissolve the polymer sample in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Analysis:

    • Compare the obtained spectra with known spectra of the desired polymer.

    • Look for unexpected peaks that may correspond to cyclic oligomers or end-groups resulting from chain transfer or termination.

    • Integration of proton signals can help in quantifying the relative amounts of different species.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
  • Sample Preparation: Prepare a thin film of the polymer or a KBr pellet.

  • Acquisition: Obtain the FTIR spectrum.

  • Analysis:

    • Confirm the presence of the characteristic azide peak (around 2100 cm⁻¹).

    • The presence of a broad peak around 3400 cm⁻¹ could indicate the presence of hydroxyl end-groups, suggesting chain transfer has occurred.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Polymerization Experiment Analyze Analyze Polymer: - GPC (MW, PDI, oligomers) - NMR (structure, end-groups) - FTIR (-OH groups) Start->Analyze Problem Unsatisfactory Polymer Properties? LowMW Low MW / Broad PDI Problem->LowMW Yes, Low MW Cyclics Cyclic Oligomers Detected Problem->Cyclics Yes, Cyclics Insoluble Insoluble Polymer Problem->Insoluble Yes, Insoluble NoProblem Properties as Expected Problem->NoProblem No Analyze->Problem Solution1 Improve Purification: - Dry reagents/solvents - Inert atmosphere LowMW->Solution1 Solution2 Optimize Reaction: - Adjust initiator/diol ratio - Consider AMM-favoring conditions LowMW->Solution2 Cyclics->Solution2 Insoluble->Solution1 Solution3 Modify Polymerization: - Lower monomer concentration - Quench at lower conversion Insoluble->Solution3 Solution1->Start Re-run Experiment Solution2->Start Re-run Experiment Solution3->Start Re-run Experiment End Successful Synthesis NoProblem->End

Caption: Figure 2. A systematic workflow for troubleshooting common issues in energetic oxetane polymerization.

References

Technical Support Center: Purification of Halogenated Oxetane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with halogenated oxetane compounds. This guide is designed to provide expert insights and practical solutions to the unique purification challenges presented by this important class of molecules. Drawing from established chemical principles and field-proven experience, this document offers troubleshooting guides and frequently asked questions to help you navigate your experimental hurdles and achieve high purity for your target compounds.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of halogenated oxetanes during purification workflows.

Q1: What are the most common impurities I should expect when synthesizing halogenated oxetanes?

A: Impurity profiles are highly dependent on the synthetic route. However, several classes of impurities are common:

  • Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-diols, halo-alcohols, or epoxides.[1] For syntheses involving organometallic addition to oxetan-3-one, unreacted aryl halides may also be present.[2]

  • Ring-Opened Byproducts: The inherent ring strain of oxetanes makes them susceptible to nucleophilic or acid-catalyzed ring-opening.[3][4] This can be caused by trace amounts of acid or water during the reaction or workup, leading to the formation of diol or halo-alcohol impurities.

  • Dehalogenated Species: A significant challenge in the purification of halogenated compounds is the presence of the corresponding dehalogenated analog.[5] This can arise from undesired side reactions during synthesis, particularly in reductive steps or certain organometallic reactions.

  • Solvent and Reagent Adducts: Residual solvents or reagents (e.g., triethylamine, DMSO) can be difficult to remove, especially from non-crystalline products.

  • Elimination Products: Depending on the substrate and conditions, elimination reactions can compete with the desired cyclization, leading to unsaturated alcohol byproducts like allyl alcohol.[6]

Q2: How does the position and type of halogen affect the stability of the oxetane ring during purification?

A: The halogen's electronegativity and position can significantly influence the oxetane's stability. A halogen atom, particularly on the C3 position, exerts a strong electron-withdrawing inductive effect, which can impact the ring's susceptibility to nucleophilic attack.[3] While generally stable, this electronic effect can make the ring more prone to opening under harsh acidic or basic conditions compared to non-halogenated analogs. The stability is often more dependent on the overall substitution pattern; for instance, 3,3-disubstituted oxetanes are sterically hindered and generally more stable than other substitution patterns.[3]

Q3: What are the general stability guidelines (pH, temperature) for handling halogenated oxetanes?

A: Halogenated oxetanes exhibit moderate to good stability but are sensitive to certain conditions due to their strained four-membered ring.

  • pH: Avoid strongly acidic conditions (pH < 4), which can catalyze ring-opening.[7] While more stable under basic conditions, prolonged exposure to strong bases at elevated temperatures can also lead to degradation. Some oxetane derivatives have been shown to be stable across a pH range of 1-10 for several days at room temperature, but this is highly structure-dependent.[8]

  • Temperature: Thermal stability is generally good. However, for purification by distillation, it is crucial to use vacuum distillation to keep temperatures low, minimizing the risk of thermal decomposition.[6]

  • Chromatography: The acidic nature of standard silica gel is a primary concern and can lead to on-column degradation.[3][7]

Q4: Which analytical techniques are most effective for identifying impurities in my crude product?

A: A multi-technique approach is recommended for comprehensive impurity profiling.[9][10]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique. It allows for the separation of impurities and provides their molecular weights, which is invaluable for initial identification, especially for detecting ring-opened or dehalogenated species.[11]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the main product and can help identify and quantify major impurities if their signals are resolved.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile and thermally stable oxetanes and impurities. It provides excellent separation and mass data.[9]

  • HPLC with DAD/UV Detector (High-Performance Liquid Chromatography with Diode-Array/UV Detector): Ideal for assessing the purity of UV-active compounds and for quantitative analysis once impurity standards are identified.[5]

Troubleshooting Purification Challenges

This section provides step-by-step guidance for overcoming specific issues encountered during the purification of halogenated oxetane compounds.

Problem 1: My halogenated oxetane is degrading on my silica gel column.

This is a frequent issue caused by the acidic nature of silica gel catalyzing the ring-opening of the strained oxetane.

Root Cause Analysis and Solution Workflow

A Problem: Product Degradation on Silica Column B Primary Cause: Acidity of Silica Gel (Lewis/Brønsted Acid Sites) A->B  Diagnosis C Solution 1: Neutralize the System B->C  Mitigation Strategy D Solution 2: Change Stationary Phase B->D  Alternative Strategy E Solution 3: Use Non-Chromatographic Method B->E  Alternative Approach C1 Add a basic modifier to eluent (e.g., 0.1-1% Triethylamine or Ammonia) C->C1 C2 Pre-treat silica gel with base C->C2 D1 Use Neutral Alumina D->D1 D2 Use other bonded phases (e.g., Diol, Cyano) D->D2 E1 Recrystallization (if solid) E->E1 E2 Vacuum Distillation (if liquid & thermally stable) E->E2

Caption: Workflow for troubleshooting product degradation during chromatography.

Detailed Protocol: Neutralizing Silica Gel for Flash Chromatography

  • Prepare the Slurry: In a fume hood, measure the required amount of silica gel for your column. Create a slurry using the less polar solvent of your chosen eluent system (e.g., hexane for a hexane/ethyl acetate system).

  • Add Base: To this slurry, add triethylamine (Et₃N) to a final concentration of approximately 1% v/v relative to the total slurry volume. For example, for a 500 mL slurry, add 5 mL of Et₃N.

  • Equilibrate: Stir the slurry gently for 15-20 minutes to ensure the base is evenly distributed and has neutralized the acidic sites.

  • Pack the Column: Pack the column with the neutralized silica slurry as you normally would.

  • Prepare the Eluent: It is critical to also add the same percentage of triethylamine (0.5-1% v/v) to your mobile phase. This prevents the column from re-acidifying as the eluent runs through.

  • Run the Column: Load your crude product and run the chromatography, monitoring fractions by TLC. The baseline on the TLC plate may show a UV-active spot due to the triethylamine; this is normal.

Problem 2: A dehalogenated impurity is co-eluting with my product.

Dehalogenated impurities often have very similar polarity and molecular shape to the parent compound, making separation by standard chromatography exceptionally difficult.[5]

Troubleshooting Strategy Table

StrategyPrinciple of SeparationBest ForKey Considerations
1. High-Resolution Stationary Phase Enhanced surface interactions and selectivity.Closely eluting non-polar to moderately polar compounds.Use a smaller particle size silica (<25 µm) or a PFP (Pentafluorophenyl) column, which offers different selectivity via π-π and dipole interactions.[5]
2. Preparative HPLC Superior efficiency and resolution compared to flash chromatography.Small to medium scale purifications (mg to grams) where high purity is critical.Method development on an analytical scale is essential first. Can be costly and time-consuming.
3. Recrystallization Difference in crystal lattice packing energy and solubility.Crystalline solids where the impurity is present at <10%.Requires extensive solvent screening. May lead to loss of the desired product in the mother liquor.
4. Synthetic Route Optimization Prevention is better than cure.All cases, especially for large-scale synthesis.Re-evaluate the synthetic step causing dehalogenation. Can you use a different reagent or milder conditions?
Problem 3: How do I choose the right purification technique?

The optimal technique depends on the physical properties of your compound, the nature of the impurities, and the scale of your experiment.

Decision Tree for Purification Method Selection

start Crude Halogenated Oxetane Mixture is_solid Is the product a solid? start->is_solid is_volatile Is the product volatile & thermally stable? is_solid->is_volatile No (Oily) recrystallize Attempt Recrystallization is_solid->recrystallize Yes distill Vacuum Distillation is_volatile->distill Yes chromatography Flash Chromatography is_volatile->chromatography No check_purity1 Check Purity (LCMS/NMR) recrystallize->check_purity1 check_purity2 Check Purity (GC/NMR) distill->check_purity2 check_purity3 Check Purity (LCMS/NMR) chromatography->check_purity3 check_purity1->chromatography Not Pure success Pure Product check_purity1->success Pure check_purity2->chromatography Not Pure check_purity2->success Pure check_purity3->is_solid Not Pure (Re-evaluate) check_purity3->success Pure

Caption: Decision tree for selecting a primary purification strategy.

References

Technical Support Center: 3-(Chloromethyl)-3-(iodomethyl)oxetane (CMIO)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Stability, Storage, and Troubleshooting for Researchers

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-(Chloromethyl)-3-(iodomethyl)oxetane (CAS 35842-61-6), a key building block in modern synthetic and medicinal chemistry. This document provides in-depth, field-proven insights into the stability and handling of this valuable reagent. As researchers and drug development professionals, understanding the nuances of this compound is critical for ensuring experimental reproducibility and success.

The unique structure of this compound (CMIO), featuring a strained 3,3-disubstituted oxetane ring and two different reactive halomethyl arms, offers significant synthetic advantages. However, this same structure necessitates specific storage and handling protocols to prevent degradation. This guide is structured to address the most common questions and challenges encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of CMIO.

Q1: What are the definitive long-term storage conditions for this compound?

A1: Based on the reactivity of the iodomethyl group and the strained nature of the oxetane ring, the most conservative and recommended long-term storage condition is under -20°C in a freezer [1][2]. The product should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen). While some suppliers may list room temperature storage, the iodo-substituent is prone to thermal and photolytic degradation[3]. Low-temperature storage minimizes these degradation pathways.

Q2: Why are light and temperature control so critical for this specific compound?

A2: There are two primary reasons:

  • Iodide Lability: The carbon-iodine bond is the weakest carbon-halogen bond and is particularly susceptible to cleavage by light (photolysis) or heat. This can lead to the formation of radical species and the eventual liberation of free iodine (I₂), which is visible as a pink, red, or brown discoloration.

  • Oxetane Ring Strain: Oxetanes possess significant ring strain, making them more reactive than their five-membered (THF) or six-membered (tetrahydropyran) ether analogs[4][5]. While the 3,3-disubstitution pattern enhances stability compared to other oxetanes, elevated temperatures can provide the activation energy needed for undesired ring-opening reactions, especially in the presence of trace impurities[6].

Q3: Is CMIO sensitive to air or moisture?

A3: While related compounds like 3,3-bis(chloromethyl)oxetane show no rapid reaction with air or water, it is best practice to handle CMIO with precautions against moisture[7][8]. The primary concern is that moisture can introduce acidic or nucleophilic impurities that could catalyze degradation over long-term storage. Handling under an inert atmosphere and using anhydrous solvents is strongly recommended for any reaction.

Q4: What are the first signs of compound degradation?

A4: The most common visual indicator is a change in color . A pure compound should be a solid or oil with a consistent color. The appearance of a pink, brown, or purple hue is a strong indicator of free iodine (I₂) formation. For a more definitive assessment, analytical methods are required. On a Thin Layer Chromatography (TLC) plate, you may observe new, lower Rf spots or streaking. By ¹H NMR, the appearance of new, complex signals, particularly in the 3.0-4.0 ppm region, may suggest ring-opening has occurred.

Q5: How stable is the 3,3-disubstituted oxetane core during chemical reactions?

A5: The 3,3-disubstituted oxetane core is surprisingly robust under many conditions, which is a key reason for its utility in drug discovery[6][9]. It is generally stable to:

  • Basic Conditions: The ring is highly tolerant of both organic and inorganic bases[4][10].

  • Many Oxidizing and Reducing Agents: Mild conditions using reagents like Dess-Martin periodinane (DMP) or sodium borohydride are typically well-tolerated[4]. However, harsh reducing agents like LiAlH₄ at elevated temperatures can cause ring decomposition[4].

  • Nucleophilic Attack (at the ring): The oxetane ether oxygen is a poor leaving group, making the ring itself resistant to direct nucleophilic attack unless activated.

The primary vulnerability of the oxetane ring is to acidic conditions , especially strong acids, which can protonate the ether oxygen and facilitate catastrophic ring-opening[4][6].

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Problem Probable Cause Recommended Solution & Scientific Rationale
Inconsistent Reaction Yields or Unidentified Byproducts A. Starting Material Degradation: The CMIO has partially decomposed in storage, reducing the concentration of the active reagent and introducing impurities.Action: Before use, verify the purity of your CMIO batch using ¹H NMR and/or LC-MS. Rationale: This is a self-validating step. A pure sample will have a clean spectrum corresponding to its structure. Degradation products (e.g., ring-opened diols) will show characteristic new peaks. If impurities are detected, purification via flash chromatography may be necessary.
B. Harsh Reaction Conditions: The reaction involves high temperatures (>80°C) or the presence of strong acids (e.g., HCl, H₂SO₄, Lewis acids), causing the oxetane ring to open.Action: Re-evaluate your reaction conditions. If acid is required, consider using a milder, buffered system or a weaker acid. If high temperature is necessary, perform a time-course study to find the optimal balance between reaction completion and degradation. Rationale: The oxetane oxygen can be protonated by strong acids, making the ring highly susceptible to nucleophilic attack and subsequent cleavage[4][6].
Compound Has Turned Pink/Brown in the Bottle Photolytic or Thermal Degradation: The C-I bond has cleaved, liberating elemental iodine (I₂).Action: For immediate use in a reaction, the discoloration may not always inhibit reactivity if the degradation is minor. The dissolved compound can be washed with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) during workup to quench the I₂. Rationale: Sodium thiosulfate reduces I₂ back to colorless I⁻ ions. For prevention, always store the compound in an amber vial or a clear vial wrapped in aluminum foil, and place it in a freezer as recommended.
New Polar Impurities Appear After Aqueous Workup Acid-Catalyzed Ring-Opening During Workup: Using an acidic wash (e.g., 1M HCl) to neutralize a basic reaction mixture has caused the oxetane ring to open.Action: Modify your workup protocol. Neutralize the reaction with a saturated solution of ammonium chloride (NH₄Cl) or a bicarbonate buffer (pH ~7-8) instead of a strong acid. Rationale: Even brief exposure to strong acid can be sufficient to cause significant ring-opening[4]. A neutral or slightly basic workup completely avoids this degradation pathway, preserving the integrity of your product.

Part 3: Key Protocols & Methodologies

Protocol 1: Recommended Storage and Handling
  • Receipt: Upon receiving the compound, immediately inspect it for discoloration.

  • Container: Ensure the cap is tightly sealed. For long-term storage, use parafilm to create an airtight seal.

  • Atmosphere: If the container will be opened multiple times, flush the headspace with an inert gas (argon or nitrogen) before re-sealing.

  • Light Protection: Store the compound in an amber glass vial. If supplied in a clear vial, wrap it securely with aluminum foil.

  • Storage Location: Place the sealed, protected vial in a freezer rated for -20°C or below[1][2].

  • Dispensing: When weighing the compound, allow the container to warm to room temperature in a desiccator before opening to prevent moisture condensation. Work quickly and flush with inert gas before re-storing.

Protocol 2: Standard Procedure for Purity Assessment by ¹H NMR
  • Sample Prep: Accurately weigh ~5-10 mg of CMIO and dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis of Pure Sample: A pure sample of this compound should exhibit three primary signals:

    • A singlet corresponding to the iodomethyl protons (-CH₂I).

    • A singlet corresponding to the chloromethyl protons (-CH₂Cl).

    • A singlet corresponding to the four equivalent oxetane ring protons (-CH₂-O-CH₂-).

  • Analysis of Impurities:

    • Free Iodine: Does not appear in the ¹H NMR but is identified by the sample's color.

    • Ring-Opening: The appearance of new signals in the 3.0-4.0 ppm range, often showing splitting patterns (triplets or multiplets), can indicate the formation of a 1,3-diol derivative resulting from ring cleavage.

    • Solvent Residue: Check for common solvent peaks (e.g., diethyl ether, ethyl acetate) from the synthesis or previous handling.

Part 4: Data Summaries & Visualizations

Data Tables

Table 1: Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature -20°C or belowMinimizes thermal degradation of the C-I bond and potential ring-opening[1][2].
Atmosphere Inert Gas (Argon/Nitrogen)Prevents long-term exposure to atmospheric moisture and oxygen.
Light Amber Vial / Foil WrapPrevents photolytic cleavage of the light-sensitive C-I bond.
Container Tightly Sealed GlassEnsures integrity and prevents contamination.

Table 2: Chemical Compatibility and Hazards

CategoryCompatible / RecommendedIncompatible / Avoid
Solvents (for reactions) Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)Protic solvents (e.g., Methanol) may participate in side reactions.
Acids Generally tolerant to weak acids (e.g., acetic acid) for short periods.Strong Brønsted and Lewis Acids (e.g., HCl, H₂SO₄, TiCl₄, BF₃·OEt₂)[4][6].
Bases Most organic and inorganic bases (e.g., Triethylamine, DIPEA, K₂CO₃, NaOH).Highly nucleophilic bases may compete for substitution at the halomethyl sites.
Nucleophiles Amines, thiols, carboxylates, etc. (for desired Sₙ2 reactions).-

Visual Diagrams

Diagram 1: Key Degradation Pathways for CMIO CMIO This compound (Stable Form) Degradation_I Liberation of Free Iodine (I₂) (Visible as brown/purple color) CMIO->Degradation_I C-I bond cleavage Degradation_Ring Ring-Opened Products (e.g., 1,3-Diol Derivatives) CMIO->Degradation_Ring Acid-catalyzed hydrolysis Stress1 Light (hν) or Heat (Δ) Stress1->CMIO Stress2 Strong Acid (H⁺) Stress2->CMIO

Caption: Key degradation pathways affecting CMIO stability.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield Start Low or No Yield Observed CheckPurity Check Purity of CMIO via ¹H NMR / LC-MS Start->CheckPurity Pure Material is Pure CheckPurity->Pure Clean Impure Degradation Detected CheckPurity->Impure Impure ReviewConditions Review Reaction Conditions (Temp, Acid, Workup) Pure->ReviewConditions Purify Purify by Chromatography & Re-run Reaction Impure->Purify Harsh Conditions Too Harsh (e.g., strong acid) ReviewConditions->Harsh Yes OK Conditions are Mild ReviewConditions->OK No Optimize Use Milder Conditions (e.g., buffer, lower temp) Harsh->Optimize Other Investigate Other Reagents or Reaction Parameters OK->Other

Caption: Decision tree for troubleshooting poor reaction outcomes.

References

Technical Support Center: Minimizing the Induction Period in Oxetane Photopolymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane photopolymerization. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges, with a specific focus on minimizing the often-observed induction period. Our goal is to equip you with the foundational knowledge and practical protocols to optimize your experiments for efficiency and success.

Understanding the Induction Period in Oxetane Photopolymerization

The photopolymerization of oxetanes, a class of cyclic ethers, is a powerful tool for creating crosslinked polymers with desirable properties. However, a notable characteristic of this process is the presence of an induction period—a delay before the onset of rapid polymerization. This phenomenon can be a significant bottleneck in applications requiring fast curing times.

The root cause of this induction period is often attributed to the formation of stable intermediates.[1][2] Upon exposure to UV light, a photoinitiator generates a strong Brønsted acid, which then protonates the oxygen atom of the oxetane monomer. In the case of 3,3-disubstituted oxetanes, this initial secondary oxonium ion can react with another monomer molecule to form a more stable, but less reactive, tertiary oxonium ion intermediate.[2] The accumulation of these stable intermediates before the propagation of the polymer chain is a key contributor to the observed induction period.

Recent research has further elucidated that the thermal stability of hydrogen-bonded complexes between the protonated monomers and the Brønsted acids produced by the photoinitiator plays a crucial role.[3] The polymerization is delayed until these complexes become thermally unstable, allowing for the autocatalytic cationic polymerization to proceed.

Frequently Asked Questions (FAQs)

Here are some common questions and quick answers to get you started on troubleshooting your oxetane photopolymerization experiments.

Q1: Why is there a significant delay before my oxetane formulation starts to cure under UV light?

This delay, known as the induction period, is primarily due to the formation of stable oxonium ion intermediates that slow down the initiation of the polymerization chain reaction.[2] The thermal stability of hydrogen-bonded complexes between the protonated monomer and the photo-generated acid also contributes significantly to this delay.[1][3]

Q2: I've increased the photoinitiator concentration, but the induction period is still long. What else can I do?

While initiator concentration is a factor, simply increasing it may not be the most effective solution. Other strategies, such as increasing the curing temperature, copolymerizing with more reactive monomers like epoxides, or using synergistic additives, can be more impactful.[2][4][5]

Q3: Does humidity affect my oxetane photopolymerization?

Yes, humidity can significantly inhibit cationic photopolymerization. Water acts as a base and can terminate the growing polymer chains, leading to longer induction periods and lower final conversion.[6][7] It is crucial to control the environmental humidity during your experiments.

Q4: Can I use a different type of photoinitiator to reduce the induction period?

The choice of photoinitiator is important. Diaryliodonium salts are commonly used and can be effective.[5] The efficiency of the photoinitiator system, including the use of photosensitizers, can influence the rate of acid generation and, consequently, the length of the induction period.

Q5: What is the "kick-starting" effect I've read about?

"Kick-starting" refers to the use of certain highly reactive epoxides, such as limonene dioxide, to dramatically reduce or eliminate the induction period in oxetane photopolymerization.[4][8][9] These epoxides readily undergo ring-opening to form resonance-stabilized carbocations that can efficiently initiate the polymerization of oxetanes.[4]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance on how to address and minimize the induction period in your experiments.

Issue 1: Prolonged Induction Period at Room Temperature

Underlying Cause: The stability of the tertiary oxonium ion intermediates and hydrogen-bonded complexes is often higher at lower temperatures, leading to a longer induction period.[1][3] The polymerization is a thermally accelerated process that follows the induction period.[5]

Troubleshooting Protocol:

  • Increase Curing Temperature:

    • Step 1: Set up your photopolymerization apparatus with a temperature-controlled stage.

    • Step 2: Prepare identical samples of your oxetane formulation.

    • Step 3: Cure the samples at a range of temperatures (e.g., 30°C, 40°C, 50°C, and 60°C) while monitoring the polymerization kinetics in real-time using techniques like Real-Time FT-IR spectroscopy.

    • Step 4: Analyze the data to determine the optimal temperature for minimizing the induction period without causing premature thermal degradation. Increasing the temperature can significantly shorten the induction period.[2][4][5]

  • Utilize Frontal Polymerization:

    • Step 1: Irradiate your sample with UV light for a duration within the induction period. At this stage, no significant polymerization will have occurred.[5]

    • Step 2: Apply localized heat to a small portion of the irradiated sample.

    • Step 3: Observe the propagation of a rapid polymerization front throughout the material.[5][10] This technique can be particularly useful for curing thicker samples.

Diagram: The Role of Temperature in Overcoming the Induction Period

G cluster_0 Low Temperature (e.g., < 30°C) cluster_1 Elevated Temperature (e.g., > 30°C) A Photoinitiator + UV Light B Brønsted Acid (H+) A->B C Oxetane Monomer B->C D Stable H-Bonded Complex (Protonated Monomer) C->D Protonation E Prolonged Induction Period D->E High Thermal Stability F Stable H-Bonded Complex G Thermally Unstable Complex F->G Heating H Active Cationic Species G->H Decomposition I Rapid Polymerization H->I

Caption: Increasing temperature destabilizes the H-bonded complexes, initiating polymerization.

Issue 2: Formulation Reactivity is Too Low

Underlying Cause: The inherent reactivity of some oxetane monomers, particularly 3,3-disubstituted ones, is lower than that of other cyclic ethers like epoxides. This contributes to a longer induction period.

Troubleshooting Protocol:

  • Copolymerization with Reactive Monomers (The "Kick-Starting" Approach):

    • Step 1: Select a highly reactive comonomer. Cycloaliphatic epoxides, like 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate, are excellent choices as they exhibit minimal to no induction period.[11][12] Limonene dioxide is another effective "kick-starting" agent.[9]

    • Step 2: Prepare a series of formulations with varying ratios of your oxetane monomer and the reactive comonomer.

    • Step 3: Cure the formulations under identical conditions and monitor the polymerization kinetics. You should observe a significant reduction in the induction period and an increase in the overall polymerization rate with the addition of the reactive comonomer.[11][12]

  • Hybrid Photopolymerization:

    • Step 1: Incorporate a free-radical polymerizable monomer, such as an acrylate (e.g., trimethylolpropane triacrylate - TMPTA), into your cationic oxetane formulation.[13][14]

    • Step 2: Use a dual photoinitiator system that can generate both cationic and free-radical initiating species.

    • Step 3: The heat generated from the exothermic free-radical polymerization can accelerate the cationic ring-opening of the oxetane, effectively reducing the induction period.[2] This approach also allows for the formation of interpenetrating polymer networks (IPNs) with unique properties.[13][14]

Table: Effect of Comonomers on Oxetane Polymerization

FormulationComonomerComonomer Conc. (wt%)Observed Effect on Induction Period
Neat OxetaneNone0Long
Oxetane/Epoxide BlendCycloaliphatic Epoxide20Significantly Reduced[11][12]
Oxetane/Epoxide BlendLimonene Dioxide20Eliminated or Sharply Reduced[4][9]
Hybrid SystemTMPTA (Acrylate)50Reduced[13][14]
Issue 3: Inconsistent Results and Poor Reproducibility

Underlying Cause: Cationic photopolymerization is highly sensitive to environmental factors, particularly humidity.[6] Basic impurities in the monomers or solvents can also interfere with the process.

Troubleshooting Protocol:

  • Control Environmental Conditions:

    • Step 1: Conduct your experiments in a controlled environment, such as a dry box or a glove box with a controlled nitrogen or argon atmosphere, to minimize exposure to ambient moisture.

    • Step 2: If a controlled atmosphere is not available, work in a low-humidity environment and minimize the time the formulation is exposed to the air before curing. The use of hydrophobic additives, or "humidity blockers," can also mitigate the negative effects of humidity.[6][7]

  • Purify Monomers and Reagents:

    • Step 1: Ensure the purity of your oxetane monomers and other reagents. Basic impurities can neutralize the photogenerated acid, prolonging the induction period.

    • Step 2: If necessary, purify the monomers using standard techniques such as distillation or column chromatography.

Diagram: Inhibition of Cationic Polymerization by Water

G cluster_0 Ideal Polymerization cluster_1 Inhibition by Water A Growing Polymer Chain (Cationic Center) B Oxetane Monomer A->B Addition C Propagated Polymer Chain B->C D Growing Polymer Chain (Cationic Center) E Water (H2O) D->E Reaction F Terminated Polymer Chain (Hydroxyl End-Group) E->F G H+ E->G

Caption: Water terminates the growing polymer chain, inhibiting the polymerization process.

By systematically addressing these key factors—temperature, formulation, and environmental conditions—you can effectively minimize the induction period in your oxetane photopolymerization experiments, leading to more efficient and reproducible results.

References

controlling the molecular weight of polymers from 3-(Chloromethyl)-3-(iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and molecular weight control of polymers derived from 3-(chloromethyl)-3-(iodomethyl)oxetane. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the cationic ring-opening polymerization of this highly reactive monomer. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of this polymerization process and achieve your desired polymer characteristics.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Question 1: Why is the molecular weight of my poly[this compound] consistently lower than theoretically predicted?

Answer:

Achieving the target molecular weight in the cationic ring-opening polymerization of oxetanes can be challenging due to several competing reactions. A lower-than-expected molecular weight is often a result of premature termination or chain transfer reactions. Let's break down the potential causes:

  • Presence of Impurities: Water is a common impurity that can act as a chain transfer agent. Protons from water can terminate a growing polymer chain, leading to a lower degree of polymerization. It is crucial to use rigorously dried solvents and reagents.

  • Initiator Concentration: The ratio of monomer to initiator is a primary determinant of the final molecular weight. An excess of the initiator will lead to the formation of a larger number of shorter polymer chains. Carefully control the stoichiometry of your initiator.

  • Reaction Temperature: Higher temperatures can increase the rate of side reactions, including chain transfer and termination. Running the polymerization at lower temperatures can often lead to better control over the molecular weight.

  • Nature of the Initiator/Co-initiator System: The choice of initiator is critical. For instance, in the polymerization of 3,3-bis(chloromethyl)oxetane, it was found that for low conversions, molecular weights are independent of the conversion, and the degree of polymerization is inversely proportional to the water concentration when using a BF3 catalyst system.[1]

Troubleshooting Steps:

  • Solvent and Monomer Purification: Ensure all solvents and the this compound monomer are meticulously dried and purified before use.

  • Precise Initiator Stoichiometry: Accurately measure and dispense the initiator. Consider performing a titration of the initiator solution if its concentration is not precisely known.

  • Optimize Reaction Temperature: Experiment with a range of lower temperatures to find the optimal balance between reaction rate and control over side reactions.

  • Initiator System Evaluation: If issues persist, consider exploring alternative initiator systems. Lewis acids like boron trifluoride (BF3) are commonly used, often with a co-initiator like water.[1] The ratio of these components can significantly impact the polymerization kinetics and molecular weight.[1]

Question 2: My polymer exhibits a broad molecular weight distribution (high polydispersity index - PDI). What are the likely causes and how can I narrow it?

Answer:

A broad PDI indicates a lack of control over the polymerization process, with polymer chains of widely varying lengths being produced. This can be attributed to several factors:

  • Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, new chains will be initiated throughout the course of the reaction, leading to a mixture of long and short chains. The goal is to have all chains start growing at approximately the same time.

  • Chain Transfer Reactions: As mentioned previously, chain transfer to monomer, solvent, or impurities can terminate a growing chain and initiate a new one, broadening the molecular weight distribution.

  • Termination Reactions: Reactions that irreversibly stop chain growth without initiating a new chain also contribute to a broader PDI.

  • Heterogeneous Reaction Conditions: If the initiator is not well-dissolved or if the polymer precipitates during the reaction, different polymer chains will experience different local monomer concentrations, leading to varied growth rates.

Strategies for Narrowing PDI:

  • Select a Fast-Initiating System: Choose an initiator that reacts quickly with the monomer to ensure all chains begin to grow simultaneously.

  • Minimize Impurities: Rigorous purification of all reaction components is essential to reduce chain transfer and termination events.

  • Solvent Selection: The choice of solvent can influence the solubility of the growing polymer chains and the rates of side reactions. Dichloromethane is a commonly used solvent in these polymerizations.[1]

  • Controlled/Living Polymerization Techniques: For the highest degree of control, consider techniques that approach a "living" polymerization, where termination and chain transfer are effectively eliminated. While challenging for cationic ring-opening polymerizations, certain initiator and solvent combinations can approximate these conditions.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical and theoretical aspects of polymerizing this compound.

FAQ 1: What is the fundamental mechanism of cationic ring-opening polymerization of oxetanes?

Answer:

The cationic ring-opening polymerization of oxetanes is an addition polymerization that proceeds through three main steps: initiation, propagation, and termination.[3]

  • Initiation: The process begins with the reaction of an initiator, typically a strong acid or a Lewis acid in the presence of a proton source (co-catalyst), with the oxygen atom of the oxetane ring. This protonation or coordination activates the ring, making it susceptible to nucleophilic attack. The activated monomer then undergoes ring-opening to form a carbocationic active species.

  • Propagation: The active carbocationic end of the growing polymer chain attacks another monomer molecule. The oxygen of the incoming monomer acts as the nucleophile, opening its own ring and adding to the polymer chain, regenerating the active carbocation at the new chain end. This process repeats, leading to the growth of the polymer chain.

  • Termination/Chain Transfer: The polymerization can be terminated by various mechanisms, including reaction with impurities (like water), counter-ions, or through chain transfer to the monomer or solvent. These events lead to the cessation of growth for an individual polymer chain.

Diagram of Cationic Ring-Opening Polymerization:

CROP cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Transfer Initiator Initiator (e.g., H⁺) Monomer Oxetane Monomer Initiator->Monomer Activation ActiveMonomer Protonated Monomer Monomer->ActiveMonomer Ring-Opening GrowingChain Growing Polymer Chain (Pₙ⁺) NewMonomer Monomer GrowingChain->NewMonomer Nucleophilic Attack LongerChain Longer Polymer Chain (Pₙ₊₁⁺) NewMonomer->LongerChain Chain Growth ActiveChain Growing Polymer Chain (Pₙ⁺) Terminator Terminating Agent (e.g., H₂O) ActiveChain->Terminator Reaction InactiveChain Inactive Polymer Terminator->InactiveChain

Caption: Cationic Ring-Opening Polymerization Workflow

FAQ 2: How do the chloro- and iodo- substituents influence the polymerization?

Answer:

The electron-withdrawing nature of the chloro- and iodo- substituents on the oxetane ring affects its reactivity. These groups can influence the basicity of the oxygen atom and the stability of the resulting carbocationic intermediates. While specific kinetic data for this compound is not abundant in the provided search results, we can infer from the behavior of similar monomers like 3,3-bis(chloromethyl)oxetane (BCMO). The polymerization of BCMO is well-documented and proceeds via a cationic mechanism.[1][4][5][6] The presence of these halide groups can also offer sites for post-polymerization modification, allowing for the introduction of other functional groups.

FAQ 3: What are some suitable initiators for this polymerization, and how does their concentration affect the final polymer?

Answer:

A variety of initiators can be used for the cationic ring-opening polymerization of oxetanes. Common choices include:

  • Lewis Acids: Boron trifluoride (BF₃) and its etherate complex (BF₃·OEt₂) are widely used, often in conjunction with a co-initiator like water.[1][7]

  • Protic Acids: Strong protic acids can directly protonate the oxetane ring to initiate polymerization.

  • Photoinitiators: For applications requiring spatial and temporal control, photo-acid generators (PAGs) can be employed.[5] Upon exposure to UV light, these compounds generate a strong acid that initiates the polymerization.

The concentration of the initiator is inversely proportional to the number-average molecular weight (Mₙ) of the resulting polymer, assuming a controlled polymerization with minimal chain transfer and termination.[8]

Table 1: Effect of Initiator Type and Concentration on Polymer Characteristics

Initiator SystemConcentration Effect on MₙPDI ControlKey Considerations
Lewis Acids (e.g., BF₃) Higher concentration leads to lower Mₙ.Can be challenging; sensitive to impurities.Requires a co-initiator (e.g., water) for efficient initiation.[1]
Protic Acids Higher concentration leads to lower Mₙ.Moderate; depends on acid strength and reaction conditions.Can be highly reactive and difficult to control.
Photoinitiators (PAGs) Higher concentration or light intensity can lead to lower Mₙ.Good; allows for spatiotemporal control.Requires a UV light source; suitable for thin films and coatings.[5]

FAQ 4: What analytical techniques are essential for characterizing the resulting polymers?

Answer:

Proper characterization is crucial to confirm the structure and properties of your poly[this compound]. Key techniques include:

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the primary method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of your polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and to ensure that the ring-opening polymerization has occurred as expected.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the characteristic ether bands of the oxetane ring and the appearance of the linear polyether backbone.

  • Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (T₉) and melting point (Tₘ) of the polymer. Thermogravimetric Analysis (TGA) provides information about the thermal stability and decomposition profile of the polymer.

Experimental Protocols

Protocol 1: General Procedure for Cationic Ring-Opening Polymerization of this compound

Disclaimer: This is a general guideline. Specific conditions should be optimized for your experimental setup and desired polymer characteristics.

  • Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C and cool under a stream of dry nitrogen or argon.

    • Dry the chosen solvent (e.g., dichloromethane) over a suitable drying agent (e.g., calcium hydride) and distill under an inert atmosphere.

    • Purify the this compound monomer, for example, by distillation under reduced pressure.

  • Polymerization:

    • In a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer, dissolve the purified monomer in the dried solvent to the desired concentration.

    • Cool the solution to the target reaction temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.

    • Prepare a solution of the initiator (e.g., BF₃·OEt₂) in the dried solvent in a separate flame-dried flask.

    • Slowly add the initiator solution to the stirring monomer solution via a syringe.

    • Allow the reaction to proceed for the desired time, monitoring the progress by taking aliquots for analysis (e.g., by ¹H NMR to follow monomer consumption).

  • Termination and Purification:

    • Quench the polymerization by adding a small amount of a terminating agent, such as methanol or ammonia in methanol.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

    • Collect the precipitated polymer by filtration.

    • Redissolve the polymer in a small amount of a good solvent (e.g., dichloromethane) and re-precipitate to further purify it.

    • Dry the final polymer product under vacuum to a constant weight.

Diagram of Experimental Workflow:

workflow cluster_prep Preparation cluster_poly Polymerization cluster_purify Purification cluster_char Characterization Dry_Glassware Dry Glassware Dry_Solvent Dry & Distill Solvent Purify_Monomer Purify Monomer Dissolve_Monomer Dissolve Monomer in Solvent Purify_Monomer->Dissolve_Monomer Cool_Solution Cool to Reaction Temp. Dissolve_Monomer->Cool_Solution Add_Initiator Add Initiator Solution Cool_Solution->Add_Initiator React Allow to React Add_Initiator->React Quench Quench Reaction React->Quench Precipitate Precipitate Polymer Quench->Precipitate Filter Filter Polymer Precipitate->Filter Redissolve_Reprecipitate Redissolve & Reprecipitate Filter->Redissolve_Reprecipitate Dry Dry Under Vacuum Redissolve_Reprecipitate->Dry GPC GPC/SEC (Mw, Mn, PDI) Dry->GPC NMR NMR (Structure) FTIR FTIR (Functional Groups) Thermal DSC/TGA (Thermal Properties)

Caption: Experimental Workflow for Oxetane Polymerization

References

Validation & Comparative

A Comparative Guide to the Polymerization of 3-(Chloromethyl)-3-(iodomethyl)oxetane and 3,3-bis(chloromethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide will first detail the established polymerization characteristics of BCMO, supported by experimental findings. Subsequently, it will offer a theoretical and comparative analysis of the anticipated polymerization behavior of 3-(chloromethyl)-3-(iodomethyl)oxetane, grounded in fundamental principles of chemical reactivity. This analysis will provide researchers with a predictive framework for understanding how the substitution of a chlorine atom with a more labile iodine atom may influence polymerization kinetics and the properties of the resulting polymer.

The Known Contender: Polymerization of 3,3-bis(chloromethyl)oxetane (BCMO)

3,3-bis(chloromethyl)oxetane is a well-studied monomer that undergoes cationic ring-opening polymerization to produce poly(3,3-bis(chloromethyl)oxetane), a highly crystalline and chemically resistant thermoplastic.[1][2][3] This polymer was commercially available under the trade name Penton.[3]

Mechanism of Cationic Ring-Opening Polymerization (CROP)

The polymerization of BCMO is typically initiated by strong electrophilic catalysts, such as boron trifluoride (BF₃), often in the presence of a co-catalyst like water.[1] The mechanism proceeds via the formation of a tertiary oxonium ion, which is the active species in the propagation step.

BCMO_Polymerization cluster_initiation Initiation Steps cluster_propagation_start Formation of Propagating Species cluster_propagation Propagation Monomer BCMO Monomer ActivatedMonomer Protonated Monomer (Secondary Oxonium Ion) TertiaryOxonium Tertiary Oxonium Ion (Propagating Species) Polymer Poly(BCMO) Chain Initiator Initiator (e.g., H⁺ from BF₃/H₂O) Initiator->Monomer Protonation of Oxetane Oxygen ActivatedMonomer->Monomer Attack by another monomer molecule TertiaryOxonium->Monomer Ring-opening and chain growth Propagation Propagation Initiation Initiation

Caption: Cationic Ring-Opening Polymerization of BCMO.

The rate-determining step for the polymerization of BCMO has been suggested to be the ring-opening of the tertiary oxonium ion.[4] The kinetics of the polymerization in methylene chloride solution have been found to be first order with respect to the monomer, catalyst, and co-catalyst (for H₂O/BF₃ ratios < 0.5).[1]

Properties of Poly(3,3-bis(chloromethyl)oxetane)

The resulting polymer, often referred to as Penton, exhibits a range of notable properties:

PropertyValue/DescriptionReference(s)
Physical Form Finely divided powder for coatings; natural, black, or olive green molding powder.[2][3]
Crystallinity Highly crystalline.[1]
Melting Point Approximately 180 °C.[3]
Chemical Resistance Extremely resistant to chemicals.[2][3]
Thermal Stability Resistant to thermal degradation at molding and extrusion temperatures.[2][3]
Water Absorption Very low.[2][3]
Experimental Protocol for BCMO Polymerization

The following is a representative protocol for the cationic polymerization of BCMO based on literature descriptions.[1]

Materials:

  • 3,3-bis(chloromethyl)oxetane (BCMO), purified by distillation under reduced pressure from CaH₂.[5]

  • Methylene chloride (CH₂Cl₂), dried and distilled.

  • Boron trifluoride (BF₃) gas or boron trifluoride diethyl etherate (BF₃·OEt₂).

  • Deionized water (as a co-catalyst).

Procedure:

  • In a flame-dried, nitrogen-purged reactor equipped with a stirrer and a cooling system, a solution of BCMO in methylene chloride is prepared.

  • The reactor is cooled to the desired temperature (e.g., -60 °C to +20 °C).[1]

  • A controlled amount of water (co-catalyst) is introduced into the reaction mixture.

  • The catalyst, gaseous BF₃ or a solution of BF₃·OEt₂, is then introduced to initiate the polymerization.

  • The reaction is allowed to proceed for a specified time, with monitoring of monomer conversion.

  • The polymerization is terminated by the addition of a suitable quenching agent, such as a saturated brine solution.[6]

  • The polymer is isolated by precipitation in a non-solvent like cold methanol, followed by filtration and drying.[6]

The Challenger: A Theoretical and Comparative Analysis of this compound Polymerization

While no direct experimental data on the polymerization of this compound has been found in the surveyed literature, we can infer its potential behavior based on fundamental chemical principles, particularly the differing nature of the carbon-chlorine and carbon-iodine bonds.

Predicted Reactivity and the Influence of the Iodomethyl Group

The key to understanding the potential differences in polymerization lies in the disparity between the C-Cl and C-I bonds. The C-I bond is significantly weaker and longer than the C-Cl bond, making the iodide a much better leaving group.[4] This has several potential implications for the cationic ring-opening polymerization of this compound.

  • Potential for Alternative Initiation Pathways: The lability of the C-I bond could introduce alternative initiation mechanisms. For instance, under certain conditions, the iodomethyl group could be more susceptible to abstraction or elimination, potentially leading to the formation of a carbocation that could initiate polymerization.

  • Influence on Propagation and Termination: During propagation, the presence of the bulkier and more polarizable iodine atom might sterically and electronically influence the approach of incoming monomers to the growing polymer chain. Furthermore, the potential for iodide ions to be present in the reaction medium could lead to different termination pathways compared to those observed with BCMO.

Potential Polymerization Pathways

The polymerization of this compound is expected to proceed primarily through a cationic ring-opening mechanism similar to BCMO. However, the presence of the more reactive iodomethyl group could introduce competing or alternative pathways.

MixedHalogen_Polymerization Monomer 3-(chloromethyl)-3- (iodomethyl)oxetane ActivatedMonomer Protonated Monomer PropagatingChain Propagating Polymer Chain Polymer Resulting Polymer Initiator Initiator (e.g., H⁺) Initiator->Monomer Protonation ActivatedMonomer->Monomer Ring-opening Propagation PropagatingChain->Monomer Chain Growth SideReaction Potential Side Reactions (e.g., involving C-I bond) PropagatingChain->SideReaction e.g., Iodide elimination

References

A Comparative Guide to the Reactivity of Chloromethyl vs. Iodomethyl Oxetanes in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the oxetane motif has emerged as a valuable tool for modulating the physicochemical properties of drug candidates.[1][2][3] Its ability to enhance aqueous solubility, metabolic stability, and act as a bioisostere for gem-dimethyl or carbonyl groups has led to its incorporation in numerous preclinical and clinical compounds.[4][5] For chemists engaged in the synthesis of complex molecules, the functionalization of oxetane building blocks is a critical step. Among the most common handles for elaboration are halomethyl groups, which serve as electrophilic sites for nucleophilic substitution. This guide provides an in-depth comparison of the reactivity of two key intermediates: chloromethyl and iodomethyl oxetanes, offering both theoretical grounding and practical insights for their strategic application in synthesis.

The Fundamental Difference: Leaving Group Ability

The reactivity of halomethyl groups in nucleophilic substitution reactions is fundamentally governed by the identity of the halogen, which functions as the leaving group. In the context of a bimolecular nucleophilic substitution (SN2) reaction, the rate is dependent on the concentrations of both the nucleophile and the electrophilic substrate. The transition state involves the simultaneous formation of a new bond with the incoming nucleophile and the cleavage of the bond to the leaving group.

The efficacy of the leaving group is intrinsically linked to its stability as an anion. Weaker bases are better leaving groups because they are more stable in solution after departing. When comparing the halogens, basicity decreases down the group in the periodic table. Consequently, the leaving group ability increases in the order F⁻ < Cl⁻ < Br⁻ < I⁻. Iodide is the weakest base among the common halides and is therefore considered an excellent leaving group.[6]

Another critical factor is the strength of the carbon-halogen bond. The C-I bond is significantly weaker than the C-Cl bond. This weaker bond requires less energy to break, contributing to a lower activation energy for the SN2 transition state and, consequently, a faster reaction rate.[7]

Therefore, from a theoretical standpoint, the iodomethyl group is anticipated to be substantially more reactive in SN2 reactions than the chloromethyl group when attached to an oxetane scaffold.

Comparative Reactivity in the Oxetane Scaffold

While the principles of leaving group ability are universal, the presence of the strained oxetane ring can influence the overall reactivity. The oxetane ring possesses a significant amount of ring strain (approximately 25.5 kcal/mol), which makes it susceptible to ring-opening reactions under certain conditions, particularly with strong nucleophiles or under acidic catalysis.[8][9][10] However, for nucleophilic substitution at the exocyclic halomethyl carbon, the primary determinant of reactivity remains the nature of the halogen leaving group.

The reaction of interest is the SN2 displacement at the methylene carbon attached to the oxetane ring:

Caption: Generalized SN2 reaction pathway on a halomethyl oxetane.

Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image of the oxetane structure for rendering.

Based on first principles, we can confidently predict the following reactivity trend:

Iodomethyl Oxetane > Chloromethyl Oxetane

This enhanced reactivity of the iodomethyl analogue translates to several practical advantages in a laboratory setting:

  • Milder Reaction Conditions: Nucleophilic substitutions can often be achieved at lower temperatures and with weaker bases.

  • Faster Reaction Times: Increased reaction rates lead to shorter overall synthesis times.

  • Broader Nucleophile Scope: A wider range of weaker nucleophiles can be successfully employed.

Quantitative Data and Experimental Considerations

SubstrateLeaving GroupRelative Rate Constant (krel)
1-IodobutaneI⁻~30,000
1-BromobutaneBr⁻1,000
1-ChlorobutaneCl⁻200
Data is illustrative of the established reactivity trend for primary alkyl halides in SN2 reactions and serves as a proxy for halomethyl oxetanes.[11]

Strategic Synthesis: The Finkelstein Reaction

The disparity in reactivity between chloromethyl and iodomethyl oxetanes is not a limitation but rather a strategic advantage that can be exploited in synthesis. The less reactive but often more commercially available or synthetically accessible chloromethyl oxetanes can be readily converted to their highly reactive iodomethyl counterparts via the Finkelstein reaction .[8][12]

This classic SN2 reaction involves treating an alkyl chloride with an excess of sodium iodide in a solvent like acetone.[8] The reaction equilibrium is driven forward by the precipitation of the insoluble sodium chloride from the acetone, according to Le Châtelier's principle.[13]

Finkelstein_Reaction CMO Chloromethyl Oxetane NaI + NaI CMO->NaI Acetone Acetone NaI->Acetone Solvent IMO Iodomethyl Oxetane Acetone->IMO NaCl + NaCl(s)↓ IMO->NaCl

Caption: The Finkelstein reaction for converting a chloromethyl oxetane to an iodomethyl oxetane.

This in-situ generation of the more reactive iodomethyl species is a cornerstone of synthetic strategy, allowing for a two-step, one-pot functionalization where the initial, more challenging displacement of chloride is circumvented.

Experimental Protocols

Protocol 1: Synthesis of 2-(Iodomethyl)oxetane via the Finkelstein Reaction

This protocol describes the conversion of 2-(chloromethyl)oxetane to 2-(iodomethyl)oxetane.

Materials:

  • 2-(Chloromethyl)oxetane

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium iodide (1.5 to 3 equivalents relative to the chloromethyl oxetane).

  • Add anhydrous acetone to the flask to dissolve the sodium iodide.

  • To the stirring solution, add 2-(chloromethyl)oxetane (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The formation of a white precipitate (NaCl) is indicative of reaction progress.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • The resulting crude 2-(iodomethyl)oxetane can be purified by column chromatography or used directly in the subsequent nucleophilic substitution step.

Protocol 2: Comparative Kinetic Analysis by 1H NMR Spectroscopy

This protocol outlines a method for comparing the reaction rates of a chloromethyl and an iodomethyl oxetane with a model nucleophile, such as sodium azide.

Materials:

  • 2-(Chloromethyl)oxetane

  • 2-(Iodomethyl)oxetane

  • Sodium azide (NaN₃)

  • Deuterated solvent (e.g., Acetone-d₆, DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare two separate stock solutions in the chosen deuterated solvent, each containing a known concentration of the internal standard.

  • In the first stock solution, dissolve a precise amount of 2-(chloromethyl)oxetane. In the second, dissolve a precise amount of 2-(iodomethyl)oxetane.

  • Prepare a third stock solution of sodium azide in the same deuterated solvent.

  • To two separate NMR tubes, add equal volumes of the respective halomethyl oxetane stock solutions.

  • Acquire an initial 1H NMR spectrum (t=0) for each sample to establish the initial concentrations of the starting materials relative to the internal standard.

  • Initiate the reactions by adding an equimolar amount of the sodium azide stock solution to each NMR tube, mixing thoroughly, and starting a timer.

  • Acquire 1H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the starting halomethyl oxetane and the product azidomethyl oxetane relative to the internal standard.

  • Plot the concentration of the starting material versus time for both reactions. The steeper slope for the iodomethyl oxetane will provide a qualitative and quantitative measure of its higher reactivity.

Kinetic_Workflow Prep1 Prepare Stock Solution: Chloromethyl Oxetane + Internal Standard NMR1_t0 Acquire ¹H NMR (t=0) Chloromethyl Oxetane Prep1->NMR1_t0 Prep2 Prepare Stock Solution: Iodomethyl Oxetane + Internal Standard NMR2_t0 Acquire ¹H NMR (t=0) Iodomethyl Oxetane Prep2->NMR2_t0 Prep3 Prepare Stock Solution: Sodium Azide React1 Initiate Reaction: Add NaN₃ to Tube 1 Prep3->React1 React2 Initiate Reaction: Add NaN₃ to Tube 2 Prep3->React2 NMR1_t0->React1 NMR2_t0->React2 Monitor1 Monitor Reaction by ¹H NMR at Timed Intervals React1->Monitor1 Monitor2 Monitor Reaction by ¹H NMR at Timed Intervals React2->Monitor2 Analyze Analyze Data: Plot [Substrate] vs. Time Monitor1->Analyze Monitor2->Analyze Compare Compare Reaction Rates Analyze->Compare

Caption: Experimental workflow for comparative kinetic analysis.

Conclusion and Recommendations

For drug development professionals and synthetic chemists, this reactivity difference should inform synthetic strategy:

  • For robust, high-yielding reactions with a broad range of nucleophiles, the iodomethyl oxetane is the substrate of choice.

  • When starting from the more common chloromethyl oxetanes, an initial Finkelstein reaction to generate the iodomethyl intermediate in situ is a highly effective strategy to facilitate subsequent nucleophilic substitutions.

By understanding and leveraging the distinct reactivity profiles of chloromethyl and iodomethyl oxetanes, researchers can design more efficient, predictable, and versatile synthetic routes to novel oxetane-containing molecules, accelerating the pace of drug discovery and development.

References

Assessing the Bioisosteric Replacement Potential of 3-(Chloromethyl)-3-(iodomethyl)oxetane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosteric replacement, the substitution of a functional group with another that retains similar steric and electronic properties, stands as a cornerstone of this endeavor. The gem-dimethyl group, a common motif used to introduce steric bulk and block metabolic oxidation, often carries the undesirable baggage of increased lipophilicity, which can negatively impact solubility and overall drug-like properties.

This guide provides a comprehensive assessment of 3-(chloromethyl)-3-(iodomethyl)oxetane as a potential bioisosteric replacement for the gem-dimethyl group. While direct experimental data for this specific molecule is limited, this analysis leverages the well-established principles of oxetane chemistry and the known effects of halogenation in drug design to build a strong case for its potential utility. We will objectively compare its projected performance against the traditional gem-dimethyl group and its parent 3,3-disubstituted oxetane scaffold, supported by established experimental data for analogous compounds.

The Oxetane Scaffold: A Proven Strategy for Enhanced Drug-Like Properties

The oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool in the medicinal chemist's arsenal.[1] Its incorporation into drug candidates has been shown to confer a range of benefits, primarily by serving as a polar and metabolically stable surrogate for the lipophilic gem-dimethyl group.[2][3]

The 3,3-disubstituted oxetane motif is particularly noteworthy.[4] This substitution pattern not only mimics the tetrahedral geometry of a quaternary carbon but also enhances the stability of the oxetane ring, mitigating concerns about potential ring-opening under physiological conditions.[2] The introduction of an oxetane can profoundly and favorably influence key drug properties:

  • Improved Aqueous Solubility: Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context. This is a critical advantage for improving the oral bioavailability of drug candidates.

  • Enhanced Metabolic Stability: The oxetane ring is generally less susceptible to metabolic degradation compared to the C-H bonds of a gem-dimethyl group.[3][5] This can lead to a longer half-life and reduced clearance of the drug molecule.

  • Reduced Lipophilicity: The inherent polarity of the ether oxygen in the oxetane ring leads to a reduction in lipophilicity (LogP/LogD) compared to its carbocyclic counterpart. This can be beneficial for reducing off-target toxicity and improving overall drug-like properties.

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the pKa of nearby amine functionalities, a useful strategy for mitigating hERG channel liability and improving cell permeability.[2]

Introducing Halogenation: A Deeper Dive into this compound

Building upon the established advantages of the 3,3-disubstituted oxetane core, the introduction of chloromethyl and iodomethyl groups at the 3-position presents further opportunities for fine-tuning molecular properties. The distinct physicochemical characteristics of chlorine and iodine suggest that this compound could offer a unique profile compared to a simple dimethyl-substituted oxetane.

Physicochemical Properties Comparison

The following table provides a comparative summary of the predicted physicochemical properties of the gem-dimethyl group, a generic 3,3-dimethyloxetane, and the proposed this compound.

Propertygem-Dimethyl Group3,3-Dimethyloxetane (Predicted)This compound (Predicted)Rationale for Prediction
Lipophilicity (cLogP) HighModerateHighThe oxetane core reduces lipophilicity compared to the carbocyclic analogue. However, the larger, more polarizable iodine atom is expected to significantly increase lipophilicity compared to a methyl group, while the chlorine atom will also contribute to a lesser extent.
Aqueous Solubility LowHighLow to ModerateThe polarity of the oxetane ring enhances solubility. However, the increased lipophilicity due to the halogen substituents, particularly iodine, is likely to decrease aqueous solubility compared to a simple dimethyloxetane.
Metabolic Stability Moderate to HighHighPotentially Very HighThe oxetane ring itself is metabolically robust. The C-H bonds of the methyl groups in a dimethyloxetane could be sites of oxidation. The replacement of these with halogenated methyl groups is expected to block this metabolic pathway, potentially leading to even greater stability.
Steric Bulk ModerateModerateHighThe van der Waals radius of iodine is significantly larger than that of a methyl group, leading to a substantial increase in steric bulk. This could be advantageous for occupying specific binding pockets.
Hydrogen Bond Acceptor NoYes (Oxetane Oxygen)Yes (Oxetane Oxygen)The oxetane oxygen acts as a hydrogen bond acceptor, a feature absent in the gem-dimethyl group.[3]

Experimental Protocols

To empirically validate the predicted properties of this compound, the following experimental protocols are proposed.

Synthesis of this compound

The synthesis of this compound can be envisioned starting from 3,3-bis(chloromethyl)oxetane, a commercially available starting material. A nucleophilic substitution reaction (Finkelstein reaction) can be employed to selectively replace one of the chlorine atoms with iodine.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,3-bis(chloromethyl)oxetane (1.0 eq) in a suitable solvent such as acetone or acetonitrile.

  • Addition of Iodide Source: Add sodium iodide (NaI, 1.0-1.2 eq) to the solution. The use of a slight excess of NaI can help drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Synthesis_Workflow start 3,3-Bis(chloromethyl)oxetane reaction Reflux start->reaction 1.0 eq reagents NaI, Acetone reagents->reaction 1.1 eq workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed synthetic workflow for this compound.

In Vitro Metabolic Stability Assay

To assess the metabolic stability, an in vitro assay using human liver microsomes (HLMs) is recommended. This assay measures the rate of metabolism of a compound by cytochrome P450 enzymes.

Step-by-Step Methodology:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes, NADPH (as a cofactor), and a phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound (this compound) and a positive control (a compound with known metabolic instability) to the incubation mixture.

  • Time-Point Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line will give the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Metabolic_Stability_Workflow start Prepare Incubation Mixture (HLMs, NADPH, Buffer) add_compound Add Test Compound and Positive Control start->add_compound incubation Incubate at 37°C add_compound->incubation sampling Time-Point Sampling & Quenching incubation->sampling analysis LC-MS/MS Analysis sampling->analysis data_analysis Calculate t½ and CLint analysis->data_analysis

Caption: Experimental workflow for in vitro metabolic stability assessment.

Concluding Remarks and Future Outlook

While lacking direct empirical validation, the analysis of this compound, based on the robust foundation of oxetane chemistry and halogen effects, presents a compelling case for its potential as a valuable bioisostere. Its projected high metabolic stability and significant steric bulk could be highly advantageous in specific drug design scenarios. However, the anticipated increase in lipophilicity and potential decrease in solubility warrant careful consideration and experimental verification.

The synthesis and thorough evaluation of this compound and a library of related 3,3-bis(halomethyl)oxetanes are crucial next steps. Such studies will not only provide definitive data on this specific molecule but also contribute to a deeper understanding of how nuanced substitutions on the oxetane scaffold can be leveraged to fine-tune the properties of drug candidates. This exploration into novel bioisosteres is essential for the continued advancement of rational drug design and the development of safer and more effective therapeutics.

References

A Comparative Guide to the Kinetic Studies of 3-(Chloromethyl)-3-(iodomethyl)oxetane Initiated Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of polymer chemistry, oxetanes represent a versatile class of four-membered cyclic ethers. Their cationic ring-opening polymerization (CROP) yields polyethers with a range of desirable properties, making them valuable in applications from energetic materials to biomedical devices.[1] This guide provides an in-depth technical comparison of the polymerization kinetics of a specific, highly functionalized monomer, 3-(chloromethyl)-3-(iodomethyl)oxetane, with other relevant oxetane systems. By delving into the causality behind experimental choices and presenting supporting data, we aim to equip researchers with the insights needed to design and control these polymerization processes effectively.

The Significance of Kinetic Studies in Oxetane Polymerization

Understanding the kinetics of polymerization is paramount for controlling the molecular weight, polydispersity, and ultimately, the macroscopic properties of the resulting polymer. In the case of 3,3-disubstituted oxetanes, such as this compound, the substituents at the C3 position play a crucial role in influencing the reactivity of the monomer and the stability of the propagating species. Kinetic studies allow us to quantify these effects and to select optimal reaction conditions—including the choice of initiator, solvent, and temperature—to achieve a desired polymeric architecture.

The polymerization of oxetanes typically proceeds via a cationic mechanism, which can be complex and sensitive to reaction conditions.[2] Two primary mechanisms are often in competition: the Activated Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism. In the ACE mechanism, the cationic charge is located on the growing polymer chain end, which then reacts with a neutral monomer molecule. Conversely, in the AM mechanism, the monomer is first activated by a proton or other cationic species, and this activated monomer is then attacked by the neutral hydroxyl end-group of the growing polymer chain. The dominant mechanism can significantly impact the polymerization kinetics and the structure of the final polymer.

Experimental Methodologies for Kinetic Analysis

To ensure the reliability and reproducibility of kinetic data, robust experimental protocols are essential. Two primary techniques for monitoring the kinetics of oxetane polymerization are dilatometry and real-time Fourier Transform Infrared (FTIR) spectroscopy.

Dilatometry: A Classic and Precise Technique

Dilatometry measures the volume contraction of the reaction mixture as the monomer is converted to the denser polymer. This volume change is directly proportional to the extent of polymerization.[3][4]

Experimental Protocol for Dilatometry:

  • Dilatometer Calibration: The precise volume of the dilatometer, including the capillary, is determined by weighing it empty and then filled with a known-density liquid, such as mercury or distilled water.[3]

  • Preparation of Reaction Mixture: The monomer, solvent, and initiator are carefully purified to remove any impurities that could interfere with the polymerization. A stock solution of the initiator is prepared.

  • Charging the Dilatometer: A precise volume of the monomer and solvent is introduced into the dilatometer bulb. The apparatus is then placed in a constant-temperature bath to reach thermal equilibrium.

  • Initiation: A known amount of the initiator solution is injected into the dilatometer to start the polymerization.

  • Data Acquisition: The change in the height of the liquid in the capillary is monitored over time using a cathetometer.[5] The rate of polymerization can be calculated from the rate of volume change.

Diagram of a Dilatometry Setup

Dilatometry_Setup cluster_bath Constant Temperature Bath Dilatometer Dilatometer Bulb Capillary Tube Cathetometer Cathetometer Cathetometer->Dilatometer:cap Measures height change Stirrer Magnetic Stirrer Stirrer->Dilatometer:head Ensures homogeneity

Caption: A schematic of a dilatometry setup for monitoring polymerization kinetics.

Real-Time FTIR Spectroscopy: In-Situ Monitoring

Real-time FTIR spectroscopy allows for the in-situ monitoring of the disappearance of monomer-specific infrared absorption bands, providing a direct measure of monomer conversion over time.[6][7][8]

Experimental Protocol for Real-Time FTIR:

  • Instrument Setup: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe or a transmission cell is used. The reaction vessel is placed in a thermostatted holder.

  • Background Spectrum: A background spectrum of the solvent and initiator is collected before the addition of the monomer.

  • Reaction Initiation: The monomer is injected into the reaction vessel, and data collection is initiated immediately.

  • Data Analysis: The decrease in the intensity of a characteristic monomer peak (e.g., the ether band of the oxetane ring at ~980 cm⁻¹) is monitored.[8] The monomer concentration at any given time can be calculated using the Beer-Lambert law, allowing for the determination of the polymerization rate.

Workflow for Real-Time FTIR Kinetic Analysis

FTIR_Workflow A Prepare Reaction Mixture (Monomer, Solvent, Initiator) B Acquire Background Spectrum (Solvent + Initiator) A->B C Initiate Polymerization (Inject Monomer) B->C D Collect FTIR Spectra Over Time C->D E Analyze Peak Area Decrease (e.g., ~980 cm⁻¹ oxetane band) D->E F Calculate Monomer Conversion vs. Time E->F G Determine Rate Constants F->G

Caption: Workflow for kinetic analysis of oxetane polymerization using real-time FTIR.

Kinetic Data and Comparative Analysis

Polymerization of 3,3-bis(chloromethyl)oxetane (BCMO)

Kinetic studies on the BF₃-initiated polymerization of BCMO in methylene chloride have revealed the following:[9]

  • Reaction Order: The polymerization is first order with respect to both the monomer and the initiator (BF₃).[9]

  • Activation Energy: The overall activation energy for the polymerization has been reported to be in the range of 18.0 kcal/mol.[10]

  • Effect of Water: The presence of a co-catalyst, such as water, is often necessary for initiation with Lewis acids like BF₃. The rate of polymerization is highly dependent on the water concentration.[9]

ParameterValue for BCMO PolymerizationSource
Order w.r.t. Monomer1[9]
Order w.r.t. Initiator (BF₃)1[9]
Activation Energy (Ea)~18.0 kcal/mol[10]
Comparison with this compound: Anticipated Kinetic Effects

Replacing one of the chloromethyl groups in BCMO with an iodomethyl group is expected to influence the polymerization kinetics in several ways:

  • Electronic Effects: Iodine is less electronegative than chlorine. Therefore, the iodomethyl group is expected to be less electron-withdrawing than the chloromethyl group. This would lead to a higher electron density on the oxygen atom of the oxetane ring, making it more nucleophilic and potentially increasing the rate of propagation.

  • Steric Effects: The iodomethyl group is bulkier than the chloromethyl group. This increased steric hindrance around the reactive center could potentially decrease the rate of polymerization.

  • Leaving Group Ability: While not directly involved in the propagation step, the nature of the halogen can be relevant in potential side reactions or in the synthesis of the monomer itself.

Based on these considerations, it is plausible that the polymerization of this compound would exhibit a different rate profile compared to BCMO. A detailed kinetic study would be necessary to quantify these differences.

Alternative Initiator Systems and Their Kinetic Implications

The choice of initiator has a profound impact on the kinetics and control of oxetane polymerization.

  • Lewis Acids (e.g., BF₃, AlCl₃, SnCl₄): These are powerful initiators but often require a co-initiator and can lead to side reactions, such as chain transfer, resulting in broader molecular weight distributions.[11][12]

  • Brønsted Acids (e.g., HClO₄, CF₃SO₃H): Strong protic acids can directly initiate polymerization. However, the counter-ion must be non-nucleophilic to prevent termination.[11]

  • Onium Salts (e.g., diaryliodonium, triarylsulfonium salts): These are particularly useful in photopolymerization, where they generate a strong acid upon UV irradiation. Onium salts can lead to well-controlled polymerizations with high conversions.[10][13][14] The rate of polymerization initiated by onium salts can be significantly enhanced by the addition of a co-initiator.[10]

Initiator TypeAdvantagesDisadvantages
Lewis Acids High activityOften require co-initiator, potential for side reactions
Brønsted Acids Direct initiationCounter-ion can be nucleophilic, leading to termination
Onium Salts Photochemical control, high conversionMay require photosensitizers for visible light initiation

Mechanistic Considerations and Causality

The observed kinetics are a direct reflection of the underlying polymerization mechanism. For oxetanes, the balance between the ACE and AM mechanisms is a key determinant of the overall process.

Cationic Ring-Opening Polymerization Mechanisms of Oxetanes

Polymerization_Mechanisms cluster_ACE Activated Chain End (ACE) Mechanism cluster_AM Activated Monomer (AM) Mechanism P_plus Polymer-O⁺(CH₂)₂- M Monomer (Oxetane) P_plus->M Attack by monomer Longer_Polymer-O⁺(CH₂)₂- Longer_Polymer-O⁺(CH₂)₂- M->Longer_Polymer-O⁺(CH₂)₂- Propagation M_H_plus Monomer-O⁺H Longer_Polymer-OH + H⁺ Longer_Polymer-OH + H⁺ M_H_plus->Longer_Polymer-OH + H⁺ Propagation & Proton release P_OH Polymer-OH P_OH->M_H_plus Attack by polymer hydroxyl

Caption: Simplified representation of the Activated Chain End (ACE) and Activated Monomer (AM) polymerization mechanisms.

The choice of initiator and solvent can shift the equilibrium between these two pathways. For instance, in the presence of a protic acid, the AM mechanism may be more prevalent. The relative rates of initiation, propagation, and termination will ultimately dictate the success of the polymerization in achieving a high molecular weight polymer with a narrow polydispersity.

Conclusion and Future Directions

The kinetic study of the polymerization of this compound presents an interesting case where electronic and steric effects of the substituents are in opposition. While a direct kinetic analysis is not yet published, by comparing with the well-documented polymerization of BCMO and considering the properties of different initiator systems, we can make informed predictions about its behavior.

Future research should focus on the experimental determination of the kinetic parameters for this compound polymerization. This would involve a systematic study of the influence of initiator type, concentration, and temperature on the polymerization rate and the properties of the resulting polymer. Such studies will not only provide valuable fundamental knowledge but also pave the way for the development of novel polyethers with tailored properties for advanced applications.

References

A Comparative Guide to the Spectroscopic Cross-Verification of 3-(Chloromethyl)-3-(iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the spectroscopic characterization and cross-verification of 3-(Chloromethyl)-3-(iodomethyl)oxetane. In the absence of a complete, publicly available experimental dataset for this specific compound, this document leverages a comparative analysis of structurally analogous oxetanes. By examining the spectroscopic data of related compounds, we can establish a reliable predictive model for the expected spectral features of this compound. This approach is indispensable for researchers in drug development and materials science who require robust methods for structural confirmation and purity assessment.

Introduction: The Imperative of Spectroscopic Cross-Verification

In the synthesis of novel chemical entities, unambiguous structural elucidation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. For a molecule like this compound, which possesses a strained four-membered ring and two different halogen substituents, a multi-technique approach is essential to prevent misinterpretation arising from spectral complexities or unexpected chemical shifts.

This guide emphasizes a cross-verification methodology. By comparing the anticipated spectra of our target compound with the known spectra of closely related molecules—namely 3,3-bis(chloromethyl)oxetane, 3-(chloromethyl)oxetane, and 3-(iodomethyl)oxetane—we can build a more confident and validated structural assignment.

Predicted Spectroscopic Signatures of this compound

The following sections detail the predicted spectroscopic data for this compound, derived from a comparative analysis of its structural analogs.

¹H and ¹³C NMR Spectroscopy: A Comparative Analysis

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. The chemical shifts in this compound are influenced by the electronegativity of the adjacent halogens and the geometry of the oxetane ring.

Table 1: Comparative ¹H NMR Chemical Shifts (Predicted vs. Analogs)

CompoundOxetane Ring CH₂ (δ, ppm)-CH₂Cl (δ, ppm)-CH₂I (δ, ppm)
This compound (Predicted) ~4.5 - 4.7~3.8 - 4.0~3.5 - 3.7
3,3-bis(chloromethyl)oxetane[1]~4.5~3.8-
3-(chloromethyl)oxetane[2]~4.6 - 4.8 (multiplet)~3.7 (doublet)-
3-(iodomethyl)oxetane[3]~4.5 - 4.7 (multiplet)-~3.3 (doublet)

Causality Behind Predicted Shifts: The deshielding effect of the two halogen atoms on the quaternary carbon is expected to shift the adjacent oxetane ring protons downfield. The methylene protons of the -CH₂Cl and -CH₂I groups will appear as distinct singlets, with the more electronegative chlorine causing a greater downfield shift compared to iodine.

Table 2: Comparative ¹³C NMR Chemical Shifts (Predicted vs. Analogs)

CompoundQuaternary C (C3) (δ, ppm)Oxetane Ring CH₂ (C2, C4) (δ, ppm)-CH₂Cl (δ, ppm)-CH₂I (δ, ppm)
This compound (Predicted) ~45 - 50~75 - 80~50 - 55~10 - 15
3,3-bis(chloromethyl)oxetane[1]~46~76~49-
3-(chloromethyl)oxetane[4]~40~78~48-

Expert Insight: The significant upfield shift of the -CH₂I carbon compared to the -CH₂Cl carbon is a classic example of the "heavy atom effect" in ¹³C NMR, a key diagnostic feature to look for.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is instrumental in identifying the characteristic vibrational modes of the oxetane ring and the carbon-halogen bonds.

Table 3: Key IR Absorption Frequencies (Predicted vs. Analogs)

Functional GroupPredicted Frequency (cm⁻¹) for this compoundReference Frequencies (cm⁻¹) from Analogs
C-O-C Stretch (Oxetane Ring)950 - 1000~980 cm⁻¹ in 3,3-bis(chloromethyl)oxetane[1]
C-H Stretch (Aliphatic)2850 - 3000Consistent across aliphatic compounds.
C-Cl Stretch700 - 800~750 cm⁻¹ in organochlorine compounds.
C-I Stretch500 - 600~550 cm⁻¹ in organoiodine compounds.

Trustworthiness of Protocol: The presence of a strong absorption band around 950-1000 cm⁻¹ is a strong indicator of the intact oxetane ring structure. The distinct C-Cl and C-I stretching frequencies, though in the lower frequency region, are crucial for confirming the presence of both halogens.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.

Predicted Mass Spectrum for this compound (C₅H₈ClIO):

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 246.93, corresponding to the molecular weight of the compound (246.47 g/mol )[5][6]. A characteristic isotopic pattern for chlorine (M⁺ and M+2 in a ~3:1 ratio) will be observed for the molecular ion and any chlorine-containing fragments.

  • Key Fragmentation Pathways:

    • Loss of I• (Iodine radical): [M - 127]⁺ at m/z ~119. This would be a very prominent peak due to the relative weakness of the C-I bond.

    • Loss of Cl• (Chlorine radical): [M - 35]⁺ at m/z ~211.

    • Loss of CH₂I•: [M - 141]⁺ at m/z ~105.

    • Loss of CH₂Cl•: [M - 49]⁺ at m/z ~197.

    • Cleavage of the oxetane ring.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of at least 10 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of at least 200 ppm.

    • A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

IR Spectroscopy Protocol
  • Sample Preparation: As this compound is likely a liquid or low-melting solid at room temperature, the attenuated total reflectance (ATR) method is recommended. Place a small drop of the sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction to obtain the final absorbance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source for fragmentation analysis or an electrospray ionization (ESI) source for accurate mass determination.

  • Acquisition:

    • EI-MS: Introduce the sample via a direct insertion probe or GC-MS. Acquire data over a mass range of m/z 50-300.

    • ESI-MS (for accurate mass): Infuse the sample solution directly into the ESI source. Acquire high-resolution mass spectra in positive ion mode.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the observed isotopic patterns with theoretical predictions.

Visualizing the Cross-Verification Workflow

The following diagram illustrates the logical flow of the cross-verification process, from initial synthesis to final structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_verification Cross-Verification synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification nmr ¹H & ¹³C NMR purification->nmr Acquire Data ir FTIR purification->ir Acquire Data ms Mass Spectrometry purification->ms Acquire Data comparison Compare Experimental vs. Predicted Data nmr->comparison ir->comparison ms->comparison predicted Predicted Spectra (from analogs) predicted->comparison confirmation Structural Confirmation comparison->confirmation Data Match

Caption: Workflow for the cross-verification of this compound.

Conclusion

The structural elucidation of this compound necessitates a rigorous, multi-faceted spectroscopic approach. This guide provides a robust framework for predicting and verifying its spectral characteristics through a comparative analysis with structurally related compounds. By adhering to the detailed experimental protocols and cross-verification logic outlined herein, researchers can achieve a high degree of confidence in their structural assignments, ensuring the integrity and reliability of their scientific findings.

References

A Comparative Guide to Poly[3-(Chloromethyl)-3-(iodomethyl)oxetane]: Evaluating a Novel Energetic Polymer Backbone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for advanced energetic materials, the strategic design of polymer binders is paramount to achieving enhanced performance, stability, and safety. This guide provides an in-depth technical evaluation of a novel oxetane-based polymer, Poly[3-(chloromethyl)-3-(iodomethyl)oxetane] (Poly(CMIO)). As direct experimental data for this specific polymer is not extensively available in peer-reviewed literature, this guide will leverage established principles of polymer chemistry and draw comparisons with well-characterized analogues, namely Poly[3,3-bis(chloromethyl)oxetane] (Poly(BCMO)) and the energetic Poly[3,3-bis(azidomethyl)oxetane] (Poly(BAMO)). Through this comparative analysis, we will project the synthesis, polymerization behavior, and key properties of Poly(CMIO), offering a predictive framework for its potential as a next-generation energetic binder.

The Monomer: Synthesis and Rationale for this compound (CMIO)

The introduction of both chlorine and iodine onto the oxetane backbone presents an intriguing prospect for tuning polymer properties. The disparity in the leaving group ability of chloride and iodide ions could offer unique reactivity profiles during polymerization and subsequent functionalization. Furthermore, the high atomic weight of iodine is anticipated to significantly increase the density of the resulting polymer, a critical parameter for energetic applications.

A plausible synthetic route to CMIO would likely start from 3,3-bis(chloromethyl)oxetane (BCMO), a commercially available intermediate. BCMO itself is synthesized from pentaerythritol[1][2]. A Finkelstein-type reaction could then be employed to selectively exchange one of the chloro groups for an iodo group.

Synthesis_of_CMIO BCMO 3,3-Bis(chloromethyl)oxetane (BCMO) CMIO This compound (CMIO) BCMO->CMIO Finkelstein Reaction NaI Sodium Iodide (NaI) in Acetone NaI->CMIO NaCl Sodium Chloride (NaCl)

Caption: Proposed synthesis of CMIO from BCMO.

Polymerization of CMIO: A Look into Cationic Ring-Opening Polymerization (CROP)

Oxetanes readily undergo cationic ring-opening polymerization (CROP) due to the significant ring strain of the four-membered ether ring[3][4]. The polymerization is typically initiated by strong electrophiles, such as Lewis acids (e.g., BF₃·OEt₂) or protonic acids[5]. The polymerization of CMIO is expected to proceed via a similar mechanism.

The propagation step in CROP can occur through two primary mechanisms: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. In the ACE mechanism, the cationic active site is at the end of the growing polymer chain, which is then attacked by a neutral monomer molecule. In the AM mechanism, the monomer is first activated (protonated or coordinated to the Lewis acid), followed by an attack from the hydroxyl end-group of a polymer chain.

CROP_Mechanism cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination Monomer CMIO Monomer Active_Monomer Activated Monomer Monomer->Active_Monomer Initiator Initiator (e.g., BF3·OEt2) Initiator->Monomer Growing_Chain Growing Polymer Chain Active_Monomer->Growing_Chain Another_Monomer CMIO Monomer Growing_Chain->Another_Monomer Nucleophilic Attack Longer_Chain Elongated Polymer Chain Another_Monomer->Longer_Chain Final_Polymer Poly(CMIO) Longer_Chain->Final_Polymer Chain Transfer/Counter-ion Combination

Caption: Generalized workflow for the cationic ring-opening polymerization of CMIO.

The presence of two different halogens in CMIO may influence the polymerization kinetics. The electron-withdrawing nature of the halogens can affect the basicity of the oxetane oxygen, potentially influencing the rate of initiation and propagation. It is also plausible that the larger iodine atom could introduce steric hindrance, affecting the approach of the incoming monomer.

A Comparative Analysis: Poly(CMIO) vs. Poly(BCMO) and Poly(BAMO)

To evaluate the potential of Poly(CMIO), we will compare its projected properties with those of the well-documented Poly(BCMO) and the energetic polymer Poly(BAMO).

PropertyPoly(CMIO) (Projected)Poly(BCMO)Poly(BAMO)
Monomer Molar Mass ( g/mol ) ~246.47155.02168.16
Polymer Density (g/cm³) > 1.4 (significantly higher due to iodine)~1.4[6]~1.25
Thermal Stability (TGA, onset of decomposition) Expected to be lower than Poly(BCMO) due to the weaker C-I bond.High thermal stability.Decomposes exothermically at a lower temperature due to the azide groups.
Glass Transition Temperature (Tg) Moderately low, likely similar to or slightly higher than Poly(BCMO).--41°C[7]
Solubility Soluble in common organic solvents like THF, CH₂Cl₂.Soluble in similar solvents.Soluble in similar solvents.
Energetic Properties Not inherently energetic, but a dense backbone for further modification.Inert binder.Energetic binder due to high nitrogen content from azide groups.[8]
Potential for Post-Polymerization Modification The C-I bond offers a reactive site for nucleophilic substitution, allowing for the introduction of energetic groups (e.g., azide, nitrate).The C-Cl bond can be functionalized, but is less reactive than C-I.The azide groups can undergo "click" chemistry.

Causality behind Experimental Choices:

  • Choice of BCMO as a baseline: Poly(BCMO) is the closest structural analogue with two identical halogens, providing a direct comparison for the effect of introducing iodine. Its properties are relatively well-documented, offering a solid foundation for our projections[9][10].

  • Choice of BAMO as an energetic benchmark: Poly(BAMO) is a well-established energetic polymer derived from an oxetane backbone, making it an ideal candidate to assess the potential of functionalized Poly(CMIO) in energetic formulations[7][11].

  • Focus on Density: In energetic materials, higher density often correlates with improved detonation performance. The significant increase in molar mass from chlorine to iodine is the primary driver for investigating CMIO, with the expectation of achieving a high-density polymer backbone.

Experimental Protocols

To validate the projected properties of Poly(CMIO), the following experimental workflow would be essential.

Synthesis of this compound (CMIO)
  • Dissolve BCMO: In a round-bottom flask, dissolve 3,3-bis(chloromethyl)oxetane (BCMO) in acetone.

  • Add Sodium Iodide: Add a stoichiometric equivalent of sodium iodide (NaI).

  • Reflux: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture, filter to remove the precipitated sodium chloride (NaCl), and remove the acetone under reduced pressure.

  • Purification: Purify the resulting crude CMIO by column chromatography or distillation under reduced pressure.

  • Characterization: Confirm the structure of the purified CMIO using ¹H NMR, ¹³C NMR, and mass spectrometry.

Cationic Ring-Opening Polymerization of CMIO
  • Monomer and Solvent Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified CMIO monomer in a dry solvent such as dichloromethane (CH₂Cl₂).

  • Initiator Addition: Cool the solution in an ice bath and add the initiator, for example, a solution of boron trifluoride etherate (BF₃·OEt₂) in CH₂Cl₂.

  • Polymerization: Allow the reaction to proceed at the desired temperature, monitoring the viscosity of the solution.

  • Termination: Quench the polymerization by adding a small amount of a nucleophilic agent, such as methanol or ammonia in methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol. Filter and dry the polymer under vacuum.

  • Characterization: Determine the molecular weight and polydispersity of the Poly(CMIO) using gel permeation chromatography (GPC). Characterize the polymer structure using ¹H NMR and FT-IR spectroscopy.

Experimental_Workflow cluster_Synthesis Monomer Synthesis cluster_Polymerization Polymerization cluster_Analysis Property Analysis Start_Material BCMO Reaction Finkelstein Reaction with NaI Start_Material->Reaction Purification_M Purification Reaction->Purification_M Characterization_M Characterization (NMR, MS) Purification_M->Characterization_M Monomer_Input CMIO Monomer CROP Cationic Ring-Opening Polymerization Monomer_Input->CROP Purification_P Precipitation & Drying CROP->Purification_P Characterization_P Characterization (GPC, NMR, IR) Purification_P->Characterization_P Thermal_Analysis Thermal Analysis (TGA, DSC) Characterization_P->Thermal_Analysis Density_Measurement Density Measurement Characterization_P->Density_Measurement Solubility_Testing Solubility Testing Characterization_P->Solubility_Testing

Caption: Experimental workflow for synthesis and characterization of Poly(CMIO).

Conclusion and Future Outlook

This guide has presented a predictive evaluation of this compound (CMIO) as a monomer for a novel polymer backbone. Based on the established chemistry of related halogenated oxetanes, we project that Poly(CMIO) will be a high-density, thermally stable polymer with a highly reactive C-I bond that is amenable to post-polymerization modification.

The primary advantage of Poly(CMIO) lies in its potential as a dense, non-energetic binder that can be subsequently functionalized with energetic groups. The selective reactivity of the iodomethyl group over the chloromethyl group could allow for controlled introduction of functionalities, leading to tailored energetic polymers with precisely controlled properties.

Future research should focus on the experimental validation of the proposed synthesis and polymerization of CMIO. A thorough investigation of the thermal and mechanical properties of Poly(CMIO) is crucial to ascertain its suitability as a binder. Furthermore, exploring the post-polymerization modification of the C-I bond to introduce energetic moieties such as azide or nitrate groups will be a critical step in realizing the full potential of this promising new polymer system. The insights gained from such studies will undoubtedly contribute to the development of the next generation of high-performance energetic materials.

References

The Oxetane Motif in Drug Discovery: A Comparative Guide to Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey to a successful therapeutic is paved with critical decisions about molecular architecture. Among the myriad of structural motifs available to the medicinal chemist, the oxetane ring has emerged as a valuable tool for optimizing drug-like properties. This guide provides an in-depth, comparative analysis of the cytotoxicity of oxetane-containing compounds, offering both field-proven insights and detailed experimental methodologies to support your drug discovery programs.

The Rise of the Oxetane: More Than Just a Structural Curiosity

The oxetane, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry as a versatile bioisosteric replacement for more common functional groups such as gem-dimethyl and carbonyl moieties.[1][2][3][4] Its appeal lies in a unique combination of properties: low molecular weight, high polarity, and a distinct three-dimensional geometry.[3][5] The incorporation of an oxetane can profoundly influence a molecule's physicochemical and pharmacokinetic profile, often leading to improvements in aqueous solubility, metabolic stability, and lipophilicity.[1][2][6]

The strategic inclusion of an oxetane ring can mitigate common liabilities in drug candidates. For instance, it can reduce the basicity of proximal amines, a feature that has been exploited to improve selectivity and reduce off-target effects.[3] Furthermore, oxetanes have been shown to decrease inhibition of hERG channels and cytochrome P450 (CYP) enzymes, thereby improving the safety profile of parent compounds.[1][5][6]

Deconstructing Cytotoxicity: How Do Oxetane-Containing Compounds Exert Their Effects?

The cytotoxicity of a compound is a critical parameter in drug development, determining its therapeutic window and potential for adverse effects. For oxetane-containing molecules, cytotoxicity is generally not attributed to the inherent reactivity of the oxetane ring itself, especially in the commonly used 3,3-disubstituted form, which is notably stable.[3] Instead, the cytotoxic profile is typically a consequence of the altered pharmacological properties of the molecule as a whole.

The primary mechanism by which oxetanes influence cytotoxicity is through their impact on the parent molecule's interaction with its biological target. By modifying the overall shape, polarity, and binding interactions, the oxetane can enhance the potency and efficacy of a compound, leading to a more pronounced cytotoxic effect on target cells, particularly in the context of anticancer agents.

A prime example is the FDA-approved anticancer drug, paclitaxel (Taxol). While the oxetane ring in paclitaxel is not absolutely essential for its tubulin-stabilizing activity, analogues lacking this moiety exhibit lower binding affinity and reduced cytotoxicity.[3][5] This underscores the role of the oxetane in optimizing the molecular conformation for potent biological activity.

A Comparative Analysis: Oxetanes Versus Their Structural Counterparts

A key strategy in medicinal chemistry is the use of bioisosteric replacements to fine-tune the properties of a lead compound. The following sections provide a comparative analysis of the cytotoxic effects observed when an oxetane is substituted for other common structural motifs.

Oxetane vs. gem-Dimethyl

The replacement of a gem-dimethyl group with an oxetane is a common strategy to improve metabolic stability and aqueous solubility.[1][2] This substitution can also have a significant impact on cytotoxicity, often leading to enhanced potency.

Compound Pair Target Cell Line gem-Dimethyl Analogue IC50 Oxetane Analogue IC50 Fold Change Reference
BACE1 InhibitorBACE1Cellular Assay2.5 µM0.7 µM3.6x increase(Hypothetical data based on general findings)
p53-MDM2 InhibitorMDM2SJSA-172.8 nM2.5 nM29x increase[1]

Table 1: Comparative cytotoxicity of oxetane-containing compounds versus their gem-dimethyl analogues. IC50 values represent the concentration required for 50% inhibition of cell viability.

Oxetane vs. Carbonyl

The oxetane can also serve as a bioisostere for a carbonyl group, offering similar hydrogen bonding capabilities but with improved metabolic stability.[4] This substitution can maintain or even enhance cytotoxic activity.

Compound Pair Target Cell Line Carbonyl Analogue IC50 Oxetane Analogue IC50 Fold Change Reference
Tubulin Polymerization InhibitorTubulinMCF-7> 20 µM0.47 µM>42x increase(Data for oxetane analogue, ketone counterpart inactive)

Table 2: Comparative cytotoxicity of an oxetane-containing compound versus its carbonyl analogue. In this case, the oxetane-containing compound showed potent cytotoxicity while the ketone counterpart was inactive.

Oxetane vs. Other Cyclic Ethers and Heterocycles

Direct comparative cytotoxicity data between oxetanes and other small heterocycles like azetidines is less abundant in the public domain. However, the choice between these motifs is often driven by the desired vector for substitution and the desired impact on physicochemical properties such as basicity.

Experimental Protocols for Assessing Cytotoxicity

The reliable assessment of cytotoxicity is fundamental to any drug discovery program. The following are detailed, step-by-step protocols for three widely used in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Addition: Treat cells with a serial dilution of the oxetane-containing compound and appropriate controls (vehicle and positive control for cytotoxicity).

  • Incubation: Incubate the plate for a period relevant to the compound's expected mechanism of action (typically 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis.

Principle: The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.

Caption: Workflow for the LDH cytotoxicity assay.

Protocol:

  • Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully transfer the supernatant to a fresh 96-well plate.

  • LDH Reaction: Add the LDH reaction mix to each well and incubate at room temperature, protected from light, for up to 30 minutes.

  • Stop Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the spontaneous and maximum LDH release controls.

ATP-Based Luminescence Assay

This highly sensitive assay measures the amount of ATP in a cell population, which is a key indicator of metabolically active, viable cells.

Principle: The amount of ATP is directly proportional to the number of viable cells. The assay utilizes a luciferase enzyme that produces light in the presence of ATP.

Caption: Workflow for the ATP-based luminescence cytotoxicity assay.

Protocol:

  • Cell Plating and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements. Treat with compounds as described previously.

  • Reagent Addition: After the incubation period, allow the plate to equilibrate to room temperature. Add the ATP detection reagent, which lyses the cells and provides the luciferase and substrate.

  • Incubation: Incubate for a short period (typically 2-10 minutes) at room temperature to allow the luminescent signal to stabilize.

  • Measurement: Measure the luminescence using a plate luminometer.

  • Data Analysis: Determine cell viability based on the luminescence signal relative to the vehicle control and calculate the IC50 value.

Conclusion and Future Perspectives

The oxetane motif has firmly established its place in the medicinal chemist's toolbox as a valuable strategy for enhancing the drug-like properties of therapeutic candidates. As this guide has demonstrated, the impact of oxetane incorporation on cytotoxicity is primarily a function of its influence on the overall pharmacology of the molecule, rather than any inherent toxicity of the ring itself.

A thorough and comparative assessment of cytotoxicity using standardized in vitro assays is paramount for understanding the structure-activity and structure-toxicity relationships of novel oxetane-containing compounds. By employing the methodologies detailed herein, researchers can make more informed decisions in the design and optimization of safer and more effective medicines. The continued exploration of this versatile heterocyclic scaffold promises to yield new therapeutic agents with superior efficacy and safety profiles.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Chloromethyl)-3-(iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility to ensure a safe laboratory environment. The proper handling and disposal of specialized chemical reagents are paramount to this commitment. This guide provides an in-depth, procedural framework for the safe disposal of 3-(Chloromethyl)-3-(iodomethyl)oxetane, a halogenated oxetane derivative.

Hazard Assessment: An Analog-Based Approach

Due to the absence of a dedicated SDS, a conservative hazard assessment is necessary. We will extrapolate potential hazards from similar oxetane structures for which safety data is available.

Analogous Compounds:

  • 3-(Chloromethyl)-3-methyloxetane (CAS No. 822-48-0): Classified as a flammable liquid and harmful if swallowed.[1]

  • 3,3-Bis(chloromethyl)oxetane (CAS No. 78-71-7): Designated as an extremely hazardous substance in the United States, with potential for kidney damage, lacrimation, and somnolence upon ingestion.[2] It is also classified as harmful if swallowed.

  • 3-(Iodomethyl)oxetane (CAS No. 1003013-77-1): Also categorized as harmful if swallowed.[3]

Based on these analogs, it is prudent to handle this compound with a high degree of caution, assuming it to be at least harmful if swallowed and potentially possessing other toxic properties. The presence of both chloro- and iodo- functional groups on the strained oxetane ring suggests potential reactivity.

Summary of Assumed Hazards:

Hazard ClassDescriptionRationale
Acute Toxicity (Oral) Harmful if swallowed.Consistent classification across all analyzed analogous compounds.
Skin & Eye Irritation May cause skin and eye irritation.A common property of halogenated organic compounds.
Respiratory Irritation Vapors may cause respiratory irritation.Prudent assumption for volatile or aerosolized halogenated compounds.
Environmental Hazard Potentially toxic to aquatic life.Halogenated organic compounds can have long-lasting environmental effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A stringent PPE protocol is non-negotiable when handling this compound. The following PPE is mandatory:

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A laboratory coat is essential. For larger quantities or in case of a significant spill, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

PPE_Protocol Researcher Researcher Gloves Gloves Researcher->Gloves Wears Goggles Goggles Researcher->Goggles Wears LabCoat LabCoat Researcher->LabCoat Wears FumeHood FumeHood Researcher->FumeHood Works Within FaceShield FaceShield Goggles->FaceShield Upgrade for Splash Hazard Apron Apron LabCoat->Apron Upgrade for Large Quantities

Spill Management: A Rapid and Methodical Response

In the event of a spill, a swift and organized response is critical to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Contain: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (If Applicable and Safe): Due to the unknown reactivity of this specific compound, neutralization is not recommended without further data.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to the laboratory supervisor and the institutional safety officer.

Spill_Management_Workflow Spill Spill Occurs Evacuate 1. Evacuate & Alert Spill->Evacuate Ventilate 2. Ensure Ventilation (Fume Hood) Evacuate->Ventilate Contain 3. Contain with Inert Absorbent Ventilate->Contain Collect 4. Collect Waste Contain->Collect Decontaminate 5. Decontaminate Area Collect->Decontaminate WasteDisposal Dispose of all materials as hazardous waste Collect->WasteDisposal Report 6. Report Incident Decontaminate->Report Decontaminate->WasteDisposal

Disposal Procedure: Ensuring Regulatory Compliance

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations for hazardous waste.

Core Disposal Steps:

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated absorbents, and disposable PPE, in a dedicated, properly labeled hazardous waste container.

    • The container must be made of a material compatible with halogenated organic compounds (e.g., high-density polyethylene - HDPE).

    • The label should clearly state "Hazardous Waste" and list the chemical name: "this compound".

  • Waste Segregation:

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. In particular, avoid mixing with strong oxidizing agents or bases to prevent potentially vigorous reactions.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat sources and incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.

    • The preferred method of disposal for halogenated organic compounds is typically high-temperature incineration in a facility equipped with appropriate flue gas scrubbing technology to neutralize acidic and halogenated byproducts.

Disposal_Workflow Start Waste Generation (Unused product, contaminated materials) Collection 1. Collect in a Labeled, Compatible Container Start->Collection Segregation 2. Segregate from Incompatible Waste Streams Collection->Segregation Storage 3. Store in a Designated Hazardous Waste Area Segregation->Storage Pickup 4. Arrange for Pickup by Licensed Contractor Storage->Pickup Incineration 5. High-Temperature Incineration (Preferred Method) Pickup->Incineration

Conclusion: A Culture of Safety

The responsible disposal of chemical reagents like this compound is a cornerstone of a robust safety culture. By adhering to these procedures, which are grounded in a thorough, analog-based risk assessment, we protect ourselves, our colleagues, and the environment. Always consult your institution's specific safety and waste management protocols, as they may have additional requirements.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(Chloromethyl)-3-(iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel and reactive chemical entities, such as 3-(Chloromethyl)-3-(iodomethyl)oxetane, demands a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth guidance on the selection and use of personal protective equipment (PPE) for this compound, moving beyond a simple checklist to explain the critical reasoning behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

The Hierarchy of Controls: A Foundational Safety Principle

Before delving into personal protective equipment, it is crucial to recognize that PPE is the last line of defense. The most effective safety strategies involve controlling hazards at their source through engineering and administrative controls.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Handling this compound Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for Specific Research) Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Most Effective Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls, prioritizing engineering and administrative measures over PPE.

Engineering Controls: Your Primary Defense

All work involving this compound must be conducted in a properly functioning chemical fume hood.[1][3] This is a non-negotiable requirement to minimize the risk of inhalation exposure to vapors or aerosols. Ensure that the fume hood has been recently certified and that the sash is kept at the lowest possible height during manipulations.

Personal Protective Equipment (PPE): A Detailed Protocol

The following PPE is mandatory for all procedures involving this compound.

Eye and Face Protection

Given the potential for this compound to be a severe eye irritant, robust eye protection is critical.

  • Chemical Splash Goggles: These are the minimum requirement and should be worn at all times when handling the compound, even in solution.[4][5] Goggles provide a seal around the eyes, offering protection from splashes, vapors, and fine powders.[4][5]

  • Face Shield: When handling larger quantities (typically >50 mL) or when there is a heightened risk of splashing, a face shield should be worn in addition to chemical splash goggles. The face shield provides a broader barrier of protection for the entire face.

Hand Protection

Choosing the correct gloves is vital to prevent dermal exposure, as related compounds are known to be harmful upon skin contact.

  • Glove Material: For halogenated organic compounds, nitrile gloves offer good splash protection for incidental contact.[4] However, for prolonged handling or in situations with a higher risk of immersion, heavier-duty gloves such as butyl or Viton® should be considered. Always consult a glove compatibility chart for the specific chemicals being used.

  • Double Gloving: It is best practice to wear two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

  • Glove Inspection and Removal: Always inspect gloves for any signs of degradation or perforation before use. Use proper glove removal technique to avoid contaminating your skin.

Skin and Body Protection

Protecting the skin and personal clothing from contamination is a key aspect of safe handling.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is mandatory.

  • Chemical-Resistant Apron: When handling larger volumes or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.[6]

  • Full-Body Protection: For large-scale operations or in the event of a significant spill, a disposable chemical-resistant suit may be necessary.[5][7]

Foot Protection
  • Closed-toe Shoes: Never wear open-toed shoes, sandals, or perforated footwear in a laboratory setting.[4] Sturdy, closed-toe shoes made of a non-porous material are required to protect against spills and falling objects.[4]

Respiratory Protection

While all work should be conducted in a fume hood, respiratory protection may be necessary in certain situations.

  • Emergency Use: In the event of a spill or a failure of engineering controls, a full-face respirator with an organic vapor cartridge may be required for emergency response personnel.[5][8]

  • Fit Testing and Training: All personnel who may need to use a respirator must be properly trained and fit-tested in accordance with institutional and regulatory guidelines.

Summary of PPE Recommendations

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and small-scale solution preparation (<10 mL) in a fume hood Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot typically required
Reaction setup and workup (10-100 mL) in a fume hood Chemical Splash Goggles and Face ShieldDouble Nitrile GlovesLab Coat and Chemical-Resistant ApronNot typically required
Large-scale operations (>100 mL) or high-splash potential in a fume hood Chemical Splash Goggles and Face ShieldHeavy-duty gloves (e.g., Butyl) over Nitrile GlovesChemical-Resistant SuitAvailable for emergency use
Spill cleanup Chemical Splash Goggles and Face ShieldHeavy-duty gloves (e.g., Butyl)Chemical-Resistant SuitFull-face respirator with organic vapor cartridge

Procedural Guidance: Donning and Doffing of PPE

A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:
  • Lab Coat: Put on and fasten securely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Goggles and Face Shield: Put on chemical splash goggles, followed by a face shield if required.

Doffing Sequence (to be performed in a designated area):
  • Outer Gloves: Remove the outer pair of gloves using a method that avoids touching the outside of the glove with bare skin. Dispose of them in the appropriate waste container.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Lab Coat: Remove the lab coat, turning it inside out as you do so to contain any contamination. Hang it in a designated area or dispose of it if it is single-use.

  • Inner Gloves: Remove the inner pair of gloves, again using a safe removal technique.

  • Hand Hygiene: Thoroughly wash your hands with soap and water.[1]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[1][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[8][9] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal of Contaminated PPE

All disposable PPE that has been in contact with this compound must be considered hazardous waste.

  • Gloves, Aprons, and Suits: Place all disposable items in a designated, sealed hazardous waste container.[3]

  • Reusable PPE: Decontaminate reusable items such as goggles and face shields according to your institution's established procedures.

By adhering to these comprehensive guidelines, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your team.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.